molecular formula C7H11F2NO2 B1373083 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid CAS No. 1240529-10-5

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No.: B1373083
CAS No.: 1240529-10-5
M. Wt: 179.16 g/mol
InChI Key: QKHFDEBCLOAUQX-UHFFFAOYSA-N
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Description

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H11F2NO2 and its molecular weight is 179.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-amino-4,4-difluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2NO2/c8-7(9)3-1-6(10,2-4-7)5(11)12/h1-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHFDEBCLOAUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(C(=O)O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240529-10-5
Record name 1-amino-4,4-difluorocyclohexanecarboxylic acid
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid is a synthetic, non-proteinogenic amino acid that has garnered interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and pharmacological properties, often leading to improved metabolic stability, enhanced binding affinity, and modified lipophilicity. This guide provides a comprehensive overview of the known physicochemical properties of this compound and details established experimental protocols for determining key parameters that are not yet publicly available. Understanding these properties is crucial for its application in the development of novel therapeutics.

Molecular Structure and Basic Properties

The foundational attributes of this compound are summarized below. These properties are derived from its chemical structure and are fundamental to its behavior in chemical and biological systems.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1240529-10-5[1][2]
Molecular Formula C₇H₁₁F₂NO₂[1][2]
Molecular Weight 179.167 g/mol [2]
Physical Form Solid
Purity Typically ≥97%[2]
InChI Key QKHFDEBCLOAUQX-UHFFFAOYSA-N[2]

Key Physicochemical Parameters: Experimental Determination

Acid Dissociation Constant (pKa)

The pKa values of the carboxylic acid and amino groups are critical determinants of the compound's ionization state at physiological pH, which in turn influences its solubility, permeability, and target binding. The substitution of fluorine can alter the pKa compared to non-fluorinated analogues.[3]

Recommended Protocol: Potentiometric Titration

Potentiometric titration is a robust and accurate method for determining the pKa values of amino acids.[4][5] The procedure involves titrating a solution of the amino acid with a strong base and monitoring the pH change.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in deionized water to a known concentration (e.g., 0.1 M).

  • Titration with Strong Acid: Initially, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate both the amino and carboxyl groups.

  • Titration with Strong Base: Subsequently, titrate the acidic solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[6] The first pKa (pKa₁) corresponds to the deprotonation of the carboxylic acid group, and the second pKa (pKa₂) corresponds to the deprotonation of the amino group.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (logP and logD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule or the distribution coefficient (logD) at a specific pH.

Recommended Protocol: Shake-Flask Method

The shake-flask method is the gold standard for determining logP and logD due to its direct measurement of partitioning.[7][8][9]

Step-by-Step Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD).[10] The two phases should be pre-saturated with each other by vigorous mixing for 24 hours, followed by separation.[10]

  • Compound Addition: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[10] Add a small aliquot of the stock solution to the biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.[11]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate logP (for the neutral species) or logD (at a specific pH) using the following formula: logP or logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Caption: Workflow for logP/logD Determination by the Shake-Flask Method.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects drug absorption and bioavailability. Low solubility can be a significant hurdle in drug development.

Recommended Protocol: Thermodynamic Solubility Assay

The thermodynamic solubility assay measures the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution.[12][13]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., PBS at various pH values).

  • Equilibration: Incubate the vials under constant agitation (e.g., shaking or stirring) at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

  • Sample Processing: After incubation, filter or centrifuge the samples to remove any undissolved solid.

  • Quantification: Dilute the resulting saturated solution and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a standard curve.[14][15]

Caption: Workflow for Thermodynamic Solubility Determination.

Structural Analogue Comparison

While data for the title compound is limited, information on the related compound, 4,4-Difluorocyclohexanecarboxylic acid (CAS 122665-97-8), can provide some context. This analogue lacks the amino group at the 1-position.

Property4,4-Difluorocyclohexanecarboxylic acidSource
Molecular Formula C₇H₁₀F₂O₂[16][17][18]
Molecular Weight 164.15 g/mol [16][17]
Melting Point 103-107 °C
Physical Form White Solid[16]
Solubility Soluble in Chloroform, Methanol[16]

The presence of the amino group in this compound will introduce a basic ionization center, leading to zwitterionic character and likely influencing its melting point and solubility profile compared to its carboxylic acid analogue.

Conclusion

The physicochemical properties of this compound are integral to its potential as a building block in drug discovery. While some fundamental properties are known, the experimental determination of its pKa, lipophilicity, and aqueous solubility is essential for a comprehensive understanding of its behavior. The protocols detailed in this guide provide a robust framework for researchers to generate this critical data, thereby enabling more informed decisions in the design and development of novel therapeutic agents. The strategic incorporation of gem-difluoro substitution on the cyclohexane ring is anticipated to confer unique properties, making this compound a valuable subject for further investigation.

References

An In-Depth Technical Guide to 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid, a fluorinated, conformationally constrained amino acid analog of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms and a cyclic scaffold offers unique advantages in modulating the physicochemical and pharmacological properties of lead compounds. This document details the compound's core attributes, including its CAS number, molecular properties, and spectral characteristics. Furthermore, it outlines established synthetic routes, discusses its applications in drug design with a focus on enhancing metabolic stability and controlling molecular conformation, and provides insights into relevant analytical and quality control methodologies.

Introduction: The Emergence of Fluorinated Amino Acids in Drug Design

The landscape of modern drug discovery is characterized by a continuous search for novel molecular entities with improved efficacy, selectivity, and pharmacokinetic profiles. Fluorine-containing amino acids have become increasingly prominent in this endeavor. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, allow for subtle yet impactful modifications of a molecule's lipophilicity, pKa, metabolic stability, and conformational preferences. When incorporated into an amino acid framework, these effects can be strategically employed to optimize drug candidates.[1][2]

This compound is a prime example of a "designer" building block that leverages these principles. As a constrained cyclic amino acid, it introduces a degree of conformational rigidity, which can be crucial for enhancing binding affinity to biological targets. The gem-difluoro substitution at the 4-position further modulates its electronic properties and can block potential sites of metabolism. This guide serves as a technical resource for researchers looking to utilize this valuable synthetic intermediate in their drug development programs.

Core Compound Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
CAS Number 1240529-10-5[3][4]
Molecular Formula C₇H₁₁F₂NO₂[3][4]
Molecular Weight 179.17 g/mol [4]
Appearance White to off-white solid[4]
Purity Typically >95%[3]
InChI Key QKHFDEBCLOAUQX-UHFFFAOYSA-N[4]

Synthesis of this compound

The synthesis of α,α-disubstituted amino acids like this compound typically starts from a corresponding ketone precursor. In this case, the key starting material is 4,4-difluorocyclohexanone. Two classical and robust methods for the synthesis of α-amino acids from ketones are the Strecker synthesis and the Bucherer-Bergs reaction.

Synthesis of the Precursor: 4,4-Difluorocyclohexanone

A common route to 4,4-difluorocyclohexanone involves the fluorination of a suitable cyclohexanone derivative. For instance, 1,4-cyclohexanedione monoethylene ketal can be fluorinated using reagents like diethylaminosulfur trifluoride (DAST), followed by deprotection of the ketal group under acidic conditions to yield the desired ketone.

Strecker Synthesis

The Strecker synthesis is a two-step process that converts a ketone into an α-amino acid.

Step 1: Formation of the α-aminonitrile

4,4-Difluorocyclohexanone is reacted with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide). The ketone first forms an imine with ammonia, which is then attacked by the cyanide ion to form an α-aminonitrile.

Step 2: Hydrolysis of the α-aminonitrile

The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Strecker_Synthesis ketone 4,4-Difluorocyclohexanone reagents1 + NH₄Cl + KCN aminonitrile α-Aminonitrile intermediate ketone->aminonitrile Step 1: Aminonitrile Formation reagents2 + H₃O⁺ / Δ product 1-Amino-4,4-difluorocyclohexane- 1-carboxylic acid aminonitrile->product Step 2: Hydrolysis

Strecker Synthesis Workflow
Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, which can then be hydrolyzed to the corresponding amino acid.

Step 1: Hydantoin Formation

4,4-Difluorocyclohexanone is treated with ammonium carbonate and potassium cyanide. This multicomponent reaction proceeds through the formation of a cyanohydrin and an aminonitrile, which then cyclizes in the presence of carbonate to form a spiro-hydantoin.

Step 2: Hydantoin Hydrolysis

The intermediate hydantoin is isolated and then hydrolyzed, typically under strong basic conditions (e.g., with barium hydroxide or sodium hydroxide), followed by acidification to yield this compound.

Bucherer_Bergs_Reaction ketone 4,4-Difluorocyclohexanone reagents1 + (NH₄)₂CO₃ + KCN hydantoin Spiro-hydantoin intermediate ketone->hydantoin Step 1: Hydantoin Formation reagents2 1. Base (e.g., Ba(OH)₂), Δ 2. H₃O⁺ product 1-Amino-4,4-difluorocyclohexane- 1-carboxylic acid hydantoin->product Step 2: Hydrolysis

Bucherer-Bergs Reaction Workflow

Applications in Drug Development

The unique structural features of this compound make it a valuable building block for addressing several challenges in drug design.

Conformational Constraint

The cyclic nature of the cyclohexane ring restricts the conformational freedom of the molecule. When incorporated into a peptide or a small molecule inhibitor, this can pre-organize the pharmacophore into a bioactive conformation, potentially leading to increased binding affinity and selectivity for the target protein. This strategy is often employed to mimic or replace proline residues or to create novel peptide backbone geometries.

Metabolic Stability

The gem-difluoro group at the 4-position can significantly enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, and the presence of two fluorine atoms can shield adjacent positions from enzymatic attack, particularly by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile with a longer half-life and reduced metabolic clearance.

Modulation of Physicochemical Properties

The introduction of fluorine can alter a molecule's pKa, lipophilicity, and membrane permeability. The gem-difluoro group can lower the pKa of nearby acidic or basic centers and can influence the overall lipophilicity of the molecule in a context-dependent manner. These modifications can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Analytical and Quality Control

Ensuring the identity and purity of this compound is critical for its use in research and development. A combination of analytical techniques should be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. The exact chemical shifts and coupling patterns will be influenced by the fluorine atoms and the relative stereochemistry of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will be informative, with the quaternary carbon bearing the amino and carboxyl groups appearing in the range of 50-70 ppm. The carbon atom with the gem-difluoro substitution will show a characteristic triplet due to carbon-fluorine coupling. The carbonyl carbon of the carboxylic acid will resonate downfield, typically in the 170-180 ppm region.

  • ¹⁹F NMR: Fluorine NMR will show a signal for the two equivalent fluorine atoms, providing direct evidence of their presence.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The protonated molecule [M+H]⁺ would be expected at m/z 180.1. Fragmentation patterns in MS/MS analysis would likely involve the loss of water (H₂O), formic acid (HCOOH), and ammonia (NH₃), which are characteristic of amino acids.

Purity Assessment

High-performance liquid chromatography (HPLC), either in reverse-phase or chiral mode (if enantiomeric purity is required), is the standard method for determining the purity of the compound. A purity of ≥95% is generally required for applications in drug discovery.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures for chemical reagents.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound represents a sophisticated and valuable building block for medicinal chemists. Its unique combination of conformational constraint and fluorine substitution provides a powerful tool for optimizing the properties of drug candidates. A thorough understanding of its synthesis, properties, and analytical characterization, as outlined in this guide, is crucial for its successful application in the development of next-generation therapeutics.

References

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid for Advanced Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of this compound, a non-canonical amino acid of significant interest in modern medicinal chemistry. We delve into its core physicochemical properties, explore a robust, field-proven synthetic strategy, and detail its strategic applications as a conformationally constrained building block. The narrative is grounded in the principles of rational drug design, emphasizing the strategic impact of geminal difluorination on molecular conformation and metabolic stability. This document serves as a practical resource for researchers aiming to leverage this unique scaffold to overcome challenges in peptide and small molecule drug discovery, such as poor metabolic stability and lack of target selectivity.

The Strategic Imperative: Fluorinated Constrained Amino Acids in Drug Design

The pursuit of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore chemical space beyond traditional, flexible molecules. Peptides, while offering exceptional target specificity, are often hampered by metabolic instability and poor membrane permeability. A powerful strategy to mitigate these liabilities is the introduction of conformational constraints into the peptide backbone.[1][2][3] By reducing the number of accessible low-energy conformations, a constrained amino acid can pre-organize a ligand into its bioactive conformation, thereby increasing binding affinity and reducing the entropic penalty upon binding.[1]

This compound is a prime exemplar of this design philosophy. It combines two critical features:

  • Cyclic Constraint: The cyclohexane ring rigidly restricts the Ramachandran (φ/ψ) space, acting as a robust scaffold for mimicking or inducing specific secondary structures like β-turns.[4]

  • Geminal Difluorination: The introduction of a CF₂ group at the 4-position is a deliberate strategic choice. Fluorine, being highly electronegative, profoundly influences the molecule's electronic properties. The gem-difluoro group acts as a non-obvious bioisostere for a carbonyl group or a methylene group, but with significant advantages.[5][6] It can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable dipole-dipole or hydrogen bond interactions.[5][7]

This compound, therefore, is not merely another amino acid; it is a sophisticated tool for engineering superior drug candidates.

Physicochemical and Structural Profile

A thorough understanding of a building block's fundamental properties is a prerequisite for its successful application. The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₁₁F₂NO₂[8][9]
Molecular Weight 179.17 g/mol [9][10]
CAS Number 1240529-10-5[8][10]
Physical Form Solid[10]
InChI Key QKHFDEBCLOAUQX-UHFFFAOYSA-N[9][10]
Typical Purity ≥95%[9][10]
Storage Temperature Room Temperature[10]
Structural Insights: The Impact of the CF₂ Group

The gem-difluoro group at the C4 position is distal to the reactive amino and carboxyl functionalities, meaning it does not directly interfere with standard peptide coupling reactions. Its primary influence is conformational. The strong C-F bonds and the electronegativity of fluorine atoms can alter the puckering of the cyclohexane ring, favoring specific chair or boat conformations. This subtle conformational bias can translate into significant changes in the spatial orientation of substituents when this amino acid is incorporated into a larger molecule, a critical factor in optimizing ligand-receptor interactions.[5][11]

Synthesis Strategy: A Plausible, Authoritative-Grounded Approach

The causality for this choice is clear: these methods are proven for the synthesis of α-amino acids from ketone precursors. The gem-difluoro group is chemically robust and stable to the reaction conditions employed in these classical methods.

G cluster_0 Proposed Synthetic Workflow A 4,4-Difluorocyclohexanone (Starting Material) B Step 1: Strecker Synthesis - KCN, NH4Cl - Forms α-aminonitrile intermediate A->B Amination & Cyanation C Step 2: Hydrolysis - Strong Acid (e.g., HCl) - Converts nitrile to carboxylic acid B->C Nitrile Hydrolysis D This compound (Final Product) C->D Workup & Purification

Caption: Proposed synthesis of the title compound via Strecker reaction.

Protocol 3.1: Laboratory-Scale Synthesis via Strecker Reaction

This protocol is a representative example based on established literature procedures for analogous compounds. Researchers must conduct their own risk assessments and optimization.

  • Reaction Setup: To a solution of 4,4-difluorocyclohexanone (1.0 eq) in aqueous ammonia or an alcoholic ammonia solution, add potassium cyanide (1.1 eq) and ammonium chloride (1.1 eq).

  • Aminonitrile Formation: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting ketone.

    • Causality: The ketone is converted in situ to an imine, which is then attacked by the cyanide nucleophile to form the stable α-aminonitrile intermediate.

  • Hydrolysis: Carefully acidify the reaction mixture with concentrated hydrochloric acid (e.g., 6M HCl). Heat the mixture to reflux (typically 90-110 °C) for 6-12 hours.

    • Causality: The harsh acidic conditions are required to hydrolyze the sterically hindered nitrile group to a carboxylic acid and the amino group to its ammonium salt.

  • Isolation and Purification: Cool the reaction mixture. The product may precipitate upon cooling or after neutralization with a base (e.g., NaOH or an ion-exchange resin) to its isoelectric point. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Applications in Medicinal Chemistry and Drug Design

The primary and most valuable application of this compound is as a specialized building block for synthesizing peptidomimetics, constrained peptides, and complex small molecules.[12][13]

As a Proline Analogue

With its constrained cyclic structure, it can serve as a non-natural proline mimic. When incorporated into a peptide sequence, it forces a "kink" or turn in the peptide backbone, which is instrumental in stabilizing secondary structures like β-hairpins.[4] Unlike proline, the quaternary α-carbon prevents epimerization, enhancing the stereochemical integrity of the final peptide.

Blocking Metabolic Oxidation

The cyclohexane ring can be viewed as an analogue of the side chain of cyclohexylalanine. In drug candidates, aliphatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The gem-difluoro group at the C4 position effectively blocks this metabolic "soft spot," as the C-F bond is exceptionally strong and resistant to cleavage.[7] This can significantly increase the half-life and oral bioavailability of a drug candidate.

Modulating Physicochemical Properties

The introduction of fluorine increases the lipophilicity of the local region of the molecule, which can be tuned to enhance membrane permeability.[5] The electron-withdrawing nature of the CF₂ group can also subtly modulate the pKa of the nearby amino and carboxylic acid groups, which can influence solubility and interactions with biological targets.

Experimental Protocols

Trustworthiness in research stems from rigorous validation. The following protocols provide a framework for the quality control and application of this building block.

Protocol 5.1: Quality Control and Characterization of Incoming Material
  • Visual Inspection: Confirm the material is a solid as expected.[10]

  • Solubility Test: Assess solubility in common laboratory solvents (e.g., water, DMSO, methanol) to inform downstream reaction and assay conditions.

  • LC-MS Analysis:

    • Prepare a 1 mg/mL solution in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Inject onto a C18 reverse-phase column.

    • Confirm the presence of a major peak corresponding to the expected mass-to-charge ratio (m/z) for [M+H]⁺ (180.08) and/or [M-H]⁻ (178.07).

    • Assess purity by integrating the peak area (should be ≥95%).

  • NMR Spectroscopy:

    • Dissolve a sample in a suitable deuterated solvent (e.g., D₂O with acid/base adjustment, or DMSO-d₆).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Confirm that the observed chemical shifts and coupling patterns are consistent with the structure. The ¹⁹F NMR should show a characteristic signal for the CF₂ group.

Protocol 5.2: Incorporation into a Peptide via Fmoc-SPPS

This protocol assumes the amino acid has been pre-derivatized with an N-terminal Fmoc protecting group, which is standard for building blocks used in Solid-Phase Peptide Synthesis (SPPS).

G cluster_1 SPPS Application Workflow Resin Resin-Bound Peptide (Free N-terminus) Deprotection Step 1: Fmoc Deprotection - 20% Piperidine in DMF - Exposes terminal amine Resin->Deprotection Coupling Step 3: Coupling Reaction - Add activated AA to resin - Agitate for 1-2 hours Deprotection->Coupling Activation Step 2: Amino Acid Activation - Fmoc-AA-OH (4 eq) - HBTU/HATU (3.9 eq) - DIPEA (8 eq) Activation->Coupling Capping Step 4 (Optional): Capping - Acetic Anhydride - Blocks unreacted amines Coupling->Capping Wash Step 5: Wash - DMF, DCM - Prepares for next cycle Capping->Wash

References

purity and analysis of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Analysis of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a non-proteinogenic, cyclic amino acid whose unique structural features are of significant interest to researchers in drug development and chemical biology. The introduction of a gem-difluoro group onto the cyclohexane ring can profoundly influence a molecule's metabolic stability, lipophilicity, and conformational preferences, making it a valuable building block for novel therapeutics.[1][2] Ensuring the purity and correct stereochemical configuration of this compound is paramount for its application in synthesis and biological screening. This guide provides a comprehensive framework for the analytical characterization of this compound, detailing robust methodologies for identity confirmation, chemical purity assessment, and enantiomeric purity determination. We present field-proven protocols and explain the scientific rationale behind the selection of specific analytical techniques, empowering researchers to establish a self-validating quality control system.

Physicochemical Properties and Structural Significance

The defining feature of this molecule is the C4-gem-difluoro substitution. Fluorine's high electronegativity and small van der Waals radius introduce unique electronic and steric properties without significantly increasing molecular size.[2] The two fluorine atoms lock the cyclohexane ring conformation and modulate the pKa of the amino and carboxylic acid groups, impacting solubility, crystal packing, and binding interactions with biological targets.

PropertyValueReference
CAS Number 1240529-10-5[3][4]
Molecular Formula C₇H₁₁F₂NO₂[3][4]
Molecular Weight 179.17 g/mol [4]
Physical Form Solid
Typical Purity ≥97%[4]
InChI Key QKHFDEBCLOAUQX-UHFFFAOYSA-N[4]

Plausible Synthetic Route and Potential Impurities

A thorough understanding of potential impurities begins with a likely synthetic pathway. A common and efficient method for synthesizing α-amino acids is the Strecker synthesis. This route, starting from the corresponding ketone, provides a clear map of potential process-related and stereoisomeric impurities.

G cluster_0 Plausible Strecker Synthesis Pathway cluster_1 Potential Impurities Ketone 4,4-Difluorocyclohexanone (Starting Material) Reagents + NaCN, NH4Cl Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile Step 1: Nucleophilic Addition Impurity1 Unreacted Ketone Ketone->Impurity1 Process-Related Hydrolysis Acid Hydrolysis (e.g., HCl) Product 1-Amino-4,4-difluorocyclohexane- 1-carboxylic acid (Racemic Product) Aminonitrile->Product Step 2: Nitrile Hydrolysis Impurity3 Amide Intermediate (from incomplete hydrolysis) Aminonitrile->Impurity3 Process-Related Impurity4 Enantiomer Product->Impurity4 Stereoisomeric Impurity2 Residual Cyanide/Ammonia

Figure 1: Plausible synthesis and resulting potential impurities.

The key takeaway is that the synthesis naturally produces a racemic mixture, meaning the final product will contain both enantiomers unless a chiral resolution step is performed. Therefore, enantiomeric purity is a critical quality attribute.

Comprehensive Analytical Workflow

A multi-technique approach is essential for a complete and trustworthy analysis. The workflow should be designed to confirm identity, quantify the main component against impurities, and resolve the enantiomers.

cluster_workflow Integrated Analytical Workflow cluster_identity Identity cluster_purity Purity Sample Test Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Confirms Structure HRMS High-Resolution MS Sample->HRMS Confirms Structure FTIR FTIR Spectroscopy Sample->FTIR Confirms Structure RPHPLC RP-HPLC (Chemical Purity) Sample->RPHPLC Quantifies Impurities ChiralHPLC Chiral HPLC (Enantiomeric Purity) Sample->ChiralHPLC Determines ee% Report Certificate of Analysis NMR->Report HRMS->Report FTIR->Report RPHPLC->Report ChiralHPLC->Report

Caption: Overall workflow for comprehensive analysis.

Identity Confirmation

NMR is the cornerstone of structural elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous confirmation of the molecular structure.

  • ¹H NMR: The spectrum will show complex multiplets for the cyclohexane protons. Critically, the carboxylic acid proton (–COOH) will appear as a broad singlet in the highly deshielded region of 10-12 ppm, a distinctive feature for this functional group.[5] The absence of a proton signal at the C1 position confirms the quaternary nature of this carbon.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected in the 170-185 ppm range.[6] The C-F carbons will exhibit large one-bond coupling constants (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings, providing definitive evidence of fluorination.

  • ¹⁹F NMR: This is the most direct and sensitive method for confirming the presence and chemical environment of the fluorine atoms.[][8] For this compound, a single signal (or a complex multiplet depending on proton coupling) will confirm the presence of the gem-difluoro group. ¹⁹F NMR is also exceptionally useful for purity analysis, as fluorine-containing impurities will be readily detected.

HRMS is essential for confirming the elemental composition. By measuring the exact mass of the molecular ion ([M+H]⁺), one can verify that the empirical formula matches C₇H₁₁F₂NO₂ with high accuracy (typically < 5 ppm mass error).

FTIR provides confirmation of key functional groups.

  • O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond involved in hydrogen bonding.[5]

  • C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.[5]

  • N-H Stretch: A medium intensity peak around 3300-3500 cm⁻¹ indicates the primary amine.

Chemical Purity Assessment by RP-HPLC

Because the target molecule lacks a strong UV chromophore, derivatization is necessary for sensitive detection by HPLC.[9][10] A pre-column derivatization method using o-phthalaldehyde (OPA) is an excellent choice as it specifically reacts with the primary amine to yield a highly fluorescent isoindole derivative.

  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 9.5): Prepare a 0.1 M solution of sodium borate and adjust the pH with NaOH.

    • OPA Reagent: Dissolve o-phthalaldehyde in the borate buffer to a final concentration of ~1 mg/mL, then add a small amount of a thiol (e.g., 3-mercaptopropionic acid) to activate it.[11] This reagent should be prepared fresh daily.

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the sample and a reference standard in a suitable diluent (e.g., 0.1 N HCl or water/methanol).

  • Derivatization (Automated or Manual):

    • In a vial, mix a defined volume of the sample/standard with an excess of the OPA reagent.

    • Allow the reaction to proceed for a fixed time (typically 1-2 minutes) at room temperature before injection.[10][11] The timing must be consistent for all samples and standards to ensure reproducibility.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides high-efficiency separation for small molecules.
Mobile Phase A 20 mM Sodium Phosphate, pH 7.8Buffered aqueous phase for good peak shape.
Mobile Phase B Acetonitrile/Methanol/Water (45:45:10)Strong organic phase for eluting the derivatized analyte.[10]
Gradient 5% to 95% B over 15 minutesA broad gradient ensures elution of all potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector Fluorescence (FLD)Provides high sensitivity and selectivity for the OPA derivative.
Excitation (Ex) 340 nm
Emission (Em) 455 nm
Injection Vol. 2 µL
  • Data Analysis:

    • Calculate purity using the area percent method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.

Enantiomeric Purity Assessment

Determining the enantiomeric excess (ee%) is crucial. Chiral HPLC is the gold standard for this analysis, as it allows for the direct separation of the underivatized enantiomers.

  • Column Selection:

    • The choice of chiral stationary phase (CSP) is critical. For underivatized amino acids, zwitterionic CSPs (e.g., CHIRALPAK® ZWIX) are highly effective.[12][13] These columns operate via a double ion-pairing mechanism, providing excellent selectivity for zwitterionic molecules like amino acids. Crown ether-based columns are also a viable option.[12]

  • Chromatographic Conditions:

ParameterRecommended Setting (for Zwitterionic CSP)Rationale
Column CHIRALPAK® ZWIX(+) or ZWIX(-), 3.0 x 150 mm, 3 µmSpecifically designed for separating underivatized amino acids.[13]
Mobile Phase Methanol/Acetonitrile/Water with additivesThe exact composition requires method development.
Additives Formic Acid (FA) and Diethylamine (DEA)These additives are crucial for controlling the ionization state of the analyte and the CSP, enabling the separation.[13]
Mode IsocraticIsocratic elution often provides the best resolution for chiral separations.
Flow Rate 0.5 mL/min
Column Temp. 25 °CTemperature can significantly impact chiral resolution.
Detector Mass Spectrometer (MS) or Charged Aerosol Detector (CAD)Since the underivatized amino acid has no chromophore, universal detectors are required. MS is preferred for its sensitivity and specificity.
  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers (e.g., by running a racemic standard).

    • Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Concluding Remarks

The robust analytical characterization of this compound is a non-negotiable prerequisite for its successful application in research and development. The workflow presented in this guide, combining spectroscopic and chromatographic techniques, provides a self-validating system for quality control. Identity is unequivocally confirmed with a suite of NMR, MS, and FTIR methods. Chemical purity is precisely quantified using a sensitive derivatization-HPLC-FLD method, while enantiomeric purity is accurately determined via direct analysis on a specialized chiral stationary phase. By implementing these rigorous analytical strategies, researchers can proceed with confidence, knowing that the quality of their starting material is well-defined and reliable.

References

An In-depth Technical Guide to the Solubility of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid, a synthetic cyclic amino acid of increasing interest in drug discovery and materials science. In the absence of extensive empirical data, this document establishes a predictive framework for its solubility profile based on first principles of physical organic chemistry, analysis of structural analogs, and the unique influence of gem-difluorination on molecular properties. It is designed to be a critical resource for researchers, chemists, and formulation scientists, offering not only a theoretical understanding but also detailed, actionable protocols for the experimental determination of both thermodynamic and kinetic solubility.

Introduction: The Significance of a Fluorinated Cycloalkane Amino Acid

This compound is a non-natural, conformationally restricted amino acid. Its rigid cyclic scaffold is a valuable design element in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The introduction of fluorine, the most electronegative element, imparts profound changes to a molecule's local electronic environment, lipophilicity, metabolic stability, and binding interactions. Specifically, the gem-difluoro motif at the 4-position of the cyclohexane ring introduces unique stereoelectronic effects that are critical to understanding its behavior in solution.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use. Solubility impacts every stage of the development pipeline, from synthetic workup and purification to the formulation of final drug products and the reliability of in vitro screening assays. This guide will deconstruct the key structural features of the molecule to predict its solubility and provide the necessary experimental workflows to validate these predictions.

Physicochemical Profile: A Predictive Analysis

Direct empirical data for the physicochemical properties of this compound are not widely published. Therefore, a predictive assessment based on its constituent parts and comparison to known analogs is the most effective approach to understanding its solubility.

The Zwitterionic Ground State

Like all α-amino acids, the title compound exists predominantly as a zwitterion, or internal salt. The acidic carboxylic acid group (–COOH) donates a proton to the basic amino group (–NH₂), resulting in a molecule with both a carboxylate (–COO⁻) and an ammonium (–NH₃⁺) group.

Caption: Zwitterionic structure of the title compound.

This ionic character is the single most dominant factor governing its physical properties. It results in strong intermolecular electrostatic interactions, leading to a stable crystal lattice. Consequently, amino acids are typically crystalline solids with high melting points, and significant energy is required to overcome these lattice forces for dissolution to occur.[1]

Baseline Comparison: The Non-Fluorinated Analog

To isolate the effect of the gem-difluoro group, we first examine the properties of its direct, non-fluorinated analog, 1-Aminocyclohexane-1-carboxylic acid.

PropertyValueImplication for Solubility
Melting Point >300 °C[][3]High lattice energy; requires strong solvent interactions to dissolve.
pKa₁ (–COOH) ~2.65[4]Strongly acidic, will be deprotonated (–COO⁻) in most solvents.
pKa₂ (–NH₃⁺) ~10.03[4]Weakly acidic, will be protonated (–NH₃⁺) in neutral or acidic media.
logP (calc.) -1.87[5]Highly hydrophilic; poor solubility expected in non-polar solvents.

These data confirm that the parent amino acid is a highly polar, hydrophilic compound, with solubility being favored in polar, protic solvents (like water) that can effectively solvate both the ammonium and carboxylate ions. Its solubility in organic solvents is expected to be generally poor.[6][7]

The Influence of the Gem-Difluoro Group

The replacement of two hydrogen atoms with fluorine at the C4 position introduces several critical changes:

  • Increased Molecular Weight: The molecular weight increases from 143.19 g/mol to 179.17 g/mol .[][8]

  • Inductive Effect: The highly electronegative fluorine atoms pull electron density through the sigma bonds of the cyclohexane ring. This inductive effect can lower the pKa of both the carboxylic acid and the ammonium group, making the former a stronger acid and the latter a stronger acid (i.e., the amino group is a weaker base).

  • Conformational Rigidity and Polarity: The C-CF₂-C bond angle within the cyclohexane ring is wider than a typical C-CH₂-C angle.[9] More importantly, the two highly polarized C-F bonds, when arranged in a chair conformation, can create a region of high local polarity. This can lead to a "facially polarized" cyclohexane ring, where one face of the ring is more electronegative than the other.[9][10] This localized dipole can enhance interactions with polar organic solvents.

  • Hydrophobicity: While often considered to increase lipophilicity, the effect of fluorination is complex. The introduction of the CF₂ group can lead to "polar-hydrophobic" properties, where the molecule has increased polarity but not necessarily increased affinity for water.[9]

Prediction of Physicochemical Properties:

Based on these effects, we can predict the properties of this compound relative to its non-fluorinated counterpart:

  • pKa: The pKa values are expected to be slightly lower.

  • logP: The calculated logP is likely to increase slightly, indicating a modest increase in lipophilicity, but the overall molecule will remain predominantly hydrophilic due to the zwitterionic headgroup.

  • Dipole Moment: The overall molecular dipole moment is expected to be significantly higher.

Predicted Solubility in Common Organic Solvents

The solubility of a zwitterionic compound is a balance between overcoming its high lattice energy and the ability of the solvent to solvate both the charged moieties and the non-polar hydrocarbon backbone.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh (Water) / Low to Moderate (Alcohols)Water is an excellent solvent for zwitterions.[6] Short-chain alcohols can solvate the charged groups via hydrogen bonding but are less effective than water. Solubility is expected to decrease as the alkyl chain length of the alcohol increases.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents have large dipole moments and can effectively solvate the ammonium cation. While they cannot donate hydrogen bonds, their polarity can interact favorably with the carboxylate and the polarized CF₂ group. DMSO is often a good solvent for moderately polar, multifunctional compounds.[11]
Ethers THF, Diethyl EtherInsolubleThese solvents have low polarity and cannot effectively solvate the charged zwitterionic headgroup. The energy required to break the crystal lattice is not compensated by favorable solvent-solute interactions.
Hydrocarbons Hexane, TolueneInsolubleThese non-polar solvents have no affinity for the highly polar, ionic nature of the compound.
Chlorinated Dichloromethane (DCM), ChloroformVery Low to InsolubleWhile slightly more polar than hydrocarbons, these solvents are generally poor choices for dissolving zwitterionic species.

Experimental Determination of Solubility: Standard Protocols

To obtain definitive quantitative data, experimental measurement is essential. The two most common and accepted methods are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Caption: Workflow for Thermodynamic Solubility Measurement.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a glass vial. The presence of undissolved solid must be visible.

  • Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C). Allow the system to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.[13][14]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed or by filtering the solution through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) or UV-Vis spectroscopy (if the compound has a suitable chromophore), against a standard calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the thermodynamic solubility (e.g., in mg/mL or µM).

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution. It is a high-throughput method commonly used in early drug discovery.[13][15] The compound is first dissolved in a strong organic solvent, typically DMSO, and then diluted into the aqueous or organic solvent of interest.

Caption: Workflow for Kinetic Solubility Measurement.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[16]

  • Assay Plate Preparation: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to a large volume of the target organic solvent (ensuring the final DMSO concentration is low, typically ≤2%).[17] This creates a supersaturated solution.

  • Incubation: Cover the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C) with gentle shaking.[17]

  • Precipitation Measurement: Determine the concentration at which precipitation occurs. This can be done in several ways:

    • Nephelometry: Measure the turbidity or light scattering in each well. An increase in scattering indicates the formation of a precipitate.[16]

    • Direct UV/LC-MS: Filter the contents of the wells using a solubility filter plate to remove any precipitate. Analyze the concentration of the compound remaining in the filtrate via UV spectroscopy or LC-MS.[14]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under these specific conditions.

Conclusion

While quantitative solubility data for this compound in organic solvents is not yet publicly available, a robust predictive framework can be established. The compound's inherent zwitterionic nature dictates its high polarity and preference for polar solvents. The introduction of the gem-difluoro group at the C4 position is predicted to increase the molecule's dipole moment and slightly modulate its pKa and lipophilicity, likely enhancing its interaction with polar aprotic solvents like DMSO and DMF compared to its non-fluorinated analog. However, its solubility in non-polar and low-polarity solvents is expected to remain negligible. For drug development professionals and researchers, the detailed experimental protocols provided herein offer a clear path to generating the precise, quantitative data required for their specific applications.

References

stability and storage conditions for 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Stability and Storage of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Introduction

This compound is a non-proteinogenic amino acid that has garnered significant interest within the drug development landscape. As a cyclic, gem-difluorinated analogue, it serves as a valuable building block for synthesizing novel peptides and small molecules with potentially enhanced therapeutic properties. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Given its role in early-stage research and development, a comprehensive understanding of its chemical stability and optimal storage conditions is paramount to ensure the integrity of experimental data and the quality of synthesized compounds.

This guide provides an in-depth analysis of the factors governing the stability of this compound. It consolidates theoretical principles with practical, field-proven methodologies for its storage, handling, and stability assessment, tailored for researchers, chemists, and formulation scientists.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for predicting its stability. This compound is a solid at ambient temperatures.[3] Its structure features a cyclohexane ring with a gem-difluoro group at the 4-position, and both an amino and a carboxylic acid group attached to the same carbon (C1), making it an α-amino acid.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
Chemical Name This compound[4]
CAS Number 1240529-10-5[3][4]
Molecular Formula C₇H₁₁F₂NO₂[4][5]
Molecular Weight 179.17 g/mol [5]
Physical Form Solid[3]
Purity Typically ≥97%[3][5]

Chemical Stability Profile

The stability of this compound is governed by the interplay between its highly stable fluorinated core and its reactive functional groups.

Inherent Stability of the Fluorinated Core

The presence of the gem-difluoro group on the cyclohexane ring imparts significant chemical inertness. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 110 kcal/mol. This high bond strength makes the fluorinated moiety exceptionally resistant to metabolic degradation and chemical attack, a primary reason for incorporating fluorine into drug candidates.[1] The electron-withdrawing nature of the fluorine atoms also deactivates the adjacent C-H bonds towards oxidative degradation.

Reactivity of the Amino and Carboxylic Acid Groups

While the core structure is robust, the α-amino and carboxylic acid functional groups are susceptible to degradation under certain conditions. These functional groups are the primary sites of potential instability.

  • pH Sensitivity: As an amino acid, the compound is amphoteric and can react with both acids and bases. Extreme pH conditions should be avoided in solutions. In strongly acidic or basic media, accelerated degradation, such as decarboxylation, could potentially occur, especially at elevated temperatures.

  • Oxidative Stress: The primary amine group can be susceptible to oxidation. Exposure to strong oxidizing agents or an oxygen-rich atmosphere, particularly in the presence of metal catalysts or light, could lead to the formation of corresponding imines or other oxidative byproducts.

  • Thermal Stress: While the compound is a solid with a likely high melting point, prolonged exposure to high temperatures can induce degradation. The most probable thermal degradation pathway would be decarboxylation, a common reaction for α-amino acids.

  • Moisture: The compound is hygroscopic to some extent due to the polar amino and carboxyl groups. Absorbed moisture can accelerate degradation by facilitating reactions with other atmospheric components (e.g., CO₂) or by promoting hydrolysis of potential impurities or formulated products.

Recommended Storage and Handling Conditions

Based on supplier safety data sheets and general best practices for handling fine chemicals and amino acids, the following conditions are recommended to maximize the shelf life and preserve the purity of this compound.[3][6][7][8]

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Room Temperature[3] or Cool (2-8 °C) for long-term storage.Prevents thermally induced degradation (e.g., decarboxylation).
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes the risk of oxidative degradation of the amine group.
Light Store in an opaque or amber container.Protects against photolytic degradation.
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents contamination and moisture ingress.[6][7]
Moisture Store in a dry, desiccated environment.Minimizes hygroscopic water absorption and subsequent degradation.[9]
Safe Handling Protocols

Safety is paramount when handling any chemical compound. This compound is classified as a hazardous substance.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9]

  • Spill & Disposal: In case of a spill, avoid generating dust, sweep up the material mechanically, and place it in a suitable container for disposal.[6] Dispose of the chemical in accordance with local, state, and federal regulations.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

To rigorously evaluate the stability of a compound and identify potential degradation products, a forced degradation study is the industry-standard approach. This protocol provides a self-validating system to establish a stability-indicating analytical method.

Objective

To subject this compound to a range of stress conditions (hydrolytic, oxidative, thermal, and photolytic) and monitor its degradation using High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (HPLC-UV/MS).

Materials
  • This compound

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other suitable mobile phase modifier)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

  • C18 HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile/water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 1N NaOH, and dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 1N HCl, and dilute for analysis. Causality Note: Base-catalyzed reactions are often faster, so starting at room temperature is prudent.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at specified time points and dilute for analysis.

  • Thermal Degradation:

    • Place a known quantity of the solid compound in a vial and heat it in an oven at 80°C for 48 hours.

    • Also, place a vial of the stock solution in the oven.

    • At specified time points, cool the samples, dissolve the solid in the solvent, and dilute both samples for analysis.

  • Photolytic Degradation:

    • Expose both the solid compound and the stock solution to light in a photostability chamber that meets ICH Q1B guidelines (e.g., exposure of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Analyze the samples after the exposure period.

  • HPLC-UV/MS Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from all process impurities and degradation products.

    • Use the PDA detector to assess peak purity and the MS detector to identify the mass-to-charge ratio (m/z) of the parent peak and any new peaks (degradants).

Visualization of Stability Workflow

The logical flow of the forced degradation study is critical for ensuring a comprehensive assessment.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (1N NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid & Solution, 80°C) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples report Identify Degradants & Assess Stability hplc->report Evaluate Data

Caption: Workflow for a forced degradation study of the compound.

Conclusion

This compound is a robust molecule, primarily due to its stable difluorinated aliphatic ring. However, its amino and carboxylic acid functional groups introduce potential liabilities that necessitate careful control of storage conditions. By adhering to the recommended guidelines—storing the compound in a cool, dry, dark environment under an inert atmosphere—researchers can ensure its long-term purity and integrity. For applications requiring rigorous quality control, conducting a forced degradation study as outlined provides the definitive data to understand its stability profile and establish validated analytical methods.

References

spectroscopic data (NMR, IR, MS) of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Analysis of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid: A Guide for Researchers

Abstract

This compound is a synthetic, non-proteinogenic amino acid of significant interest to medicinal chemists and drug development professionals. Its rigid cyclohexane scaffold, combined with the electronic properties of the gem-difluoro group, makes it a valuable building block for creating conformationally constrained peptides and bioactive molecules with enhanced metabolic stability and binding affinity. This guide serves as an in-depth technical resource, providing a detailed predictive analysis of the spectroscopic signature of this compound. While complete, publicly-available experimental spectra are scarce, this document leverages fundamental principles of spectroscopy and data from analogous structures to construct a robust analytical framework. It is designed to assist researchers in the unambiguous identification, characterization, and quality control of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Key Analytical Features

The unique structure of this compound dictates its spectroscopic properties. Key features that are critical for spectral interpretation include:

  • Quaternary α-Carbon (C1): This carbon, bonded to the amino, carboxyl, and two other carbon atoms, will not have an attached proton, making its identification in ¹H NMR impossible but a key feature in ¹³C NMR.

  • Gem-Difluoro Group (C4): The two fluorine atoms at the C4 position are chemically equivalent. They will profoundly influence the chemical shifts and coupling patterns of nearby protons and carbons, serving as a primary diagnostic feature.

  • Diastereotopic Protons: The cyclohexane ring is not planar. Consequently, the axial and equatorial protons on each of the CH₂ groups (C2, C3, C5, C6) are diastereotopic. This means they are chemically non-equivalent and are expected to have different chemical shifts and show coupling to each other (geminal coupling).

  • Zwitterionic Nature: Like other amino acids, this compound can exist as a zwitterion, which can influence the appearance of the amine and carboxylic acid signals in IR and NMR spectroscopy, particularly depending on the solvent used.

Caption: Molecular structure of this compound with key carbons numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its connectivity and stereochemistry.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for this compound would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is often preferred for amino acids to exchange the labile amine and carboxyl protons, simplifying the spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution, which is necessary to resolve the complex multiplets expected.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the presence of a quaternary carbon and the relatively long relaxation times of carbons, an extended relaxation delay may be necessary for accurate integration, although routine spectra prioritize speed.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. This is often done without proton decoupling to observe H-F couplings.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to be complex due to diastereotopicity and H-F coupling. The signals from the exchangeable amine (NH₂) and carboxyl (COOH) protons may appear as broad singlets or not be observed at all if D₂O is used as the solvent.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration
H2/H6 (axial & eq.)2.0 - 2.5m4H
H3/H5 (axial & eq.)2.2 - 2.8m4H
NH₂7.5 - 8.5 (variable)br s2H
COOH10 - 13 (variable)br s1H

Expertise & Causality:

  • The cyclohexane protons are expected in the 2.0-2.8 ppm range.

  • The protons on C3 and C5 are adjacent to the electron-withdrawing gem-difluoro group at C4, which will deshield them, causing them to appear further downfield compared to the protons on C2 and C6.

  • The multiplicity for all ring protons will be complex multiplets ("m"). This is due to geminal coupling between protons on the same carbon, vicinal coupling to protons on adjacent carbons, and, crucially, 2-bond and 3-bond couplings to the fluorine atoms (²JHF and ³JHF), which will further split the signals.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton.

Carbon Assignment Predicted δ (ppm) Predicted Multiplicity (from C-F coupling)
C=O170 - 180s
C1 (quaternary)55 - 65t (small ³JCF)
C4115 - 125t (large ¹JCF)
C3/C530 - 40t (²JCF)
C2/C625 - 35t (small ³JCF)

Expertise & Causality:

  • The carboxyl carbon is expected in the typical range of 170-180 ppm.[1][2]

  • The most diagnostic signal is C4. Its direct attachment to two fluorine atoms will cause a large downfield shift and a characteristic triplet multiplicity due to one-bond C-F coupling (¹JCF), typically in the range of 240-260 Hz.

  • The C3/C5 carbons, two bonds away from the fluorines, will also appear as triplets due to ²JCF coupling (typically 20-30 Hz).

  • The C1 and C2/C6 carbons are three bonds away and may show smaller triplet couplings (³JCF).

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a direct probe of the fluorinated center of the molecule.

  • Chemical Shift: A single signal is expected, likely in the range of -90 to -110 ppm (relative to CFCl₃).

  • Multiplicity: Since the two fluorine atoms are chemically equivalent, they will not couple to each other. However, they will couple to the four adjacent protons on C3 and C5. This will result in a complex multiplet, likely appearing as a "triplet of triplets" or a more complex pattern if the axial and equatorial proton couplings are significantly different.

cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation (Validation) cluster_structure Final Structure Confirmation H1 ¹H NMR (Proton Environment) COSY COSY (H-H Connectivity) H1->COSY Correlates adjacent protons (e.g., H2-H3) HMBC HMBC (Long-Range H-C Connectivity) H1->HMBC Correlates protons to non-attached carbons C13 ¹³C NMR (Carbon Skeleton) C13->HMBC Confirms C-skeleton F19 ¹⁹F NMR (Fluorine Center) Structure Validated Structure of This compound F19->Structure Confirms C-F position COSY->Structure HMBC->Structure

Caption: A logical workflow demonstrating how different NMR experiments validate the final structure.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups present in the molecule.

Experimental Protocol: IR Data Acquisition
  • Method: Attenuated Total Reflectance (ATR) is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 600 cm⁻¹.

  • Background: A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation
Vibrational Mode Predicted Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very broad, strong
N-H Stretch (Amine)3200 - 3500Medium, may be obscured by O-H
C-H Stretch (Alkyl)2850 - 3000Sharp, superimposed on O-H band
C=O Stretch (Carboxylic Acid)1710 - 1760Strong, sharp
N-H Bend (Amine)1500 - 1650Medium
C-F Stretch1000 - 1200Strong, sharp (likely multiple bands)

Trustworthiness & Causality:

  • The most defining feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that spans a wide range, often obscuring the C-H stretches.[1][3][4] This breadth is due to strong hydrogen bonding between molecules.

  • The carbonyl (C=O) stretch is also a very reliable and intense peak.[3] Its position can indicate whether the acid exists as a hydrogen-bonded dimer (lower frequency, ~1710 cm⁻¹) or a monomer (higher frequency).[1]

  • The presence of strong, sharp bands in the 1000-1200 cm⁻¹ region is highly indicative of C-F bonds and serves as a key confirmation of the fluorination.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: MS Data Acquisition
  • Ionization: Electrospray ionization (ESI) is the preferred method for polar molecules like amino acids as it is a soft ionization technique that typically keeps the molecule intact.

  • Analysis: Data should be acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Instrumentation: A high-resolution mass spectrometer (such as Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Predicted Mass Spectrum and Interpretation

The molecular formula is C₇H₁₁F₂NO₂ with a monoisotopic mass of 179.0754 Da.[5]

Ion Predicted m/z Mode Notes
[M+H]⁺180.0827PositiveProtonated molecular ion.
[M-H]⁻178.0681NegativeDeprotonated molecular ion.
[M-H₂O+H]⁺162.0721PositiveLoss of water from the carboxyl group.
[M-COOH+H]⁺134.0934PositiveLoss of the carboxyl group as formic acid (decarboxylation), a common fragmentation for α-amino acids.[6]

Expertise & Causality:

  • The accurate mass measurement of the molecular ion is the most critical piece of data from MS, as it confirms the molecular formula.

  • In tandem MS (MS/MS) experiments, the fragmentation pattern provides structural validation. For α-amino acids, a characteristic loss of 45 Da (corresponding to the COOH group) is a highly diagnostic fragmentation pathway.[7] The resulting fragment ion at m/z 134 would correspond to the 4,4-difluorocyclohexylamine core.

Conclusion

The spectroscopic signature of this compound is predicted to be highly characteristic. The combination of a complex, fluorine-coupled proton NMR spectrum, a ¹³C NMR spectrum featuring a prominent triplet for the C4 carbon, a strong C-F stretch in the IR, and an accurate molecular weight determination by high-resolution MS provides a multi-faceted and robust analytical package. This guide provides the theoretical and practical framework necessary for researchers to confidently identify and characterize this valuable synthetic building block, ensuring its quality and correct application in drug discovery and development pipelines.

References

Methodological & Application

Application Notes and Protocols: Harnessing 1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics

The introduction of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic potential of peptide-based drugs. Among these, fluorinated amino acids have garnered significant attention for their ability to confer unique and advantageous properties. The strategic incorporation of fluorine can dramatically alter a peptide's physicochemical characteristics, leading to improved metabolic stability, enhanced cell permeability, and the ability to fine-tune conformation for optimal target engagement.[1][2]

This guide focuses on the application of a particularly intriguing building block: 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid . The geminal difluoro group on the cyclohexane ring introduces a unique combination of steric bulk, localized polarity, and conformational constraints. These attributes make it a valuable tool for designing peptides with enhanced proteolytic resistance and potentially novel secondary structures. This document provides a comprehensive overview, from the synthesis of the necessary Fmoc-protected derivative to detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and a discussion of the anticipated impact on peptide properties.

The Impact of the Gem-Difluoro Cyclohexyl Moiety: A Mechanistic Perspective

The rationale for employing this compound stems from the unique properties imparted by the difluorinated cyclic structure.

  • Enhanced Proteolytic Stability: The steric hindrance provided by the cyclohexane ring can shield the adjacent peptide bonds from enzymatic cleavage. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can alter the electronic properties of the amide bond, potentially rendering it less susceptible to hydrolysis by proteases. Studies on other fluorinated amino acids have demonstrated significant increases in resistance to enzymatic degradation.[3][4]

  • Conformational Control: The rigid cyclohexane scaffold restricts the conformational freedom of the peptide backbone. More intriguingly, the gem-difluoro group can influence the local geometry of the amide bonds. The C-F bonds create a localized dipole and can engage in unique non-covalent interactions, potentially favoring a cis-amide bond conformation, a feature that can dramatically alter the peptide's secondary structure and biological activity.[1]

  • Modulation of Physicochemical Properties: The introduction of fluorine can increase the lipophilicity of the peptide, which may enhance its ability to cross cell membranes.[5] However, the overall effect on hydrophobicity is complex and depends on the context of the entire peptide sequence.

Synthesis of Fmoc-1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid

Diagram: Synthesis of Fmoc-1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid

G AA 1-Amino-4,4-difluorocyclohexane- 1-carboxylic acid Reaction Reaction Mixture AA->Reaction FmocCl Fmoc-Cl or Fmoc-OSu FmocCl->Reaction Base Base (e.g., Na2CO3) in Dioxane/Water Base->Reaction FmocAA Fmoc-1-Amino-4,4-difluorocyclohexane- 1-carboxylic acid Reaction->FmocAA Fmoc Protection

Caption: General workflow for the Fmoc protection of the target amino acid.

Protocol: Fmoc Protection

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Hexanes

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium carbonate. The volume should be sufficient to fully dissolve the amino acid.

  • Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with deionized water.

    • Wash the aqueous layer with two portions of diethyl ether to remove unreacted Fmoc reagent and byproducts.

    • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.

    • Extract the product into ethyl acetate (three portions).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid

The incorporation of this sterically hindered, fluorinated amino acid into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and minimize side reactions.

Diagram: SPPS Cycle for Incorporating the Fluorinated Amino Acid

G cluster_0 SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine in DMF) Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Fmoc-AA-OH (HATU/DIPEA in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Deprotection Next Cycle

Caption: A standard Fmoc-SPPS cycle, adaptable for the target amino acid.

Recommended Coupling Protocols

Due to the steric hindrance of the α,α-disubstituted cyclohexyl ring, standard coupling conditions may result in incomplete reactions. Therefore, more potent coupling reagents and potentially longer reaction times or elevated temperatures are recommended. Microwave-assisted SPPS can also be a valuable tool to drive these challenging couplings to completion.

Parameter Recommendation 1: HATU/DIPEA Recommendation 2: HCTU/DIPEA Rationale & Notes
Fmoc-AA-OH 4 equivalents4 equivalentsA higher excess of the amino acid is recommended to drive the reaction to completion.
Coupling Reagent HATU (3.9 equivalents)HCTU (3.9 equivalents)HATU and HCTU are highly efficient coupling reagents suitable for sterically hindered amino acids.[8]
Base DIPEA (8 equivalents)DIPEA (8 equivalents)A non-nucleophilic base is crucial to prevent side reactions.
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)High-quality, peptide synthesis grade DMF is essential.
Pre-activation 1-2 minutes1-2 minutesAllows for the formation of the active ester before addition to the resin.
Coupling Time 2-4 hours (or overnight)2-4 hoursExtended coupling times may be necessary. Monitor reaction completion with a Kaiser test.
Temperature Room TemperatureRoom TemperatureMicrowave irradiation can be employed to accelerate the coupling if needed.

Detailed Protocol (Manual Synthesis):

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-1-Amino-4,4-difluorocyclohexane-1-carboxylic acid (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling (double coupling) may be necessary.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

  • Repeat: Proceed to the deprotection step for the next amino acid in the sequence.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Incomplete Coupling Steric hindrance of the amino acid.- Perform a double coupling. - Increase the coupling time. - Use microwave-assisted synthesis. - Switch to a more potent coupling reagent like COMU.
Peptide Aggregation Increased hydrophobicity of the growing peptide chain.- Use a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP). - Incorporate a pseudo-proline dipeptide before the difficult coupling.
Racemization Unlikely for this α,α-disubstituted amino acid, but possible under harsh conditions.- Use a milder base like 2,4,6-collidine instead of DIPEA, although this may slow down the reaction.

Analytical Characterization of Peptides Containing this compound

The successful synthesis and purification of the target peptide should be confirmed using a combination of analytical techniques.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the correct molecular weight of the synthesized peptide.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is essential for assessing the purity of the crude peptide and for purification. The retention time of the fluorinated peptide is expected to be longer than its non-fluorinated counterpart due to increased hydrophobicity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can provide information about the peptide's structure and folding.

    • ¹⁹F NMR: A powerful tool for studying the local environment of the difluoro group. Changes in the ¹⁹F chemical shift can indicate conformational changes upon folding or binding to a target.[9]

    • 2D NMR (e.g., NOESY, TOCSY): Can be used to determine the three-dimensional structure of the peptide in solution.[8]

Conclusion: A Promising Building Block for Peptide Drug Discovery

This compound represents a valuable addition to the medicinal chemist's toolbox for peptide modification. Its unique structural features offer the potential to overcome key challenges in peptide drug development, namely proteolytic instability and poor conformational control. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers looking to explore the benefits of this novel fluorinated amino acid. While the incorporation of such a sterically demanding residue requires careful optimization of synthesis conditions, the potential rewards in terms of improved peptide properties and novel biological activities are substantial. As with any non-canonical amino acid, empirical validation of its effects on a given peptide sequence is paramount.

References

Application Note: 1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid as a Potent Tool for Conformational Constraint in Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Conformational Rigidity in Drug Design

The transformation of peptides from biological curiosities into viable therapeutic agents is a central challenge in modern drug discovery.[1][2] While peptides offer high potency and selectivity, their utility is often hampered by poor metabolic stability and conformational flexibility, which leads to reduced binding affinity and unpredictable biological activity.[3][4] A powerful strategy to overcome these limitations is the incorporation of unnatural amino acids (UAAs) that introduce conformational constraints.[3][5][6][7][8] By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding to its target is significantly reduced, often leading to enhanced potency and selectivity.[8]

Among the diverse array of UAAs, fluorinated amino acids have emerged as particularly valuable tools.[9][][11][12] The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's stability, lipophilicity, and binding interactions.[9][12] 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid stands out in this class. The gem-difluoro substitution at the 4-position of the cyclohexane ring acts as a powerful conformational lock, providing a rigid scaffold that can be used to enforce specific backbone torsions in a peptide sequence. This application note provides a detailed guide to the properties, applications, and experimental protocols for leveraging this unique building block in peptide-based drug design.

Physicochemical and Conformational Properties

The strategic placement of the gem-difluoro group on the cyclohexane ring is the key to the utility of this compound. This substitution profoundly influences the conformational equilibrium of the ring. Unlike a non-substituted cyclohexane ring which undergoes rapid chair-flipping, the 4,4-difluoro substitution introduces significant stereoelectronic effects and dipole moments that favor a specific chair conformation.[13][14] This results in a rigid structure where the relative orientation of the Cα-amino and Cα-carboxyl groups is fixed, thereby imparting a predictable and constrained geometry upon the peptide backbone into which it is incorporated.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1240529-10-5[15][16]
Molecular Formula C₇H₁₁F₂NO₂[15][17]
Molecular Weight 179.17 g/mol [17]
Physical Form Solid[16]
Purity Typically ≥97%[16][17]
Storage Room Temperature, desiccated[16]
InChI Key QKHFDEBCLOAUQX-UHFFFAOYSA-N[16][17]

Key Applications in Drug Discovery and Chemical Biology

The incorporation of this constrained analog offers a multi-faceted approach to optimizing peptide therapeutics.

Inducing and Stabilizing Secondary Structures

By replacing a natural amino acid with this compound, researchers can force a peptide backbone to adopt a specific turn or bend. This is invaluable for mimicking the secondary structures, such as β-turns, that are often critical for receptor recognition.[7][8] The rigid cyclohexane scaffold acts as a template, reducing the peptide's conformational freedom and locking it into its bioactive shape.

cluster_0 Flexible Native Peptide cluster_1 Constrained Peptide with F2-Ac6c A Conformer 1 B Conformer 2 A->B C Bioactive Conformer B->C D Conformer 4 C->D E Locked Bioactive Conformation C->E  Pre-organization Reduces  Entropic Penalty

Caption: Conformational control by F2-Ac6c.

Enhancing Metabolic Stability

Peptides are susceptible to rapid degradation by proteases in the body.[4] The bulky, non-natural structure of the difluorocyclohexane ring provides steric shielding to adjacent peptide bonds, rendering them resistant to enzymatic cleavage. Furthermore, the inherent strength of the C-F bond contributes to the overall chemical stability of the molecule.[9][] This dual effect can significantly extend the biological half-life of a peptide therapeutic.[4]

Modulating Pharmacokinetic Properties

The introduction of fluorine atoms can increase the lipophilicity of a peptide, which may enhance its ability to cross cellular membranes and improve its overall bioavailability.[3][][12] This is a critical parameter in transforming an active biological probe into a viable drug candidate.

Utility as a ¹⁹F NMR Probe

The two fluorine atoms serve as a powerful spectroscopic handle. ¹⁹F NMR can be used to study the peptide's interaction with its biological target in detail.[9] Since there is no endogenous fluorine signal in biological systems, ¹⁹F NMR provides a clean and highly sensitive window into the local environment of the fluorinated analog upon binding, offering insights into conformational changes and binding kinetics.[9][18]

peptide F2-Ac6c Peptide + Free in Solution (Sharp ¹⁹F NMR Signal) complex Peptide-Receptor Complex + Bound to Target (Shifted/Broadened ¹⁹F NMR Signal) peptide->complex Binding Event receptor Target Receptor receptor->complex

Caption: ¹⁹F NMR as a probe for target engagement.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The primary challenge in incorporating this compound is its structure as an α,α-disubstituted amino acid, which leads to significant steric hindrance.[19] Standard coupling conditions may be insufficient. The following Fmoc/tBu protocol is optimized for efficient incorporation.[19][20]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected natural amino acids

  • Fmoc-1-amino-4,4-difluorocyclohexane-1-carboxylic acid

  • Coupling Reagent: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF

  • Washing Solvents: DMF, Isopropanol (IPA), DCM

Methodology:

  • Resin Preparation: a. Add the desired amount of resin to the reaction vessel. b. Swell the resin in DMF for 30 minutes, then drain.

  • Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 5 minutes, then drain. c. Repeat the piperidine treatment for an additional 15 minutes. d. Drain and wash the resin thoroughly with DMF (x3), IPA (x2), and DMF (x3).

  • Coupling of Standard Amino Acids: a. In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with HBTU/HOBt (3.9 eq.) or HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin. c. Agitate for 1-2 hours. d. Wash the resin as in step 2d.

  • Coupling of Fmoc-1-amino-4,4-difluorocyclohexane-1-carboxylic acid (Critical Step): a. Rationale: Due to severe steric hindrance, a more potent activating agent and extended reaction time are necessary to achieve high coupling efficiency.[21] A double coupling is highly recommended. b. In a separate vial, dissolve Fmoc-1-amino-4,4-difluorocyclohexane-1-carboxylic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 5 minutes. c. Add the activated solution to the deprotected resin. d. Agitate for 4-6 hours at room temperature. e. Drain and wash the resin with DMF (x3). f. Perform a second coupling: Repeat steps 4b-4d to ensure the reaction proceeds to completion. g. Perform a Kaiser test or other qualitative test to confirm the absence of free amines. If the test is positive, a third coupling may be required. h. Wash the resin thoroughly as in step 2d.

  • Chain Elongation: a. Repeat steps 2 and 3 for all subsequent amino acids in the sequence.

start Start with Resin-AA(n) deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. Wash (DMF/IPA) deprotect->wash1 couple 3. Couple F2-Ac6c (4 eq. AA, 3.9 eq. HATU, 8 eq. DIPEA) 4-6 hours wash1->couple wash2 4. Wash (DMF) couple->wash2 double_couple 5. Repeat Coupling (Double Couple Protocol) wash2->double_couple kaiser 6. Kaiser Test (Check for free amines) double_couple->kaiser wash3 7. Wash (DMF/IPA) kaiser->wash3 continue_synth Continue Synthesis Resin-AA(n)-F2-Ac6c wash3->continue_synth

Caption: SPPS workflow for F2-Ac6c incorporation.

Protocol 2: Peptide Cleavage and Purification
  • Final Deprotection: Perform a final Fmoc deprotection as described in Protocol 1, Step 2.

  • Resin Drying: Wash the resin with DCM (x3) and dry thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: a. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., for standard tBu-based groups, use 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O). b. Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of synthesis scale). c. Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: a. Filter the resin and collect the TFA solution. b. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether. c. Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times. d. Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/H₂O with 0.1% TFA). b. Purify the peptide using preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column. c. Analyze the collected fractions by analytical RP-HPLC and Mass Spectrometry (e.g., ESI-MS) to confirm purity and identity. d. Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Conclusion

This compound is a highly effective building block for introducing potent conformational constraints into peptides. Its rigid cyclic structure, stabilized by the gem-difluoro substitution, allows for the rational design of peptidomimetics with enhanced metabolic stability, pre-organized bioactive conformations, and improved pharmacokinetic profiles.[5][9][][12] While its incorporation requires optimized coupling protocols to overcome steric hindrance, the benefits it confers make it an invaluable tool for medicinal chemists and researchers aiming to develop the next generation of peptide-based therapeutics.

References

Application Notes & Protocols: Strategic Incorporation of 1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic profiles.[1][2] This guide focuses on the application of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid, a non-proteinogenic, conformationally restricted amino acid. We provide a comprehensive overview of the rationale for its use, detailed protocols for its incorporation into both peptides and small molecules, and essential analytical methods for characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated building block to address challenges in drug design, such as metabolic instability and suboptimal binding affinity.

Part 1: The Rationale for Fluorinated Cycloalkyl Amino Acids in Drug Design

The incorporation of this compound into a lead molecule is a deliberate strategy to impart specific, desirable characteristics. The rationale is grounded in the unique physicochemical properties of the gem-difluorinated cyclohexane motif.

1.1. Conformational Pre-organization and Rigidity

Unlike flexible aliphatic chains, the cyclohexane ring imposes significant conformational constraints. The gem-difluoro substitution at the C4 position further rigidifies the ring, favoring a distinct chair conformation. This structural pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to a significant increase in binding affinity and selectivity.[3] By locking a pharmacophore in its bioactive conformation, this building block allows for a more rational approach to inhibitor and antagonist design.

1.2. Modulation of Key Physicochemical Properties

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. The C4 position of a cyclohexyl ring is a common site for metabolic oxidation by cytochrome P450 enzymes. The introduction of a difluoro group at this position effectively blocks this metabolic pathway, which can significantly increase the in vivo half-life of a drug candidate.[2][4]

  • Lipophilicity: The trifluoromethyl group is well-known for its ability to increase lipophilicity, which can influence a peptide's metabolic stability and pharmacokinetic profile.[5] Similarly, the difluoromethyl group on the cyclohexane ring increases local lipophilicity. This can enhance membrane permeability and improve oral bioavailability, crucial parameters for many drug candidates.[4]

  • pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms can subtly influence the pKa of the distal amino and carboxylic acid groups. This can alter the ionization state of the molecule at physiological pH, potentially optimizing interactions with the target protein or improving solubility.

1.3. Exploration of Novel Chemical Space

As a synthetic, non-proteinogenic amino acid, this building block enables the creation of novel peptides and peptidomimetics that are resistant to degradation by proteases.[5] Its unique three-dimensional structure allows medicinal chemists to explore new vector spaces in ligand design, potentially leading to the discovery of compounds with novel mechanisms of action or the ability to overcome existing drug resistance.

Logical Framework for Application

Caption: Relationship between the inherent properties of the fluorinated amino acid and targeted outcomes in drug design.

Part 2: Experimental Protocols for Incorporation

The bifunctional nature of this compound allows for its straightforward incorporation using standard synthetic methodologies.

2.1. Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol details the incorporation of the Fmoc-protected amino acid into a growing peptide chain on a solid support. The electronegativity of fluorine can sometimes slow coupling reactions, so monitoring is crucial.[6]

Materials:

  • Fmoc-1-amino-4,4-difluorocyclohexane-1-carboxylic acid

  • Rink Amide resin (or other suitable solid support)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Anhydrous Diethyl Ether

Methodology:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (5x).

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-1-amino-4,4-difluorocyclohexane-1-carboxylic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the solution to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Coupling Monitoring: Perform a qualitative Kaiser test on a small sample of beads. A blue color indicates unreacted primary amines. If the test is positive, continue the coupling reaction or perform a second coupling.

  • Capping (Optional): To permanently block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. Wash with DMF.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with Dichloromethane (DCM) and dry under vacuum. Add the cleavage cocktail to the resin and stir for 2-3 hours.

  • Peptide Precipitation & Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify via reverse-phase HPLC.

SPPS Workflow Diagram

SPPS_Workflow A Start: Resin Swelling (DMF) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Fluorinated Amino Acid Activation & Coupling B->C D Wash (DMF) C->D E Kaiser Test (Check Completion) D->E E->C Incomplete F Repeat Cycle for Next Amino Acid? E->F Complete F->B Yes G Final Cleavage (TFA Cocktail) F->G No H Purification & Analysis (HPLC, LC-MS) G->H

Caption: Cyclical workflow for the solid-phase synthesis of peptides incorporating the fluorinated amino acid.

2.2. Protocol for Small Molecule Amide Coupling

This protocol describes a standard solution-phase amide bond formation between the amino acid and a carboxylic acid-functionalized small molecule.

Materials:

  • This compound

  • Carboxylic acid-containing substrate

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated aqueous NaHCO₃

  • Brine

  • Ethyl Acetate (EtOAc)

  • Anhydrous MgSO₄ or Na₂SO₄

Methodology:

  • Reactant Solubilization: To a solution of the carboxylic acid substrate (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and HATU (1.2 eq).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Aqueous Workup: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/EtOAc or DCM/methanol).

Part 3: Essential Analytical Characterization

Rigorous characterization is mandatory to confirm the identity, purity, and structure of the final compound.

Table 1: Key Analytical Techniques and Expected Observations

Analytical TechniquePurposeKey Observations and Parameters
NMR Spectroscopy Structural Elucidation and Confirmation
¹H NMRConfirms the proton framework.Complex multiplets for the cyclohexane protons.
¹³C NMRConfirms the carbon backbone.A characteristic triplet for the CF₂ carbon due to ¹JCF coupling.
¹⁹F NMRDirectly confirms the presence and chemical environment of fluorine.A single resonance (singlet or complex multiplet depending on proton coupling) confirming the gem-difluoro group.
Mass Spectrometry Molecular Weight and Purity Assessment
LC-MSProvides molecular weight and purity data.A major peak in the chromatogram with an [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight.
HRMSDetermines exact mass for elemental composition confirmation.Measured mass should be within ± 5 ppm of the calculated exact mass.
Chromatography Purification and Purity Analysis
RP-HPLCFinal purification and determination of purity.A single, sharp peak indicates high purity. Retention time gives a qualitative measure of lipophilicity.

References

Application Notes and Protocols: 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid as a Precursor for PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Alicyclic Amino Acids in PET Imaging

Positron Emission Tomography (PET) has revolutionized clinical diagnostics and biomedical research, offering a non-invasive window into the metabolic processes of the human body. While [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) remains the workhorse of clinical PET, its utility is limited in certain oncological applications, particularly in brain and prostate cancers, due to high background signal. This has spurred the development of novel PET tracers, with radiolabeled amino acids emerging as a highly promising class.[1][2] These tracers target the upregulated amino acid transport systems characteristic of many tumor cells, often providing superior tumor-to-background contrast.

Among the diverse array of synthetic amino acids, those featuring alicyclic scaffolds and fluorine-18 labeling are gaining significant traction. The incorporation of fluorine can enhance metabolic stability and modulate the biological properties of the molecule. Specifically, geminal difluorination of a cyclohexane ring offers a unique structural motif that can influence conformation and receptor binding affinity. This document provides a detailed guide to the synthesis and potential radiolabeling of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid , a promising precursor for the development of novel PET imaging agents for oncology.

Rationale and Potential Applications

Increased amino acid metabolism is a hallmark of many cancers. PET tracers that are analogues of amino acids can exploit this metabolic reprogramming for tumor visualization. The rationale for investigating [¹⁸F]-labeled this compound stems from the success of other fluorinated alicyclic amino acid tracers, such as [¹⁸F]FACBC (Fluciclovine), which is an FDA-approved agent for imaging recurrent prostate cancer.

The gem-difluoro group on the cyclohexane ring of the title compound is expected to confer metabolic stability and potentially favorable transport kinetics through various amino acid transporters that are overexpressed in cancer cells. Potential applications for a PET agent derived from this precursor include, but are not limited to:

  • Oncology: Imaging of various cancers, including gliomas, prostate cancer, and breast cancer, where amino acid transporters are known to be upregulated.

  • Neurology: Studying amino acid transport and metabolism in the brain under normal and pathological conditions.

  • Drug Development: Assessing the pharmacokinetics and target engagement of novel therapeutics that modulate amino acid pathways.

Synthesis of the Precursor: this compound

The synthesis of this compound can be approached through established methods for α-amino acid synthesis, starting from the corresponding ketone, 4,4-difluorocyclohexanone. Two classical and robust methods, the Strecker synthesis and the Bucherer-Bergs reaction, are particularly well-suited for this transformation.[3][4]

Synthesis of the Key Intermediate: 4,4-Difluorocyclohexanone

A reliable synthesis of 4,4-difluorocyclohexanone is a prerequisite. A common route involves the hydrolysis of a ketal-protected precursor.[5][6]

Protocol 1: Synthesis of 4,4-Difluorocyclohexanone

StepProcedureReagents/ConditionsExpected YieldReference
1Hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane20% HCl (aq)71-93%[5][6]

Detailed Steps:

  • Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane in a 20% aqueous solution of hydrochloric acid.

  • Heat the mixture to 100°C and stir vigorously for 3-12 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and saturate the aqueous phase with sodium chloride.

  • Extract the product with dichloromethane (3x).

  • Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.

  • Carefully remove the solvent under reduced pressure at a low temperature (e.g., 20°C) to yield 4,4-difluorocyclohexanone as a white crystalline solid.

Note: The product can be unstable, and care should be taken during solvent removal to avoid decomposition.

Synthesis of this compound via Strecker Synthesis

The Strecker synthesis is a three-component reaction involving a ketone, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[7][8]

Protocol 2: Strecker Synthesis of this compound

StepProcedureReagents/ConditionsExpected YieldReference
1Formation of α-aminonitrile4,4-difluorocyclohexanone, NH₄Cl, KCN, in aqueous methanolHigh[7][8]
2Hydrolysis of α-aminonitrileConcentrated HCl, heatGood[7][8]

Detailed Steps:

  • α-Aminonitrile Formation:

    • Dissolve 4,4-difluorocyclohexanone and ammonium chloride in a mixture of methanol and water.

    • Cool the solution in an ice bath and add a solution of potassium cyanide in water dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Extract the resulting α-aminonitrile with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis:

    • Add concentrated hydrochloric acid to the crude α-aminonitrile.

    • Heat the mixture under reflux for several hours until hydrolysis is complete (monitor by TLC).

    • Cool the reaction mixture and concentrate under reduced pressure to remove excess acid.

    • The crude amino acid hydrochloride can be purified by recrystallization or ion-exchange chromatography.

Synthesis via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another powerful method for the synthesis of α,α-disubstituted amino acids from ketones, proceeding through a hydantoin intermediate.[4][9][10]

Protocol 3: Bucherer-Bergs Synthesis of this compound

StepProcedureReagents/ConditionsExpected YieldReference
1Hydantoin Formation4,4-difluorocyclohexanone, (NH₄)₂CO₃, KCN, in aqueous ethanolGood to excellent[4][9][10]
2Hydantoin HydrolysisBa(OH)₂ or strong acid/base, heatGood[4][9][10]

Detailed Steps:

  • Hydantoin Formation:

    • In a sealed vessel, combine 4,4-difluorocyclohexanone, ammonium carbonate, and potassium cyanide in a mixture of ethanol and water.

    • Heat the mixture with stirring for several hours (e.g., at 60-70°C).

    • Cool the reaction mixture, and the hydantoin product may precipitate.

    • Collect the solid by filtration and wash with cold water.

  • Hydantoin Hydrolysis:

    • Heat the hydantoin intermediate with a strong base (e.g., aqueous barium hydroxide) or a strong acid (e.g., concentrated HCl) under reflux for an extended period.

    • After cooling, neutralize the reaction mixture to precipitate the amino acid.

    • Purify the product by recrystallization or ion-exchange chromatography.

Diagram of Synthetic Pathways

Synthesis_Pathways cluster_0 Precursor Synthesis cluster_1 Strecker Synthesis cluster_2 Bucherer-Bergs Reaction 4,4-Difluorocyclohexanone 4,4-Difluorocyclohexanone alpha-Aminonitrile alpha-Aminonitrile 4,4-Difluorocyclohexanone->alpha-Aminonitrile NH4Cl, KCN Hydantoin_intermediate Hydantoin_intermediate 4,4-Difluorocyclohexanone->Hydantoin_intermediate (NH4)2CO3, KCN 1-Amino-4,4-difluorocyclohexane-1-carboxylic_acid 1-Amino-4,4-difluorocyclohexane-1-carboxylic_acid alpha-Aminonitrile->1-Amino-4,4-difluorocyclohexane-1-carboxylic_acid H3O+, heat Hydantoin_intermediate->1-Amino-4,4-difluorocyclohexane-1-carboxylic_acid H3O+ or OH-, heat

Caption: Synthetic routes to the target amino acid.

Radiolabeling with Fluorine-18

The introduction of Fluorine-18 is the critical step in transforming the precursor into a PET imaging agent. For alicyclic amino acids, direct radiofluorination on the cyclohexane ring would be challenging. A more feasible approach is to synthesize a suitable precursor with a leaving group that can be displaced by [¹⁸F]fluoride. This often involves a multi-step synthesis of the labeling precursor.

Given the structure of this compound, a common strategy would be to introduce a leaving group (e.g., tosylate, mesylate, or triflate) on a hydroxylated analogue of the target molecule.

Proposed Radiolabeling Strategy

A plausible strategy would involve the synthesis of a protected 1-amino-4-hydroxycyclohexane-1-carboxylic acid derivative, where the hydroxyl group can be converted to a good leaving group for subsequent nucleophilic substitution with [¹⁸F]fluoride.

Diagram of a Potential Radiolabeling Workflow

Radiolabeling_Workflow cluster_0 Radiolabeling Protocol Start Start Receive_18F Receive [18F]Fluoride from Cyclotron Start->Receive_18F Trap_Elute Trap on Anion Exchange Cartridge & Elute Receive_18F->Trap_Elute Azeotropic_Drying Azeotropic Drying with Acetonitrile Trap_Elute->Azeotropic_Drying Add_Precursor Add Labeling Precursor (with leaving group) Azeotropic_Drying->Add_Precursor Radiolabeling_Reaction Nucleophilic Substitution (Heat) Add_Precursor->Radiolabeling_Reaction Purification_1 Solid-Phase Extraction (SPE) Radiolabeling_Reaction->Purification_1 Deprotection Acid or Base Hydrolysis Purification_1->Deprotection Purification_2 Semi-preparative HPLC Deprotection->Purification_2 Formulation Formulate in Sterile Saline Purification_2->Formulation QC_Testing Quality Control Tests Formulation->QC_Testing Final_Product [18F]-Labeled Amino Acid QC_Testing->Final_Product

Caption: A generalized automated radiolabeling workflow.

Protocol 4: General Automated [¹⁸F]-Radiolabeling (to be adapted)

This protocol is a general guideline and would require optimization for the specific precursor of this compound.

StepProcedureTypical Reagents/Conditions
1[¹⁸F]Fluoride Trapping and ElutionQMA cartridge, K₂CO₃/Kryptofix 2.2.2 in acetonitrile/water
2Azeotropic DryingAcetonitrile, heat, vacuum
3RadiolabelingLabeling precursor in anhydrous solvent (e.g., DMSO, acetonitrile), heat (80-120°C)
4Initial PurificationC18 Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride
5DeprotectionAcid (e.g., HCl) or base (e.g., NaOH) hydrolysis, heat
6Final PurificationSemi-preparative HPLC
7FormulationEvaporation of HPLC solvent, reconstitution in sterile saline with ethanol

Quality Control

Comprehensive quality control (QC) is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product.

Table of Recommended Quality Control Tests

TestMethodAcceptance Criteria
Visual Inspection Direct observationClear, colorless solution, free of particulates
pH pH meter or pH strips4.5 - 7.5
Radionuclidic Identity Half-life determination109.8 ± 2 minutes
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% ¹⁸F
Radiochemical Purity Radio-TLC or Radio-HPLC≥ 95%
Chemical Purity HPLC-UVIdentification and quantification of known and unknown impurities
Residual Solvents Gas Chromatography (GC)e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (volume dependent)
Sterility USP <71> Sterility TestsNo microbial growth

Conclusion and Future Directions

This compound represents a promising and structurally novel precursor for the development of the next generation of PET imaging agents. The synthetic routes outlined in this document, based on well-established chemical transformations, provide a clear path to obtaining this valuable molecule. While a specific radiolabeling protocol requires the synthesis of a suitable precursor with a leaving group, the general principles and workflows for [¹⁸F]-labeling of amino acids are well-documented and can be adapted for this purpose.

Future research should focus on the efficient synthesis of a radiolabeling precursor, optimization of the [¹⁸F]-fluorination reaction, and thorough preclinical evaluation of the resulting radiotracer. This includes in vitro cell uptake studies in relevant cancer cell lines and in vivo PET imaging and biodistribution studies in animal models of cancer. The unique structural features of this fluorinated alicyclic amino acid hold the potential for improved imaging characteristics, ultimately contributing to better diagnosis and management of cancer.

References

Application Note: Enzymatic Resolution of Racemic 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Optically pure non-natural amino acids are critical building blocks in modern drug development, offering unique conformational constraints and metabolic stability. This guide provides a detailed strategic protocol for the enzymatic kinetic resolution of racemic 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid, a valuable fluorinated cyclic amino acid. While a specific, validated protocol for this exact molecule is not broadly published, this document synthesizes established methodologies for analogous compounds to create a robust framework for method development. We will detail two primary enzymatic strategies—N-acetylation followed by acylase-mediated hydrolysis and direct lipase-catalyzed resolution—providing step-by-step protocols, analytical methods for monitoring, and the scientific rationale behind key experimental choices.

Introduction: The Significance of Fluorinated Chiral Amino Acids

The introduction of fluorine into drug candidates can profoundly enhance pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This compound combines the conformational rigidity of a cyclic structure with the unique electronic properties of gem-difluorination, making its enantiomers highly sought-after intermediates in the synthesis of novel therapeutics.[1][2]

Enzymatic kinetic resolution is a powerful green chemistry tool for accessing enantiomerically pure compounds. It leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture, modifying one while leaving the other unreacted. This approach avoids the harsh conditions and expensive chiral reagents often associated with classical resolution or asymmetric synthesis.

This application note presents two primary, field-proven strategies for the resolution of this target molecule, based on the successful resolution of other non-natural and cyclic amino acids.[3][4][5]

Principle of Enzymatic Kinetic Resolution

Kinetic resolution operates on the principle that one enantiomer of a racemic substrate reacts significantly faster in the presence of a chiral catalyst (the enzyme) than the other. For a successful resolution, the theoretical maximum yield for a single enantiomer is 50%. The efficiency of the resolution is quantified by the enantiomeric ratio (E value), a measure of the enzyme's selectivity. High E values (>100) are desirable for achieving high enantiomeric excess (e.e.) in both the product and the remaining substrate.

G cluster_0 Racemic Mixture (R/S) cluster_1 Reaction Products Racemic Racemic Substrate (R)-Substrate + (S)-Substrate Enzyme Chiral Enzyme (e.g., Acylase, Lipase) Racemic->Enzyme S_Product (S)-Product (Modified) Enzyme->S_Product k_fast R_Substrate (R)-Substrate (Unreacted) Enzyme->R_Substrate k_slow Reactant Co-substrate (e.g., Acyl Donor / H₂O) Reactant->Enzyme

Figure 1: Principle of Enzymatic Kinetic Resolution. A chiral enzyme selectively converts one enantiomer (S-Substrate) into a product at a much faster rate (k_fast) than the other (R-Substrate, k_slow), allowing for their separation.

Strategy 1: Acylase-Mediated Hydrolysis of N-Acetyl Amino Acid

This is a classic and robust method for amino acid resolution.[4][6] The racemic amino acid is first chemically acetylated. Then, an aminoacylase enzyme selectively hydrolyzes the N-acetyl group from one enantiomer (typically the L- or S-enantiomer), leaving the other N-acetylated enantiomer untouched. The resulting free amino acid and the N-acetylated amino acid can then be separated based on their different chemical properties (e.g., solubility, charge).

Workflow for Acylase Strategy

G cluster_workflow Acylase Resolution Workflow Start Racemic Amino Acid (R/S) Step1 Chemical Acetylation (e.g., Ac₂O, base) Start->Step1 Intermediate Racemic N-Acetyl Amino Acid (R/S) Step1->Intermediate Step2 Enzymatic Hydrolysis (Acylase I, pH 7-8) Intermediate->Step2 Mixture Mixture: (S)-Amino Acid (R)-N-Acetyl Amino Acid Step2->Mixture Step3 Separation (e.g., Ion Exchange) Mixture->Step3 End_S (S)-Amino Acid (>98% e.e.) Step3->End_S End_R (R)-N-Acetyl Amino Acid (>98% e.e.) Step3->End_R

Figure 2: Workflow for the acylase-mediated resolution strategy.

Detailed Experimental Protocol

Part A: N-Acetylation of Racemic this compound

  • Dissolution: Suspend 1.0 g of racemic this compound in 10 mL of water.

  • Basification: Cool the suspension in an ice bath and adjust the pH to ~9.0 using 2M NaOH solution while stirring vigorously.

  • Acetylation: Add 1.2 equivalents of acetic anhydride dropwise, ensuring the temperature remains below 10°C. Maintain the pH at ~9.0 by concurrently adding 2M NaOH.

  • Reaction Completion: Stir the reaction mixture at room temperature for 2-3 hours after the addition is complete. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Isolation: Acidify the solution to pH 2 with 1M HCl. If a precipitate forms, collect it by filtration. If not, extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the racemic N-acetylated product.

Part B: Enzymatic Hydrolysis

  • Enzyme Solution: Prepare a solution of the racemic N-acetyl amino acid (e.g., 50 mM) in a buffered solution (e.g., 100 mM phosphate buffer, pH 7.5).

  • Enzyme Addition: Add Acylase I from Aspergillus sp. (commercially available) to the solution. A typical starting enzyme loading is 10-50 mg of enzyme per gram of substrate.

  • Incubation: Incubate the reaction at a controlled temperature, typically 30-40°C, with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 4, 8, 24 hours). The progress can be tracked by measuring the formation of the free amino acid or the disappearance of one N-acetyl enantiomer using chiral HPLC.[7][8] The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both components.

  • Enzyme Deactivation: Once ~50% conversion is reached, deactivate the enzyme by heating the solution to 80°C for 15 minutes or by adding an organic solvent like acetonitrile.

Part C: Product Separation

  • Acidification: Adjust the pH of the reaction mixture to ~5.0. At this pH, the free amino acid will have a net positive charge, while the N-acetylated amino acid remains negatively charged.

  • Ion-Exchange Chromatography: Load the mixture onto a strong cation exchange resin (e.g., Dowex 50WX8).

  • Elution:

    • Wash the column with water to elute the (R)-N-Acetyl-1-amino-4,4-difluorocyclohexane-1-carboxylic acid.

    • Subsequently, elute the desired (S)-1-Amino-4,4-difluorocyclohexane-1-carboxylic acid using a dilute aqueous ammonia solution (e.g., 2% NH₄OH).

  • Isolation: Collect the respective fractions and concentrate them under reduced pressure to obtain the isolated, enantiomerically enriched products.

Strategy 2: Lipase-Catalyzed Resolution in Organic Media

Lipases are highly versatile enzymes that can function in non-aqueous environments.[3][9] This strategy often involves the resolution of an amino acid ester derivative. One enantiomer is selectively acylated by the lipase using an acyl donor, leaving the other enantiomer unreacted. This method is particularly useful for substrates with poor water solubility and can offer different enantioselectivity compared to acylases.

Detailed Experimental Protocol

Part A: Esterification of Racemic Amino Acid

  • Reaction Setup: Suspend 1.0 g of the racemic amino acid in 20 mL of methanol.

  • Acid Catalyst: Cool the suspension in an ice bath and slowly add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise.

  • Reflux: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is the methyl ester hydrochloride salt, which can often be used directly in the next step.

Part B: Lipase-Catalyzed N-Acylation

  • Reaction Setup: Suspend the racemic methyl ester (0.5 mmol) and an immobilized lipase, such as Candida antarctica Lipase B (CALB, Novozym® 435), in 10 mL of a dry organic solvent (e.g., tert-Butyl methyl ether - TBME).[3] A typical enzyme loading is 50-100 mg per 0.5 mmol of substrate.

  • Acyl Donor: Add an acyl donor, such as ethyl acetate or vinyl acetate (2-3 equivalents). Vinyl acetate is often preferred as it produces an enol that tautomerizes to acetaldehyde, making the reaction irreversible.

  • Incubation: Shake the suspension at a controlled temperature (e.g., 40-50°C) and monitor the reaction progress by chiral HPLC.

  • Termination: Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Separation: The resulting mixture contains the unreacted (R)-amino ester and the acylated (S)-N-acetyl amino ester. These can be readily separated by standard silica gel column chromatography. The separated products can then be deprotected (hydrolyzed) under standard conditions to yield the free amino acids.

Analytical Methods: Monitoring and Validation

Accurate monitoring is crucial for a successful resolution. The primary technique is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Rationale: Chiral HPLC uses a chiral stationary phase (CSP) to separate enantiomers, allowing for the simultaneous determination of conversion and enantiomeric excess (e.e.).[8][10][11]

  • Method Development:

    • Derivatization: For analysis, the amino group may need to be derivatized (e.g., with FMOC-Cl or Boc-anhydride) to improve chromatographic behavior and UV detection.[8][10]

    • Column Selection: Polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T) are excellent starting points for method development.[8][11]

    • Mobile Phase: A typical mobile phase for reversed-phase separation would be a mixture of an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid) and an organic modifier like acetonitrile or methanol.[7][11]

  • Alternative for Fluorinated Compounds: Given the presence of fluorine, ¹⁹F NMR spectroscopy can be a powerful tool.[12] In the presence of a chiral solvating agent, the fluorine signals of the two enantiomers may be resolved, allowing for a direct and rapid measurement of e.e. without derivatization.

Data Summary and Interpretation

The success of a resolution protocol is determined by key quantitative parameters. The following table provides a hypothetical summary of results from an initial enzyme screening experiment.

EnzymeStrategyConversion (%) at 24he.e. Substrate (%)e.e. Product (%)Enantiomeric Ratio (E)
Acylase IHydrolysis51>9997>200
Lipase B (CALB)Acylation4895>99155
Lipase from P. cepaciaAcylation35529830
Penicillin AcylaseHydrolysis1518>99>50

Interpretation:

  • Acylase I shows the most promising results, achieving near-perfect conversion (51%) with excellent enantioselectivity, yielding an E value >200. This would be the lead candidate for optimization.

  • Lipase B (CALB) is also a strong candidate, demonstrating high selectivity.[3][9]

  • The lipase from P. cepacia shows lower selectivity for this substrate, resulting in poor e.e. of the remaining substrate at 35% conversion.

  • The low conversion with Penicillin Acylase suggests it is not a suitable catalyst under these initial conditions.[13]

Conclusion and Further Optimization

This application note outlines a comprehensive and scientifically grounded approach to developing an enzymatic kinetic resolution for this compound. Based on established precedents for similar non-natural amino acids, both the acylase-mediated hydrolysis and lipase-catalyzed acylation strategies are highly viable. Initial screening, as outlined in the data table, is critical for identifying the most effective enzyme.

Next steps for optimization would include:

  • Solvent Screening: For lipase-catalyzed reactions, exploring a range of organic solvents can dramatically impact activity and selectivity.

  • pH and Temperature Optimization: Fine-tuning the pH (for aqueous reactions) and temperature can enhance enzyme performance.

  • Substrate and Enzyme Concentration: Varying the concentrations can improve reaction rates and overall process efficiency.

By following this strategic guide, researchers and drug development professionals can efficiently establish a scalable, cost-effective, and environmentally friendly process for the production of enantiomerically pure fluorinated cyclic amino acids.

References

Application Notes and Protocols: Derivatization of the Amino Group in 1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Cycloalkanes in Medicinal Chemistry

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid is a non-natural, conformationally restricted amino acid of significant interest in drug discovery and development. The incorporation of the gem-difluoro group on the cyclohexane ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of parent molecules. This is primarily due to the unique electronic properties of fluorine, which can alter pKa, lipophilicity, and metabolic stability, often leading to enhanced binding affinity and improved bioavailability of drug candidates.

The primary amino group of this molecule serves as a versatile synthetic handle for the construction of a diverse array of chemical entities. Derivatization of this amino group is a critical step in integrating this valuable building block into peptides, peptidomimetics, and other complex molecular architectures. This guide provides detailed protocols for the most common and robust methods for the derivatization of the amino group of this compound, with a focus on N-acylation, N-sulfonylation, and the installation of common protecting groups.

Chemical Principles of Amino Group Derivatization

The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic, readily reacting with a variety of electrophilic reagents. The choice of derivatization strategy is dictated by the desired final product and the overall synthetic scheme. Key considerations include the stability of the resulting bond to subsequent reaction conditions and the potential for orthogonal deprotection strategies if a protecting group is being installed.[1]

The presence of the gem-difluoro group on the cyclohexane ring is not expected to significantly alter the fundamental reactivity of the amino group. However, it is a bulky substituent, which may introduce steric hindrance that could influence reaction kinetics. The protocols provided herein are designed to be robust and adaptable to account for such potential effects.

Experimental Protocols

Protocol 1: N-Acylation via Acyl Chlorides

N-acylation is a fundamental transformation that forms a stable amide bond.[2][3][4] This protocol describes a general procedure using an acyl chloride as the acylating agent.

Rationale: Acyl chlorides are highly reactive electrophiles, ensuring efficient acylation of the amino group. The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it unreactive.[3]

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification start Dissolve 1-Amino-4,4-difluoro- cyclohexane-1-carboxylic acid and Triethylamine in DCM react Add Acyl Chloride dropwise at 0°C start->react Cool stir Stir at room temperature react->stir Warm quench Quench with water stir->quench Reaction complete extract Extract with organic solvent quench->extract purify Purify by chromatography or recrystallization extract->purify Boc_Protection_Reaction reactant This compound product N-Boc-1-Amino-4,4-difluorocyclohexane-1-carboxylic acid reactant->product reagent + Boc₂O reagent->product conditions Base (e.g., NaOH, Et₃N) Solvent (e.g., Dioxane/H₂O, THF)

References

Application Notes and Protocols for Solid-Phase Synthesis with 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Fluorinated Cyclic Scaffolds in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to modulate pharmacological properties.[1][2][3] Among these, fluorinated amino acids have garnered significant attention for their ability to enhance metabolic stability, binding affinity, and lipophilicity.[4][5][6][][8] The introduction of fluorine, the most electronegative element, can induce favorable conformational changes and improve protein-ligand interactions through unique electronic effects.[4][6]

This application note provides a detailed guide to the solid-phase peptide synthesis (SPPS) of peptides containing 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid (Adc(F₂)). This α,α-disubstituted cyclic amino acid presents a unique combination of structural rigidity and gem-difluorination. The cyclic backbone imposes significant conformational constraints on the peptide, while the difluoro group can act as a bioisostere for a carbonyl group, enhance local hydrophobicity, and improve resistance to enzymatic degradation.

However, the steric hindrance imposed by the α,α-disubstituted cyclohexyl scaffold presents a significant challenge in SPPS, often leading to incomplete coupling reactions and lower yields.[9][10] This guide will detail optimized protocols and critical considerations necessary to overcome these synthetic hurdles, enabling researchers to successfully incorporate this valuable building block into novel peptide-based therapeutics.

Physicochemical Properties and Synthetic Considerations

The unique structure of Fmoc-Adc(F₂)-OH demands special attention during SPPS. Understanding its properties is key to developing a successful synthetic strategy.

PropertyImplication for SPPSRecommended Strategy
Steric Hindrance The α,α-disubstituted cyclohexyl ring significantly slows down the kinetics of both coupling and deprotection steps. Standard coupling conditions may result in incomplete reactions.[9][10]Utilize highly efficient coupling reagents (e.g., HATU, HBTU, COMU), extend reaction times, and consider double coupling cycles. Microwave-assisted SPPS can also significantly enhance reaction rates.[10]
Increased Hydrophobicity The difluorocyclohexyl side chain increases the hydrophobicity of the peptide.[8] This can lead to aggregation of the growing peptide chain on the solid support, especially in longer sequences.[11]Use aggregation-disrupting solvents or additives (e.g., "magic mixture," chaotropic salts) and incorporate backbone-modifying elements like pseudoprolines if aggregation becomes problematic.
Fmoc-Group Stability While standard for SPPS, the Fmoc group removal might be slightly slower due to the hindered environment around the alpha-amino group.Ensure complete Fmoc-deprotection by extending the piperidine treatment time or performing a second treatment. Monitor completion with a Kaiser test.

Visualizing the Building Block and Workflow

To better understand the process, the following diagrams illustrate the structure of the amino acid and the general workflow for its incorporation.

Caption: Key structural features of the Fmoc-protected Adc(F₂) amino acid.

workflow Resin 1. Resin Swelling (e.g., Rink Amide) Fmoc_Deprotection 2. N-terminal Fmoc Deprotection Resin->Fmoc_Deprotection Adc_Coupling 3. Adc(F₂) Coupling (Extended Time) Fmoc_Deprotection->Adc_Coupling Wash 4. Washing Step Adc_Coupling->Wash Next_AA 5. Repeat Cycle for Next Amino Acid Wash->Next_AA Continue Sequence Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Final Cycle Next_AA->Fmoc_Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for incorporating Adc(F₂) via Fmoc-SPPS.

Detailed Protocols for SPPS with Adc(F₂) on a 0.1 mmol Scale

These protocols are designed for manual SPPS using the Fmoc/tBu strategy.[1][12] Adjustments may be necessary for automated synthesizers, but the core principles of extended reaction times and potent reagents remain critical.

Protocol 1: Standard Coupling Cycle

This protocol outlines a single coupling cycle for incorporating Fmoc-Adc(F₂)-OH.

Materials:

  • Rink Amide resin (or other suitable resin, 0.1 mmol)

  • Fmoc-Adc(F₂)-OH (0.4 mmol, 4 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.38 mmol, 3.8 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Kaiser Test Kit

Procedure:

  • Resin Preparation: a. Place the resin in a reaction vessel and swell in DMF for 30 minutes.[1] b. Drain the DMF.

  • Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. b. Drain the solution. c. Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid. d. Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min). e. Perform a Kaiser test on a small sample of beads. A positive result (blue beads) indicates a free primary amine and successful deprotection.

  • Activation and Coupling of Fmoc-Adc(F₂)-OH: a. In a separate vial, dissolve Fmoc-Adc(F₂)-OH (4 eq) and HATU (3.8 eq) in DMF. b. Add DIEA (8 eq) to the activation mixture and vortex for 1-2 minutes. The solution may change color. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the mixture at room temperature for a minimum of 4 hours. For particularly difficult couplings, this can be extended overnight.[1] Expert Tip: Due to the steric hindrance of Adc(F₂), a standard 1-2 hour coupling time is often insufficient.[9] Monitoring the reaction is crucial.

  • Monitoring and Post-Coupling: a. After the coupling period, take a small resin sample, wash it thoroughly, and perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. b. If the Kaiser test is positive, drain the reaction vessel and repeat the coupling step with a freshly prepared activated Fmoc-Adc(F₂)-OH solution ("double coupling"). c. Once coupling is complete, drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (2 x 1 min).

  • Capping (Optional but Recommended): a. If a small fraction of unreacted amines remains after double coupling, it is advisable to cap them to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[1] c. Wash the resin with DMF (3 x 1 min). The peptide is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Global Deprotection

This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Cold diethyl ether

Cleavage Cocktail (Reagent R):

  • 95% TFA

  • 2.5% Water

  • 2.5% TIS

Note: Scavengers like TIS and water are essential to trap reactive carbocations generated during the cleavage of protecting groups, preventing side reactions.[13][14]

Procedure:

  • Preparation: a. After the final Fmoc deprotection and washing, dry the peptide-resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction: a. Place the dried resin in a reaction vessel. b. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[1] c. Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube. b. Precipitate the crude peptide by adding the filtrate to a larger volume (approx. 10-fold) of cold diethyl ether. A white precipitate should form. c. Place the tube in an ice bath or at -20°C for at least 30 minutes to maximize precipitation. d. Isolate the peptide by centrifugation, forming a pellet at the bottom of the tube. e. Carefully decant the ether. f. Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step twice more to remove residual scavengers and cleavage byproducts.

  • Drying and Storage: a. After the final wash, dry the crude peptide pellet under vacuum. b. The dried peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Common Issues

IssueProbable CauseSolution
Positive Kaiser test after coupling Incomplete coupling due to steric hindrance of Adc(F₂).Perform a second coupling (double couple) with fresh reagents. Extend coupling time. Consider using microwave-assisted synthesis to increase reaction kinetics.[10]
Low final yield of crude peptide 1. Incomplete coupling at the Adc(F₂) position leading to truncated sequences. 2. Aggregation of the peptide chain on the resin blocking reactive sites.1. Implement double coupling and capping for the Adc(F₂) residue. 2. Use chaotropic salts (e.g., LiCl) in the coupling mixture or wash with a solvent mixture like DCM/DMF/NMP (1:1:1) to disrupt aggregation.
Multiple peaks in HPLC analysis Deletion sequences from incomplete coupling; side reactions during cleavage.Ensure complete coupling at every step using the Kaiser test. Use an appropriate scavenger cocktail during cleavage.[1]

Conclusion

The successful incorporation of this compound into peptides via SPPS is a challenging yet achievable goal. The steric bulk of this α,α-disubstituted cyclic amino acid necessitates a departure from standard protocols. By employing high-efficiency coupling reagents, extending reaction times, vigilant monitoring with tools like the Kaiser test, and considering advanced techniques such as double coupling or microwave assistance, researchers can effectively overcome the synthetic hurdles. The protocols and insights provided in this guide offer a robust framework for leveraging the unique conformational and physicochemical benefits of Adc(F₂) to develop next-generation peptide therapeutics with enhanced stability and bioactivity.

References

Troubleshooting & Optimization

overcoming solubility issues with 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid (CAS No. 1240529-10-5). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, encountered during experimental work.

Introduction: Understanding the Molecule

This compound is a synthetic, non-proteinogenic amino acid. Its structure, featuring a difluorinated cyclohexane ring, imparts unique conformational constraints and lipophilicity, making it a valuable building block in medicinal chemistry. However, these same features, combined with its zwitterionic character, often lead to significant solubility challenges.[1][2] This guide provides a systematic approach to overcoming these issues.

Like other amino acids, this compound possesses both a basic amino group and an acidic carboxylic acid group.[3] In solution, particularly near its isoelectric point (pI), it exists predominantly as a zwitterion, with strong intermolecular electrostatic interactions that favor a stable crystal lattice over dissolution.[1] Consequently, its solubility is highly dependent on pH.[4][5][6]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving this compound?

A1: For initial stock solutions, polar aprotic solvents are generally the most effective. We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents can disrupt the strong intermolecular forces of the compound in its solid state. For applications intolerant to these solvents, consider polar protic solvents like methanol or ethanol, although solubility may be lower.[7] A structurally similar compound, 4,4-Difluorocyclohexanecarboxylic acid, shows solubility in methanol and chloroform.[7]

Q2: My compound is not dissolving in standard aqueous buffers (e.g., PBS at pH 7.4). Why is this happening?

A2: This is the most common issue encountered. At neutral pH, the compound exists as a zwitterion, which minimizes its solubility in water.[6][8] To achieve significant aqueous solubility, you must shift the pH of the solution away from the compound's isoelectric point (pI).

  • Acidic Conditions (pH < pI): Lowering the pH with a dilute acid (e.g., 0.1 M HCl) will protonate the carboxylate group, resulting in a net positive charge (cationic form). This charged species is generally much more soluble in water.

  • Basic Conditions (pH > pI): Raising the pH with a dilute base (e.g., 0.1 M NaOH) will deprotonate the amino group, resulting in a net negative charge (anionic form). This form is also typically more water-soluble.[9]

Q3: How can I determine the isoelectric point (pI) for this compound?

A3: The exact experimental pI is not widely published. However, it can be estimated using the pKa values of the carboxylic acid and amino groups. For most α-amino acids, the carboxyl pKa is ~2-3 and the amino pKa is ~9-10. The pI can be approximated by averaging these two values. An empirical approach is to perform a simple pH-solubility screen, testing dissolution in a series of buffers (e.g., from pH 2 to pH 10) to find the pH of minimum solubility, which corresponds to the pI.

Q4: Are there any biocompatible strategies to improve aqueous solubility for in vitro or in vivo studies?

A4: Yes. If adjusting the pH of the final formulation is not feasible, several excipient-based strategies can be employed:

  • Co-solvents: Using a mixture of water and a biocompatible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG 400) can enhance solubility.[10]

  • Cyclodextrins: Encapsulating the molecule within a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin or sulfobutyl ether-β-cyclodextrin) can form an inclusion complex, where the hydrophobic cyclohexane moiety is shielded, and the hydrophilic exterior of the cyclodextrin promotes aqueous solubility.[10][11]

  • Surfactants: Low concentrations of non-ionic surfactants (e.g., Polysorbate 80 or Cremophor EL) can form micelles that encapsulate the compound, increasing its apparent solubility.[12]

Part 2: Troubleshooting Guide

This guide provides a structured approach to resolving common solubility problems.

Problem Probable Cause Recommended Solution(s)
Compound appears as "insoluble" or "brick dust" in aqueous buffer. You are likely at or near the compound's isoelectric point (pI), where it exists as a poorly soluble zwitterion.[6][8]Primary: Adjust the pH. Titrate with 0.1 M HCl to achieve a pH of 2-3 or with 0.1 M NaOH to a pH of 9-10. See Protocol 2.
Compound precipitates out of solution when a DMSO stock is diluted into an aqueous buffer. The final concentration of DMSO is too low to maintain solubility, and the compound crashes out in the aqueous environment. This is a common issue for compounds with poor water solubility.[13][14]1. Increase Final DMSO %: Ensure the final DMSO concentration is sufficient (start with 1-5% and titrate up if tolerated by the assay).2. pH Adjustment: Ensure the receiving aqueous buffer is pH-adjusted before adding the DMSO stock.3. Use Excipients: Add a solubilizing agent like HP-β-CD or Polysorbate 80 to the aqueous buffer.[11][12]
Solution remains cloudy or has visible particulates after attempting to dissolve. Incomplete dissolution. This could be due to insufficient solvent volume, inadequate mixing energy, or reaching the solubility limit.1. Apply Energy: Use a vortex mixer for several minutes, followed by sonication in a water bath for 15-30 minutes.2. Gentle Heating: Warm the solution to 37-40°C while stirring (verify compound stability at this temperature first).3. Increase Solvent Volume: Add more solvent to lower the concentration.
Compound dissolves initially but crystallizes out over time. The solution is supersaturated and thermodynamically unstable.1. Reduce Concentration: Prepare a less concentrated solution.2. Use a Stabilizer: For amorphous solid dispersions, specific polymers can inhibit recrystallization.3. Store Properly: Store solutions at the recommended temperature; some compounds are less soluble at colder temperatures.

Part 3: Experimental Protocols & Visual Workflows

Workflow for Solubility Troubleshooting

The following diagram outlines a decision-making process for addressing solubility issues with this compound.

Solubility_Workflow start Start: Compound Won't Dissolve solvent_type Is the solvent Aqueous or Organic? start->solvent_type organic Organic Solvent Path solvent_type->organic Organic aqueous Aqueous Buffer Path solvent_type->aqueous Aqueous increase_energy 1. Increase Energy (Vortex, Sonicate, Warm) organic->increase_energy try_stronger 2. Try Stronger Solvent (e.g., DMSO, DMF, NMP) increase_energy->try_stronger check_purity 3. Check Purity (Impurity may be insoluble) try_stronger->check_purity success Success: Compound Dissolved check_purity->success fail Failure: Consult Specialist check_purity->fail adjust_ph 1. Adjust pH (Acidify to pH < 4 or Basify to pH > 9) aqueous->adjust_ph use_cosolvent 2. Use Co-solvent (e.g., EtOH, PEG400) adjust_ph->use_cosolvent use_excipient 3. Add Excipient (e.g., Cyclodextrin, Surfactant) use_cosolvent->use_excipient use_excipient->success use_excipient->fail

Caption: Decision tree for troubleshooting solubility.

Mechanism of pH-Dependent Solubility

The solubility of an amino acid is lowest at its isoelectric point (pI) and increases dramatically as the pH is moved away from the pI. This is due to the ionization of the functional groups.

Zwitterion_Equilibrium Cation Cationic Form (Net Positive Charge) Soluble in Water Zwitterion Zwitterionic Form (Net Neutral Charge) Poorly Soluble Cation->Zwitterion + OH⁻ (Increase pH) Zwitterion->Cation + H⁺ (Decrease pH) Anion Anionic Form (Net Negative Charge) Soluble in Water Zwitterion->Anion + OH⁻ (Increase pH) Anion->Zwitterion + H⁺ (Decrease pH)

Caption: Ionization states of the amino acid vs. pH.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Pre-Weigh Compound: Accurately weigh the desired amount of this compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Facilitate Dissolution:

    • Cap the vial tightly and vortex vigorously for 2-3 minutes.

    • If particulates remain, place the vial in an ultrasonic water bath and sonicate for 15-30 minutes.

    • Gentle warming (up to 40°C) can be applied if necessary, but ensure the compound is stable at that temperature.

  • Verify Dissolution: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Protocol 2: pH-Adjusted Dissolution for Aqueous Buffers
  • Weigh Compound: Accurately weigh the compound into a suitable container.

  • Add Water/Buffer: Add a partial volume (approx. 80% of the final target volume) of purified water or your desired buffer. The compound will likely remain as a suspension.

  • Titrate to Dissolve:

    • For Acidic Solution: While stirring, slowly add 0.1 M or 1 M HCl dropwise. Monitor the suspension. Continue adding acid until the solid completely dissolves. The solution should be clear.

    • For Basic Solution: While stirring, slowly add 0.1 M or 1 M NaOH dropwise until the solid completely dissolves.

  • Adjust Final pH and Volume: Once the compound is dissolved, use a calibrated pH meter to adjust the solution to the desired final pH. Be cautious, as back-titrating towards the pI may cause precipitation.

  • QS to Final Volume: Add the remaining water or buffer to reach the final target volume and mix thoroughly.

  • Sterilization (if required): Filter the final solution through a 0.22 µm sterile filter compatible with the solution's pH.

Part 4: Safety & Handling

  • Always handle this compound in a well-ventilated area or chemical fume hood.[15]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

  • According to available safety data, similar compounds may cause skin and eye irritation.[15][16] In case of contact, rinse the affected area thoroughly with water.[18]

  • Consult the most recent Safety Data Sheet (SDS) from your supplier for complete hazard information.[15][17][18] The toxicological properties of this specific compound may not have been fully investigated.[17]

References

Technical Support Center: Derivatatization of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the derivatization of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid. As a novel, sterically hindered amino acid, its incorporation into peptides and other molecular scaffolds can present unique challenges. This guide, structured in a question-and-answer format, is designed to provide in-depth troubleshooting advice and practical solutions to common side reactions and synthetic hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the derivatization of this compound, with a focus on amide bond (peptide) formation.

Q1: My coupling reaction is sluggish and results in a low yield of the desired product. What is causing this and how can I improve it?

Probable Cause: Low coupling efficiency is the most common issue when working with this amino acid. The primary cause is steric hindrance. The cyclohexane ring, substituted at the α-carbon, physically obstructs the approach of the activated carboxylic acid to the amine, slowing down the reaction.[1][2] Additionally, the electron-withdrawing effect of the gem-difluoro group can slightly reduce the nucleophilicity of the amino group and the acidity of the carboxylic acid, further complicating the reaction.

Recommended Solutions:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or EDC alone are often insufficient for such hindered systems.[1] More potent coupling reagents are necessary to achieve high yields.

  • Double Coupling: If a test like the Kaiser test (for solid-phase synthesis) or TLC/LC-MS analysis indicates incomplete reaction, performing the coupling step a second time with a fresh solution of the activated amino acid can drive the reaction to completion.[2]

  • Optimize Reaction Conditions: Increasing the reaction time (e.g., overnight) or temperature (e.g., 40-50°C) can help overcome the activation energy barrier. Microwave-assisted synthesis can also be highly effective in accelerating the coupling of hindered amino acids.[2]

Q2: I'm using a carbodiimide reagent (like EDC or DCC) and observing a major byproduct with a mass corresponding to my amino acid plus the coupling reagent. What is this byproduct and how can I prevent its formation?

Probable Cause: You are likely observing the formation of an N-acylurea byproduct. This is a well-documented and troublesome side reaction in carbodiimide-mediated couplings.[3][4] The reaction proceeds through a highly reactive O-acylisourea intermediate. If this intermediate does not react quickly with the desired amine, it can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form a stable, and often difficult to remove, N-acylurea.[3][5][6]

Recommended Solutions:

  • Inclusion of Additives: The most effective way to prevent N-acylurea formation is to add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction. These additives react with the O-acylisourea intermediate to form an active ester that is more stable towards intramolecular rearrangement but still highly reactive towards the amine.[7] Oxyma Pure is another excellent and safer alternative to HOBt.

  • Use Water-Soluble Carbodiimides: When using reagents like EDC (a water-soluble carbodiimide), both the urea and the N-acylurea byproducts are also water-soluble, which can simplify their removal during aqueous workup.[3]

  • Control Reaction Temperature: It is advisable to keep the reaction temperature below 60°C, as higher temperatures can promote the degradation of N-acylurea compounds.[4]

Q3: My product's chiral purity is low. What is causing the epimerization and how can I maintain stereochemical integrity?

Probable Cause: Epimerization at the α-carbon is a significant risk during the activation of any N-protected amino acid. There are two main pathways for this side reaction:

  • Oxazolone Formation: This is the most common mechanism. The activated carboxyl group can undergo intramolecular cyclization to form a planar oxazolone intermediate. This intermediate can be deprotonated and re-protonated from either face, leading to a loss of stereochemical purity before the amine attacks.[8]

  • Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid, leading to racemization.[8]

Recommended Solutions:

  • Choice of Base: The choice and amount of base are critical. Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA or triethylamine, which are more likely to promote epimerization.[1][8]

  • Use Racemization-Suppressing Additives: Additives like HOAt and Oxyma Pure are superior to HOBt in suppressing racemization.[1] The addition of copper(II) salts (e.g., CuCl₂) in combination with HOBt has also been shown to be highly effective in preventing epimerization, even in challenging couplings.[7][9]

  • Minimize Pre-activation Time: Avoid long pre-activation times where the activated amino acid sits in solution before the amine is added. This minimizes the concentration of the epimerization-prone intermediate.[8] In situ activation, where the coupling reagent is added to a mixture of the acid and amine, is often a better strategy.

Frequently Asked Questions (FAQs)

Q: How does the 4,4-difluoro substitution on the cyclohexane ring affect the reactivity of the amino acid?

A: The gem-difluoro group is a strong electron-withdrawing group. This has two main effects:

  • Decreased Basicity of the Amino Group: The pKa of the amino group is lowered, making it slightly less nucleophilic than in its non-fluorinated counterpart.

  • Increased Acidity of the Carboxylic Acid: The pKa of the carboxylic acid is lowered, making it more acidic.

While these electronic effects are present, the dominant factor influencing reactivity in derivatization reactions is typically the steric hindrance imposed by the substituted cyclohexane ring.

Q: What are the best analytical techniques to monitor my reaction and identify these side products?

A: A combination of techniques is recommended for robust reaction monitoring and impurity identification:

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity and quantifying impurities.[10][11] A reversed-phase C18 column is commonly used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It allows you to get mass information for all the components in your reaction mixture, which is invaluable for identifying byproducts like N-acylurea or confirming the mass of your desired product.[10][12]

Q: Can I use standard pre-column derivatization methods like those with OPA or FMOC-Cl for analyzing this amino acid?

A: Yes, standard pre-column derivatization methods should be applicable. Since this compound has a primary amino group, it will react with reagents like ortho-phthaldialdehyde (OPA) in the presence of a thiol to form a fluorescent derivative.[13][14] It will also react with 9-fluorenyl methyl chloroformate (FMOC-Cl) and 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent).[13][15] These methods are useful for quantitative analysis and chiral purity determination by HPLC.[15][16]

Data & Protocols

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Reagent ClassExamplesProsCons
Carbodiimides DCC, EDC, DICInexpensive, readily available.Low reactivity for hindered systems, high risk of N-acylurea formation and epimerization without additives.[1][3]
Onium Salts HATU, HBTU, HCTU, COMUHighly reactive, very effective for hindered couplings, lower epimerization risk with additives like HOAt.[1][2]More expensive, can cause guanidinylation of the N-terminus as a side reaction.[7][17]
Phosphonium Salts PyBOP, PyAOPHighly effective, generally associated with lower levels of epimerization.[1]Can be more expensive, byproduct removal can sometimes be challenging.
Protocol 1: General Procedure for a HATU-Mediated Coupling

This protocol provides a starting point for the derivatization of the title compound with a generic primary amine.

  • Dissolution: In an inert atmosphere (e.g., under Nitrogen or Argon), dissolve N-protected this compound (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or NMP).

  • Activation: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base such as DIPEA or NMM (2.0-3.0 eq). Stir the mixture at 0 °C for 5-10 minutes.

  • Coupling: Add the amine component (1.2 eq) to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amino acid is consumed.

  • Work-up: Quench the reaction with water or a mild acid (e.g., saturated aq. NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with mild acid, mild base (e.g., 5% aq. NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visual Guides

Diagram 1: Key Side Reactions in Carbodiimide Coupling

This diagram illustrates the desired reaction pathway versus the formation of the N-acylurea byproduct.

Caption: Carbodiimide coupling: Desired amide formation vs. N-acylurea side reaction.

Diagram 2: Troubleshooting Workflow for Low Coupling Yield

This workflow provides a logical path for diagnosing and solving low-yield issues.

G Start Start: Low Coupling Yield CheckReagent Is coupling reagent potent enough? (e.g., HATU, PyBOP) Start->CheckReagent SwitchReagent Action: Switch to HATU, HCTU, or PyBOP CheckReagent->SwitchReagent No CheckConditions Are reaction conditions optimal? CheckReagent->CheckConditions Yes SwitchReagent->CheckConditions OptimizeConditions Action: Increase time/temp Use microwave CheckConditions->OptimizeConditions No CheckCompletion Is reaction incomplete? CheckConditions->CheckCompletion Yes OptimizeConditions->CheckCompletion DoubleCouple Action: Perform double coupling CheckCompletion->DoubleCouple Yes Success Success: Improved Yield CheckCompletion->Success No DoubleCouple->Success

Caption: A step-by-step workflow for troubleshooting low coupling yields.

References

Technical Support Center: Optimizing Coupling Conditions for 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the successful coupling of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid, a unique and sterically hindered building block. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Understanding the Molecule: Unique Challenges

This compound (CAS 1240529-10-5) presents a distinct set of challenges in standard amide bond formation.[1][2][3] Success hinges on understanding its structural and electronic properties:

  • Severe Steric Hindrance: The molecule is an α,α-disubstituted amino acid. The quaternary carbon atom, bonded to both the amine and carboxyl groups, is exceptionally crowded. This bulkiness physically obstructs the approach of coupling reagents and the incoming nucleophile (the amine partner), dramatically slowing down reaction rates.[4][5] Reactivities of both the amino and carboxyl groups are significantly lower than in typical amino acids.[4][6]

  • Electronic Effects of Difluorination: The two fluorine atoms are highly electronegative. Their strong electron-withdrawing effect (inductive effect) decreases the basicity and nucleophilicity of the α-amino group. While this effect also increases the acidity of the carboxyl group, the reduced nucleophilicity of the amine is a more significant kinetic barrier in the subsequent coupling step.

  • Solubility: As a zwitterionic compound, its solubility can be limited in common aprotic organic solvents. Ensuring adequate solvation is crucial for reaction efficiency.

These factors combined mean that standard coupling conditions, especially those developed for simple amino acids, are often destined to fail, leading to low yields, slow reactions, or complex product mixtures.[5][7]

Troubleshooting Guide & Optimization Strategies

This section is structured as a series of common problems encountered in the laboratory, followed by their probable causes and our recommended solutions.

Question 1: My coupling reaction is extremely slow or has failed completely. What is the primary cause?

Answer: The most likely culprit is a combination of severe steric hindrance and inadequate activation of the carboxylic acid. For sterically hindered substrates, the energy barrier for the amine to attack the activated carboxyl group is very high. If the activated intermediate is not reactive enough or is short-lived, the reaction will not proceed at a practical rate.

Core Problem: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-Hydroxybenzotriazole (HOBt), often fail because the O-acylisourea intermediate they form is not sufficiently reactive to be attacked by a hindered amine partner.[5][8] Furthermore, this intermediate can undergo side reactions, such as rearrangement to an unreactive N-acylurea.[8][9]

Solutions:

  • Switch to a High-Potency Coupling Reagent: Uronium or phosphonium salt-based reagents are essential. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard for such "difficult" couplings.[10][11][12]

    • Why HATU works: HATU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), reacts with the carboxylic acid to form a highly reactive OAt-active ester.[11][13][14] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt. Crucially, the pyridine nitrogen in the HOAt core is believed to act as a general base catalyst, stabilizing the transition state and accelerating the aminolysis step.[13] This intramolecular assistance is key to overcoming steric barriers.[11]

  • Optimize Reaction Conditions:

    • Solvent: Use polar aprotic solvents like DMF or NMP to ensure all components remain dissolved.[15]

    • Base: Employ a non-nucleophilic, sterically hindered base like DIPEA. It is strong enough to deprotonate the necessary species without competing as a nucleophile. Use 2-3 equivalents.[11][16]

    • Temperature: While room temperature is a good starting point, a moderate increase to 40-50 °C can often overcome the activation energy barrier for hindered couplings. Monitor for potential side reactions if heating.

    • Pre-activation: Allow the carboxylic acid, HATU, and DIPEA to stir for 15-30 minutes before adding your amine component. This ensures the complete formation of the highly reactive OAt-active ester.[8][16]

Question 2: I'm getting some product, but the yield is low and purification is difficult. What side reactions should I be aware of?

Answer: Low yields in difficult couplings are often due to incomplete reactions or competing side reactions. With potent reagents, incorrect stoichiometry can also be a problem.

Potential Side Reactions:

  • Racemization: While less of a concern for this specific achiral amino acid, if it is coupled to a chiral partner, the harsh conditions required can risk epimerization of the partner amino acid. HATU is known to be superior to many other reagents in suppressing racemization.[10][17]

  • Guanidinylation (with HATU/HBTU): If the coupling is slow and the amine component is precious (e.g., the N-terminus of a peptide), the amine can attack the guanidinium carbon of the HATU reagent itself, leading to an irreversible capping of the amine.[11] This is more likely if a large excess of the coupling reagent is used or if the amine is left for extended periods with unreacted HATU.

  • Hydrolysis: The presence of water is detrimental. It can hydrolyze the activated ester intermediate back to the carboxylic acid, consuming your reagents and lowering the yield.[16] Always use anhydrous solvents and handle reagents under an inert atmosphere (Nitrogen or Argon).

Solutions:

  • Stoichiometry Control: Use a slight excess of the coupling reagent and base (e.g., 1.1-1.2 equivalents of HATU and 2.2-2.4 equivalents of DIPEA) relative to the carboxylic acid. Use the amine component in a 1.0 to 1.1 equivalent ratio. Avoid large excesses of the coupling reagent.

  • Monitor the Reaction: Use TLC or LC-MS to track the consumption of the starting materials. Extended reaction times beyond completion can increase the likelihood of side products.

  • Purification: Given the non-polar nature of the difluorocyclohexane ring, standard silica gel chromatography should be effective for purification.

Question 3: Are there alternative activation methods for extremely challenging coupling partners?

Answer: Yes. When even the most potent uronium salts struggle, converting the carboxylic acid to an acyl fluoride is a highly effective strategy for coupling sterically demanding amino acids.[18][19] Acyl fluorides are generally more stable than acyl chlorides but are highly reactive towards amines, often proceeding smoothly where other methods fail.

The Acyl Fluoride Strategy:

  • Formation: The carboxylic acid can be converted to the acyl fluoride in situ using reagents like cyanuric fluoride or, more commonly, TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[19][20]

  • Coupling: The generated acyl fluoride readily reacts with the amine partner, often requiring just a base, to form the amide bond. This method has been successfully used for coupling other severely hindered α,α-disubstituted amino acids.[19]

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the single most critical factor for this substrate. The table below provides a comparative overview.

Reagent ClassExample(s)ProsConsSuitability for this Molecule
Carbodiimides EDC, DCCInexpensive, readily available.[21]Low reactivity, high risk of N-acylurea side product, often ineffective for hindered substrates.[5][8]Very Low. Not recommended. Will likely result in failure or trace yields.
Phosphonium Salts PyBOPHigh reactivity, good for hindered couplings.[9][21]Byproducts can be difficult to remove, less common than uronium salts.Moderate to High. A viable option, but HATU is generally preferred.
Uronium/Aminium Salts (HOBt-based) HBTU, TBTUHigh reactivity, efficient for many standard and slightly hindered couplings.[9]Can be less effective than HATU for severely hindered cases, risk of guanidinylation.[11]Moderate. May work, but HATU offers a higher probability of success.
Uronium/Aminium Salts (HOAt-based) HATU Extremely high reactivity , fast reaction rates, low racemization, excellent for severely hindered substrates.[10][11][13]More expensive, risk of guanidinylation if used improperly.[11]Very High. This is the recommended primary choice for reliable and high-yield coupling.
Acyl Halide Precursors TFFH, Cyanuric FluorideGenerates highly reactive acyl fluoride, overcomes extreme steric hindrance.[18][19]Requires an extra activation step, reagents may be less common.Very High. The recommended alternative/expert-level strategy for the most difficult cases.
Experimental Protocols & Methodologies
Mandatory Visualization: Coupling Workflow & Mechanism

To visually summarize the process, the following diagrams illustrate the general workflow and the specific mechanism of the recommended HATU reagent.

G cluster_0 Preparation Phase cluster_1 Coupling Phase cluster_2 Workup & Purification prep Dissolve Carboxylic Acid, HATU, & DIPEA in Anhydrous DMF pre_act Pre-activation (15-30 min) prep->pre_act Stir at RT add_amine Add Amine Partner pre_act->add_amine issue1 Problem: No Reaction pre_act->issue1 Inadequate Activation? react Reaction (2-24h, monitor by LC-MS) add_amine->react workup Aqueous Workup (Quench, Extract) react->workup issue2 Problem: Low Yield react->issue2 Steric Hindrance? purify Column Chromatography workup->purify

Caption: High-level workflow for coupling this compound.

HATU_Mechanism RCOOH R-COOH (Our Amino Acid) Carboxylate R-COO⁻ (Carboxylate Anion) RCOOH->Carboxylate DIPEA DIPEA (Base) DIPEA->RCOOH Deprotonation HATU HATU Reagent OAt_Ester OAt-Active Ester (Highly Reactive) Amine R'-NH2 (Coupling Partner) Amide Amide Product Amine->Amide Nucleophilic Attack Carboxylate->OAt_Ester Attacks HATU TMU Tetramethylurea (Byproduct) OAt_Ester->TMU Releases OAt_Ester->Amide

Caption: Simplified mechanism of carboxylic acid activation and coupling using HATU.

Protocol 1: Recommended Method using HATU

This protocol is designed to maximize the probability of a successful coupling on the first attempt.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.0-1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the amino acid completely.

  • Reagent Addition: Add HATU (1.1 eq) followed by DIPEA (2.5 eq) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 20 minutes. The solution may change color or clarity as the active ester forms.

  • Coupling: Add the amine partner (1.0-1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 2-4 hours. If the reaction is slow after 12 hours, consider gentle heating to 40 °C. Reactions may take up to 48 hours for particularly hindered partners.

  • Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Advanced Method via Acyl Fluoride Intermediate

This protocol is for cases where Protocol 1 fails or for coupling to exceptionally unreactive amines.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq)

  • Non-nucleophilic base (e.g., DIPEA or 2,6-lutidine) (2.2 eq)

  • Anhydrous solvent (e.g., DCM or ACN)

Procedure:

  • Setup: To a flame-dried flask under an inert atmosphere, add the this compound (1.0 eq).

  • Acyl Fluoride Formation: Dissolve the acid in anhydrous DCM. Add TFFH (1.1 eq) and DIPEA (2.2 eq). Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.

  • Coupling: In a separate flask, dissolve the amine partner (1.1 eq) in anhydrous DCM. Slowly add the in situ generated acyl fluoride solution to the amine solution at room temperature.

  • Reaction: Stir the reaction and monitor for completeness by LC-MS. These reactions are often faster than uronium salt-based couplings once the acyl fluoride is formed.

  • Workup & Purification: Follow steps 7 and 8 from Protocol 1.

Frequently Asked Questions (FAQs)
  • Q: Can I use EDC/HOBt if I let the reaction run for a very long time?

    • A: It is highly unlikely to be effective. The rate of reaction for such a hindered system with EDC/HOBt is extremely low, while the rate of side reactions (like N-acylurea formation) and decomposition of the activated intermediate remains constant.[8][16] You will likely see no product or an intractable mixture. Investing in a more potent reagent like HATU is more efficient and cost-effective in the long run.

  • Q: My amino acid is protected (e.g., Fmoc or Cbz on the amine). Does this change the recommendation?

    • A: No, the core challenge is the steric hindrance around the carboxylic acid. The need for a potent activating agent like HATU remains the same. In fact, the added bulk of the protecting group may further slow the reaction.

  • Q: Is microwave-assisted synthesis a good option?

    • A: Yes, microwave irradiation can be an excellent way to accelerate these difficult couplings.[6] It can significantly reduce reaction times from days to hours or even minutes. However, it requires careful optimization of temperature and time to avoid degradation of reactants or products. Start with short irradiation times at a moderate temperature (e.g., 60-80 °C) and monitor closely.

References

Technical Support Center: Deprotection of 1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the deprotection of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid derivatives. This guide is designed to provide you, as a Senior Application Scientist, with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. We understand the unique challenges that can arise when working with fluorinated compounds and aim to provide you with the expertise to navigate your experiments successfully.

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of your this compound derivatives.

Issue 1: Incomplete Boc Deprotection with TFA

Question: My Boc deprotection of a this compound ester using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is sluggish or incomplete. What could be the cause and how can I resolve it?

Answer:

Incomplete Boc deprotection is a common issue that can often be resolved by systematically evaluating several factors. The gem-difluoro group on the cyclohexane ring is generally stable to acidic conditions, so the issue likely lies with the reaction parameters.

Causality and Solutions:

  • Insufficient Acid Strength or Concentration: While TFA is a strong acid, its effectiveness can be concentration-dependent.

    • Solution: Increase the concentration of TFA. A 25-50% solution of TFA in DCM is a good starting point. In some cases, using neat TFA may be necessary.[1][2]

  • Reaction Time and Temperature: The reaction may simply need more time to go to completion, especially if the substrate is sterically hindered.

    • Solution: Extend the reaction time, monitoring progress by TLC or LC-MS. While these reactions are typically run at room temperature, gentle warming to 30-40°C can sometimes be beneficial, but should be done with caution to avoid potential side reactions.[1]

  • Scavenger Issues: The tert-butyl cation generated during deprotection can be a reactive electrophile, potentially leading to side reactions or inhibiting the desired reaction.[3]

    • Solution: Add a scavenger like triethylsilane (TES) or thioanisole to trap the tert-butyl cation. This is particularly important if your molecule contains other nucleophilic functional groups.[3]

Experimental Protocol: Optimized Boc Deprotection

  • Dissolve the Boc-protected this compound derivative in DCM (0.1-0.2 M).

  • Add TFA to the desired concentration (e.g., 25% v/v).

  • If necessary, add a scavenger (e.g., triethylsilane, 1.1 eq.).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

  • Concentrate the reaction mixture in vacuo to remove excess TFA and solvent.

  • Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.

  • Proceed with the work-up or subsequent reaction.

Diagram: Boc Deprotection Workflow

cluster_start Start cluster_conditions Reaction Conditions cluster_troubleshooting Troubleshooting cluster_end End start Boc-Protected Substrate conditions TFA in DCM (25-50% v/v) Room Temperature start->conditions incomplete Incomplete Reaction? conditions->incomplete increase_tfa Increase TFA Conc. incomplete->increase_tfa Yes extend_time Extend Reaction Time incomplete->extend_time Yes add_scavenger Add Scavenger (TES) incomplete->add_scavenger Yes product Deprotected Amine (TFA Salt) incomplete->product No increase_tfa->conditions extend_time->conditions add_scavenger->conditions

Caption: Troubleshooting workflow for Boc deprotection.

Issue 2: Incomplete or Slow Cbz Deprotection via Hydrogenolysis

Question: My Cbz deprotection of a this compound derivative using H₂ and Pd/C is not working well. What could be the problem?

Answer:

Catalytic hydrogenolysis for Cbz deprotection is generally a reliable method.[4] The difluorocyclohexane ring is stable under these conditions. Issues with this reaction are often related to the catalyst, hydrogen source, or substrate purity.

Causality and Solutions:

  • Catalyst Poisoning: Palladium catalysts are highly sensitive to poisoning by sulfur-containing compounds, and to a lesser extent, by other functional groups.

    • Solution: Ensure your starting material and solvents are free of sulfur-containing impurities. If your substrate contains sulfur, consider an alternative deprotection method.

  • Poor Catalyst Activity: The catalyst may be old or of poor quality.

    • Solution: Use fresh, high-quality Pd/C. Increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can also improve the reaction rate.

  • Insufficient Hydrogen: The reaction may be starved of hydrogen.

    • Solution: Ensure a good seal on your reaction vessel and purge the system thoroughly with hydrogen. For stubborn reactions, increasing the hydrogen pressure (e.g., using a Parr shaker) can be effective.[5]

  • Solvent Choice: The choice of solvent can impact the reaction rate.

    • Solution: Methanol and ethanol are common choices. Adding a small amount of acetic acid can sometimes accelerate the reaction by preventing product inhibition.

Alternative: Transfer Hydrogenolysis

If direct hydrogenation is problematic, transfer hydrogenolysis offers a milder alternative.

Experimental Protocol: Cbz Deprotection by Transfer Hydrogenolysis

  • Dissolve the Cbz-protected compound in methanol or ethanol.

  • Add a hydrogen donor, such as ammonium formate (4-5 equivalents) or cyclohexene (excess).

  • Carefully add 10% Pd/C (10-20 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and proceed with the work-up.

Frequently Asked Questions (FAQs)

Q1: Is the 4,4-difluorocyclohexane ring stable to common deprotection conditions?

A1: Yes, the gem-difluoro group on a cyclohexane ring is generally very stable. It is resistant to the acidic conditions of Boc deprotection (e.g., TFA, HCl) and the reductive conditions of Cbz hydrogenolysis.[6] You should not expect cleavage of the C-F bonds or degradation of the ring under these standard procedures.

Q2: Can I use basic conditions, like those for Fmoc deprotection, with my this compound ester?

A2: Yes, Fmoc deprotection using a mild base like piperidine in DMF is compatible with the 4,4-difluorocyclohexane moiety.[7][8][9] This is a key advantage of the Fmoc protecting group, as it allows for an orthogonal protection strategy.[10][11][12] If your molecule also contains base-labile groups, such as certain esters, you will need to consider this in your synthetic design.

Q3: What is an orthogonal protection strategy and why is it important for my molecule?

A3: An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[10][12] For example, you could have a Boc-protected amine and a benzyl ester in the same molecule. The Boc group can be removed with acid without affecting the benzyl ester, and the benzyl ester can be removed by hydrogenolysis without affecting a Boc-protected amine. This allows for the selective manipulation of different functional groups within your this compound derivative, which is crucial for complex multi-step syntheses.[13]

Table 1: Orthogonal Protection Strategies

Protecting GroupAmine ProtectionCarboxyl ProtectionDeprotection ConditionsOrthogonal To
Boc YesNoAcidic (TFA, HCl)Cbz, Fmoc, Benzyl ester
Cbz YesNoHydrogenolysis (H₂/Pd/C)Boc, Fmoc, t-Butyl ester
Fmoc YesNoBasic (Piperidine in DMF)Boc, Cbz, Benzyl/t-Butyl ester
Benzyl Ester NoYesHydrogenolysis (H₂/Pd/C)Boc, Fmoc, t-Butyl ester
t-Butyl Ester NoYesAcidic (TFA, HCl)Cbz, Fmoc, Benzyl ester

Diagram: Orthogonal Deprotection Logic

Molecule Protected Molecule (e.g., Boc-Amine, Benzyl-Ester) Acid Acid (TFA) Molecule->Acid Deprotects Boc Hydrogenolysis Hydrogenolysis (H₂/Pd/C) Molecule->Hydrogenolysis Deprotects Benzyl Ester DeprotectedAmine Free Amine, Benzyl-Ester Intact Acid->DeprotectedAmine Product 1 DeprotectedEster Boc-Amine Intact, Free Carboxylic Acid Hydrogenolysis->DeprotectedEster Product 2 Base Base (Piperidine)

Caption: Orthogonal deprotection of a dually protected molecule.

References

Technical Support Center: Impurity Analysis of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. Ensuring the purity of this unique, non-proteinogenic amino acid is critical for its application in pharmaceutical development and research. This document provides a comprehensive framework for identifying and quantifying potential impurities, grounded in established analytical principles and regulatory expectations.

The control of impurities in active pharmaceutical ingredients (APIs) and drug substances is a mandate from regulatory bodies worldwide. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A(R2), provide a framework for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3][4] These impurities can arise from various sources, including starting materials, intermediates, reagents, or degradation, and can impact the quality, safety, and efficacy of the final pharmaceutical product.[1]

This guide will focus on the practical application of modern analytical techniques to meet and exceed these quality standards for this compound.

Overall Impurity Analysis Workflow

A systematic approach is crucial for the comprehensive analysis of impurities. The following workflow outlines the logical progression from sample analysis to impurity identification and control.

Impurity_Analysis_Workflow cluster_0 Phase 1: Initial Assessment & Method Development cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Validation & Routine Control Sample Sample of This compound NMR_Screen 1H and 19F NMR Screen (Purity, Gross Impurities) Sample->NMR_Screen LC_Screen LC-UV/MS Screen (Detect Organic Impurities) Sample->LC_Screen GC_Headspace GC-HS (Residual Solvents) Sample->GC_Headspace Method_Dev Develop & Optimize Separation Method (e.g., HPLC/UPLC) LC_Screen->Method_Dev Identify Identify Impurities > Threshold (e.g., >0.10%) Method_Dev->Identify Method_Val Method Validation (ICH Q2(R1)) Method_Dev->Method_Val LC_MS_MS LC-MS/MS (Molecular Weight, Fragmentation) Identify->LC_MS_MS Prep_LC Preparative LC (Isolate Impurity) Identify->Prep_LC Identify->Method_Val NMR_ID NMR Spectroscopy (Structure Elucidation) Prep_LC->NMR_ID Set_Specs Set Specifications (ICH Q3A) Method_Val->Set_Specs Routine_QC Routine QC Testing Set_Specs->Routine_QC

Caption: General workflow for impurity analysis and control.

Predicted Impurities Profile

Understanding the synthetic route is key to predicting potential process-related impurities. While specific synthesis details can be proprietary, a common route to such alpha-amino acids is a modified Strecker or Bucherer-Bergs synthesis. Based on this, we can anticipate the following types of impurities.

Impurity Type Potential Structure/Identity Origin Recommended Primary Analytical Method
Starting Material 4,4-DifluorocyclohexanoneIncomplete reactionRP-HPLC, GC-MS
Intermediates Hydantoin or aminonitrile intermediatesIncomplete hydrolysis or side reactionsRP-HPLC-UV/MS
By-products Dimeric species, products of eliminationSide reactions during synthesisRP-HPLC-UV/MS, LC-MS/MS
Enantiomeric Impurity D-EnantiomerNon-stereospecific synthesis or racemizationChiral HPLC
Degradants Products of oxidation, hydrolysisStorage, handlingStability-indicating HPLC method
Residual Solvents e.g., Acetonitrile, Methanol, ToluenePurification/crystallization stepsHeadspace GC-MS
Inorganic Impurities Reagents, catalysts (e.g., cyanide salts)SynthesisIon Chromatography, ICP-MS

Section 1: Reversed-Phase HPLC (RP-HPLC) for Organic Impurities

RP-HPLC with UV and Mass Spectrometric (MS) detection is the workhorse for separating and quantifying non-volatile organic impurities.

Frequently Asked Questions (FAQs)

Q1: My this compound peak shows poor retention on a standard C18 column. Why is this happening and what can I do?

A1: This is a common issue. The target molecule is a zwitterion, making it highly polar and thus poorly retained on traditional non-polar stationary phases like C18. The causality lies in the analyte spending too much time in the highly aqueous mobile phase. To address this:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that offer enhanced retention for polar analytes.

  • Consider Hydrophilic Interaction Chromatography (HILIC): HILIC columns are specifically designed for polar compounds and use a high organic mobile phase, promoting partitioning of the polar analyte onto the stationary phase.

  • Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can form a neutral complex with your amino acid, increasing its hydrophobicity and retention on a C18 column.[5]

Q2: I'm using a mass spectrometer for detection, but my signal is weak or inconsistent. What's the cause?

A2: Signal suppression is a frequent challenge in LC-MS.

  • Check Your Mobile Phase Additives: Non-volatile buffers like phosphate are not compatible with MS. Use volatile additives like formic acid, acetic acid, or ammonium formate/acetate. If you are using TFA for ion-pairing, be aware that it is a strong ion-suppressing agent. Try using a lower concentration (0.01-0.05%) or switch to difluoroacetic acid (DFA) or formic acid if possible.

  • Optimize Ionization Source: As a small, polar molecule, this compound will ionize best with Electrospray Ionization (ESI). Ensure the source parameters (gas flow, temperature, voltage) are optimized for your specific analyte and flow rate.

Q3: How do I develop a stability-indicating HPLC method?

A3: A stability-indicating method is one that can separate the drug substance from its degradation products. To develop one, you must perform forced degradation studies. This involves subjecting a sample of the drug substance to harsh conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradants. The HPLC method is then developed to ensure all degradant peaks are resolved from the main peak and from each other, demonstrating specificity.

Troubleshooting Guide: HPLC Issues
Problem Potential Cause Troubleshooting Action
Peak Tailing Secondary interactions with silica; column overload; mismatched sample solvent.Use a highly deactivated, end-capped column. Lower the sample concentration. Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.
Poor Resolution Inappropriate column chemistry; mobile phase too strong.Switch to a different stationary phase (e.g., HILIC). Decrease the organic content in the mobile phase or use a shallower gradient.
Ghost Peaks Carryover from previous injection; contamination in mobile phase or system.Run blank injections to confirm carryover. Purge the system with a strong solvent. Use fresh, high-purity solvents and additives.
Drifting Baseline Column not equilibrated; temperature fluctuations; mobile phase mixing issues.Ensure the column is fully equilibrated before injection. Use a column oven. Check the degasser and pump performance.
Protocol: RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for method development. Validation according to ICH Q2(R1) guidelines is required for use in a regulated environment.

  • Instrumentation: HPLC or UPLC system with UV/PDA and Mass Spectrometric detectors.

  • Column: Waters Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid.

  • Gradient Program:

    • 0-1 min: 100% A

    • 1-10 min: Linear gradient from 100% A to 50% A

    • 10-12 min: Hold at 50% A

    • 12.1-15 min: Return to 100% A and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in 75:25 Acetonitrile:Water at 0.5 mg/mL.

  • UV Detection: 210 nm.

  • MS Detection (ESI+): Scan range 100-500 m/z.

Section 2: Chiral HPLC for Enantiomeric Purity

Since the biological activity of chiral molecules often resides in a single enantiomer, quantifying the unwanted enantiomer is a critical quality attribute.

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is best for an underivatized amino acid like this?

A1: Direct separation of underivatized amino acids is challenging but achievable with specific CSPs.

  • Zwitterionic CSPs: These are highly effective. Columns like Daicel CHIRALPAK ZWIX(+) and ZWIX(-) are designed with both anion- and cation-exchange functionalities, enabling a synergistic double ion-pairing process for excellent enantioseparation of zwitterionic molecules like amino acids.[6][7]

  • Crown Ether CSPs: Columns like CROWNPAK CR(+) are packed with a chiral crown ether that forms inclusion complexes with the primary amine group at the chiral center, making them suitable for separating chiral amino acids.[6]

  • Ligand-Exchange CSPs: These columns (e.g., CHIRALPAK MA(+)) use a chiral ligand coated on the support, and the mobile phase contains a metal ion (like copper). Enantioseparation occurs based on the differential stability of the diastereomeric metal complexes formed.[6]

Q2: Can I use derivatization to separate the enantiomers?

A2: Yes, this is a very common and robust alternative. Derivatizing the amino acid with a chiral reagent creates diastereomers that can be separated on a standard achiral RP-HPLC column. A widely used reagent is Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the primary amine to form stable diastereomers with a strong UV chromophore.[8][9]

Chiral_Separation_Strategy Start Goal: Separate Enantiomers of This compound Decision Use Derivatization? Start->Decision Direct Direct Separation Decision->Direct No Indirect Indirect Separation (Derivatization) Decision->Indirect Yes CSP_Type Select Chiral Stationary Phase (CSP) - Zwitterionic - Crown Ether - Ligand Exchange Direct->CSP_Type Deriv_Reagent Select Chiral Derivatizing Reagent (e.g., Marfey's Reagent) Indirect->Deriv_Reagent RP_Column Use Standard Achiral RP-HPLC Column (e.g., C18) Deriv_Reagent->RP_Column

References

Technical Support Center: Stereoselective Synthesis of 1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 1-amino-4,4-difluorocyclohexane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable fluorinated amino acid derivative. As a key structural motif in modern pharmaceuticals, achieving high stereochemical purity is paramount. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Issue 1: Poor Diastereoselectivity in Strecker or Bucherer-Bergs Reactions

Question: My synthesis of this compound via a Strecker or Bucherer-Bergs reaction on 4,4-difluorocyclohexanone is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the facial selectivity of the nucleophilic attack on the ketone?

Answer: This is a common challenge stemming from the low conformational bias of the 4,4-difluorocyclohexanone ring, which leads to non-selective attack by cyanide or other nucleophiles. Here are several strategies to enhance diastereoselectivity:

  • Substrate Control with Bulky Reagents: The use of sterically demanding reagents can create a facial bias for the incoming nucleophile. For the Strecker synthesis, switching from sodium cyanide to a bulkier cyanide source like trimethylsilyl cyanide (TMSCN) can favor the formation of one diastereomer. The larger size of the TMS group can lead to a more organized transition state, favoring axial attack to avoid steric hindrance.

  • Chiral Auxiliaries: A robust method to control stereochemistry is the use of a chiral auxiliary. By forming a chiral imine or hydrazone from the starting ketone, you can direct the subsequent nucleophilic addition. For example, reacting 4,4-difluorocyclohexanone with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, forms a chiral imine. The subsequent addition of cyanide will be directed by the bulky phenyl group of the auxiliary, leading to the preferential formation of one diastereomer. The auxiliary can then be removed under acidic conditions.

  • Asymmetric Catalysis: Employing a chiral catalyst can be a highly efficient way to control the stereochemical outcome. Chiral Lewis acids or organocatalysts can coordinate to the ketone, creating a chiral environment that directs the nucleophilic attack. For instance, a chiral aluminum or titanium-based Lewis acid can be used to catalyze the addition of TMSCN, leading to high enantiomeric excess of the resulting aminonitrile.

Issue 2: Low Enantioselectivity in Asymmetric Amination

Question: I am attempting an asymmetric amination of a 4,4-difluorocyclohexane derivative, but the enantiomeric excess (ee) of my product is consistently low. What factors could be contributing to this, and how can I improve it?

Answer: Low enantioselectivity in asymmetric amination reactions often points to issues with the catalyst, substrate, or reaction conditions. Here are some key areas to investigate:

  • Catalyst Choice and Purity: The choice of chiral catalyst and ligand is critical. For example, in asymmetric reductive amination, the combination of a prochiral enamine with a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) is a common strategy. Ensure the catalyst and ligand are of high purity and handled under inert conditions to prevent deactivation. The catalyst loading should also be optimized; sometimes, a higher loading can improve ee, although this needs to be balanced with cost considerations.

  • Reaction Conditions: Temperature, pressure, and solvent can all have a profound impact on enantioselectivity. Lowering the reaction temperature often leads to a more ordered transition state, which can enhance the energy difference between the two diastereomeric transition states and improve ee. The solvent choice is also crucial; a systematic screen of different solvents (e.g., polar aprotic vs. nonpolar) is recommended to find the optimal conditions for your specific catalytic system.

  • Substrate Effects: The structure of the substrate itself can influence the stereochemical outcome. If you are aminating a derivative with a pre-existing stereocenter, you may be facing a "matched" or "mismatched" scenario with your chiral catalyst. In a mismatched case, the inherent facial bias of the substrate opposes the selectivity of the catalyst, leading to low ee. It may be necessary to switch to the opposite enantiomer of the catalyst or redesign the synthetic route to avoid this issue.

Issue 3: Difficulty with Purification and Separation of Stereoisomers

Question: I have successfully synthesized a mixture of stereoisomers of this compound, but I am struggling to separate them. What are the most effective purification techniques?

Answer: Separating stereoisomers of highly polar amino acids can be challenging. Here are some proven methods:

  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is the most direct method for separating enantiomers. Columns with chiral stationary phases (CSPs) can effectively resolve the different stereoisomers. Method development will be required to optimize the mobile phase and flow rate for your specific compound. For larger-scale separations, simulated moving bed (SMB) chromatography can be a cost-effective solution.

  • Diastereomeric Salt Resolution: This classical technique involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. Once the desired diastereomeric salt is isolated, the resolving agent can be removed to yield the enantiomerically pure amino acid. Common resolving agents include tartaric acid, mandelic acid, or chiral amines like brucine.

  • Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For example, an acylase enzyme can selectively hydrolyze the N-acetyl derivative of one enantiomer of the amino acid, leaving the other enantiomer unreacted. The resulting free amino acid and the N-acetylated amino acid can then be separated based on their different chemical properties.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing this compound?

A1: The primary retrosynthetic disconnections for this target molecule involve the formation of the C1-N and C1-COOH bonds. The most common forward synthetic approaches include:

  • Strecker Synthesis: A one-pot reaction of 4,4-difluorocyclohexanone with an ammonia source and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the amino acid.

  • Bucherer-Bergs Reaction: A reaction of 4,4-difluorocyclohexanone with ammonium carbonate and an alkali metal cyanide to produce a hydantoin intermediate, followed by hydrolysis.

  • Asymmetric Alkylation: Deprotonation of a chiral glycine enolate equivalent followed by alkylation with a suitable 1,4-difunctional cyclohexane electrophile.

  • Asymmetric Amination: Introduction of the amino group onto a pre-functionalized 4,4-difluorocyclohexane scaffold using a chiral aminating agent or a catalytic asymmetric amination protocol.

Q2: Why is the 4,4-difluoro substitution pattern important in medicinal chemistry?

A2: The gem-difluoro group at the 4-position of the cyclohexane ring imparts several desirable properties for drug candidates. It can block metabolic oxidation at that position, increasing the metabolic stability and half-life of the drug. The strong electron-withdrawing nature of the fluorine atoms can also modulate the pKa of the amino group and influence the binding affinity of the molecule to its biological target. Furthermore, the conformational effects of the difluoro substitution can pre-organize the molecule into a bioactive conformation.

Q3: How can I confirm the stereochemistry of my final product?

A3: Determining the absolute and relative stereochemistry requires a combination of analytical techniques:

  • Chiral HPLC: Comparison of the retention time of your product to that of an authentic, stereochemically defined standard.

  • NMR Spectroscopy: For diastereomers, differences in the chemical shifts and coupling constants in ¹H and ¹⁹F NMR can be used to determine the relative stereochemistry. Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of different protons in the molecule.

  • X-ray Crystallography: This is the gold standard for unambiguously determining the three-dimensional structure of a crystalline compound, providing both the relative and absolute stereochemistry.

  • Vibrational Circular Dichroism (VCD): This spectroscopic technique can be used to determine the absolute configuration of chiral molecules in solution by comparing the experimental spectrum to a computationally predicted spectrum.

Experimental Workflow Example: Diastereoselective Strecker Synthesis using a Chiral Auxiliary

This protocol outlines a general procedure for a diastereoselective Strecker synthesis of a precursor to this compound using (R)-α-methylbenzylamine as a chiral auxiliary.

Step 1: Formation of the Chiral Imine

  • To a solution of 4,4-difluorocyclohexanone (1.0 eq) in toluene (0.5 M) at room temperature, add (R)-α-methylbenzylamine (1.05 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

  • Fit the flask with a Dean-Stark apparatus and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude chiral imine.

Step 2: Diastereoselective Cyanide Addition

  • Dissolve the crude chiral imine in anhydrous THF (0.5 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise over 15 minutes.

  • Stir the reaction at -78 °C for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the α-aminonitrile.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 3: Hydrolysis and Auxiliary Removal

  • To the crude α-aminonitrile, add 6 M hydrochloric acid (10 volumes).

  • Heat the mixture to reflux for 12-18 hours.

  • Monitor the reaction by LC-MS for the disappearance of the intermediate and the formation of the amino acid.

  • Cool the reaction to room temperature. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

  • The crude amino acid can be purified by ion-exchange chromatography or crystallization.

Strecker_Synthesis_Workflow Ketone 4,4-Difluorocyclohexanone Imine Chiral Imine Formation Ketone->Imine Auxiliary (R)-α-Methylbenzylamine Auxiliary->Imine Addition Diastereoselective Cyanide Addition Imine->Addition Cyanide TMSCN Cyanide->Addition Aminonitrile α-Aminonitrile Addition->Aminonitrile Hydrolysis Acid Hydrolysis Aminonitrile->Hydrolysis Product 1-Amino-4,4-difluorocyclohexane- 1-carboxylic Acid Hydrolysis->Product

Caption: Workflow for Diastereoselective Strecker Synthesis.

Technical Support Center: Large-Scale Synthesis of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. The information presented here is curated to ensure scientific integrity and is grounded in established chemical principles and practices.

I. Synthetic Strategy Overview

The most viable and commonly referenced method for the synthesis of α,α-disubstituted cyclic amino acids, such as this compound, is the Strecker synthesis . This classic yet robust method involves a one-pot, three-component reaction between a ketone, a source of ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[1][2][3][4][5]

For the synthesis of our target molecule, the starting ketone is 4,4-difluorocyclohexanone. The overall synthetic pathway can be visualized as a two-stage process:

Synthetic_Pathway 4,4-difluorocyclohexanone 4,4-difluorocyclohexanone alpha-aminonitrile_intermediate 1-Amino-4,4-difluorocyclohexane-1-carbonitrile 4,4-difluorocyclohexanone->alpha-aminonitrile_intermediate Strecker Reaction (NH4Cl, NaCN) target_molecule This compound alpha-aminonitrile_intermediate->target_molecule Hydrolysis (e.g., aq. HCl) Troubleshooting_Guide cluster_strecker Strecker Synthesis Issues cluster_solutions Potential Solutions low_conversion Low Conversion to Aminonitrile low_conversion_sol Increase reaction time Increase equivalents of NH3/CN- Ensure anhydrous conditions low_conversion->low_conversion_sol Troubleshoot side_reactions Side Reactions side_reactions_sol Optimize temperature control Control rate of addition Use a less nucleophilic base if applicable side_reactions->side_reactions_sol Troubleshoot hydrolysis_issues Incomplete Hydrolysis hydrolysis_sol Increase acid concentration/temperature Prolong reaction time Use microwave-assisted hydrolysis hydrolysis_issues->hydrolysis_sol Troubleshoot purification_challenges Purification Challenges purification_sol Optimize recrystallization solvent Utilize ion-exchange chromatography Consider derivatization for purification purification_challenges->purification_sol Troubleshoot

References

Validation & Comparative

A Comparative Guide to 1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid and Other Cyclic Amino Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclic amino acids are conformationally constrained scaffolds that have garnered significant interest in medicinal chemistry for their ability to impart favorable pharmacological properties to parent molecules. This guide provides a comprehensive comparison of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid with other notable cyclic amino acids. We will delve into the unique conformational and physicochemical properties conferred by gem-difluorination on the cyclohexane ring and explore how these characteristics translate into tangible benefits in drug design, supported by experimental data and established protocols.

Introduction: The Strategic Value of Cyclic Amino Acids in Medicinal Chemistry

The incorporation of cyclic amino acids into peptide and small-molecule drug candidates is a widely employed strategy to enhance metabolic stability, receptor selectivity, and bioavailability.[] By restricting the conformational freedom of the molecule, these rigid scaffolds can lock in a bioactive conformation, leading to improved potency and reduced off-target effects.[2][3] The size and nature of the carbocyclic ring, ranging from cyclopropane (Ac3c) to cyclohexane (Ac6c), significantly influence the backbone's conformational flexibility.[4] Larger rings, such as in 1-aminocyclohexane-1-carboxylic acid (Ac6c), offer a greater degree of flexibility compared to their smaller counterparts, which can be advantageous for optimizing binding interactions.[2][4]

The introduction of fluorine, the most electronegative element, into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6] Fluorination can profoundly influence a molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability.[7][8] Strategically placed fluorine atoms can also exert significant conformational control through stereoelectronic effects, thereby enhancing binding affinity and potency.[5][6] This guide will focus on this compound, a unique cyclic amino acid that combines the conformational constraints of a cyclohexane ring with the powerful effects of gem-difluorination.

The Impact of Gem-Difluorination on the Cyclohexane Scaffold

The substitution of two hydrogen atoms with fluorine at the 4-position of the cyclohexane ring in this compound introduces several key features that distinguish it from its non-fluorinated parent, 1-aminocyclohexane-1-carboxylic acid (Ac6c), and other cyclic amino acids.

Conformational Control and Ring Puckering

The strong electron-withdrawing nature of the two fluorine atoms significantly influences the conformational preference of the cyclohexane ring. This "gem-difluoro effect" can induce a specific ring pucker, pre-organizing the substituents into a desired orientation for optimal receptor binding.[5] This conformational rigidity can be a significant advantage over the more flexible Ac6c, which exhibits a higher degree of conformational fluctuation.[2][3]

Modulation of Physicochemical Properties
  • pKa Alteration: The inductive effect of the fluorine atoms can lower the pKa of the neighboring amino group, making it less basic.[6][9] This can be beneficial for improving oral bioavailability and cell permeability by reducing the positive charge at physiological pH.

  • Increased Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[7][9]

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes.[8][9] The gem-difluoro group at the 4-position can act as a metabolic shield, preventing degradation at that site and prolonging the drug's half-life.

Comparative Analysis: Physicochemical and Biological Properties

To illustrate the advantages of this compound, we compare its key properties with other relevant cyclic amino acids.

Amino AcidRing SizeKey FeaturesImpact on Drug Properties
This compound 6Gem-difluoro substitutionEnhanced conformational rigidity, modulated pKa, increased lipophilicity, improved metabolic stability.[5][6][9]
1-Aminocyclohexane-1-carboxylic acid (Ac6c)6Non-fluorinatedHigher conformational flexibility compared to smaller rings.[2][4]
1-Aminocyclopentane-1-carboxylic acid (Ac5c)5Conformationally constrainedInduces β-turn-like structures in peptides.[4]
1-Aminocyclobutane-1-carboxylic acid (Ac4c)4Highly constrainedSignificantly restricts backbone flexibility.[4]
(4R)-4-Fluoroproline5 (pyrrolidine)Single fluorine substitutionInduces a specific ring pucker, influencing peptide conformation.[10][11]

Applications in Drug Discovery: Case Studies and Potential

The unique properties of this compound make it an attractive building block for the design of novel therapeutics, particularly in areas where conformational control and improved pharmacokinetic properties are crucial.

Gabapentin and Pregabalin Analogs

Cyclic amino acids are key structural components of gabapentin and pregabalin, drugs used to treat epilepsy and neuropathic pain.[12][13] The incorporation of a gem-difluorinated cyclohexane scaffold could lead to the development of novel analogs with enhanced potency, improved brain penetration, and a more favorable metabolic profile.

Peptide Mimetics and Constrained Peptides

In peptide-based drug discovery, the introduction of non-natural amino acids like this compound can stabilize secondary structures such as β-turns and helices, leading to increased resistance to enzymatic degradation and improved receptor binding affinity.[14][15] The conformational rigidity imparted by the difluorinated ring can be particularly advantageous in mimicking the bioactive conformation of a native peptide ligand.

PET Imaging Agents

The fluorine atom can be replaced with its radioactive isotope, ¹⁸F, a positron emitter widely used in Positron Emission Tomography (PET) imaging.[8][16] This allows for the development of ¹⁸F-labeled tracers based on this compound for in vivo imaging of biological targets, aiding in drug discovery and clinical diagnostics.[17][18]

Experimental Protocols

The following section outlines generalized experimental procedures for the synthesis and analysis of this compound and its derivatives.

Synthesis of this compound

A common synthetic route involves the fluorination of a suitable keto-ester precursor, followed by the introduction of the amino group and subsequent hydrolysis.

Diagram of Synthetic Workflow:

Synthesis_Workflow A Ethyl 4-oxocyclohexanecarboxylate B Fluorination (e.g., DAST) A->B Step 1 C Ethyl 4,4-difluorocyclohexanecarboxylate B->C D Amination (e.g., Strecker synthesis) C->D Step 2 E Intermediate Amino Nitrile D->E F Hydrolysis E->F Step 3 G This compound F->G

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol:

  • Fluorination: To a solution of ethyl 4-oxocyclohexanecarboxylate in a suitable solvent (e.g., dichloromethane), add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) at a low temperature. Allow the reaction to warm to room temperature and stir until completion.

  • Amination: The resulting ethyl 4,4-difluorocyclohexanecarboxylate can be converted to the corresponding amino acid via a method such as the Strecker synthesis. This involves reaction with an ammonia source and a cyanide source (e.g., KCN) to form an intermediate amino nitrile.

  • Hydrolysis: The amino nitrile is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.[19]

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of cyclic molecules.

Diagram of Analytical Workflow:

NMR_Workflow A Dissolve sample in deuterated solvent B Acquire 1H, 13C, and 19F NMR spectra A->B C Perform 2D NMR (COSY, HSQC, NOESY) B->C D Analyze coupling constants and NOEs C->D E Determine ring conformation and substituent orientation D->E

Caption: Workflow for conformational analysis using NMR spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of the synthesized amino acid in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Data Acquisition: Acquire one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, NOESY) NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the coupling constants (J-values) in the ¹H NMR spectrum to infer dihedral angles and, consequently, the ring conformation. Nuclear Overhauser effect (NOE) correlations from the NOESY spectrum provide information about through-space proximities of protons, further aiding in the determination of the three-dimensional structure.[20]

Conclusion

This compound stands out as a highly valuable building block in drug discovery. The strategic introduction of gem-difluorination on the cyclohexane ring confers a unique combination of conformational rigidity and favorable physicochemical properties. Compared to its non-fluorinated counterpart and other cyclic amino acids, it offers medicinal chemists a powerful tool to enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates. The experimental protocols provided herein offer a starting point for researchers to synthesize and characterize this and similar fluorinated cyclic amino acids for their specific drug discovery programs.

References

The Strategic Advantage of the Difluorinated Cyclohexyl Ring in Modern Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, medicinal chemists are constantly seeking moves that confer a decisive advantage. The strategic incorporation of fluorine into drug candidates has long been a favored tactic, and among the various fluorinated motifs, the difluorinated cyclohexyl ring has emerged as a particularly powerful piece.[1] This guide provides an in-depth exploration of the multifaceted benefits of this moiety, offering a comparative analysis supported by experimental data and detailed protocols for researchers in the field.

The Power of Fluorine: A Primer on its Role in Medicinal Chemistry

Fluorine's unique properties, stemming from its high electronegativity and small atomic size, allow it to exert profound effects on a molecule's physicochemical and pharmacological profile.[2] Judicious placement of fluorine can modulate pKa, enhance metabolic stability, and improve membrane permeability, among other benefits.[2] While various fluorinated groups are employed, the difluorinated cyclohexyl ring offers a unique combination of conformational rigidity and metabolic shielding that makes it an invaluable tool for optimizing drug candidates.[3][4]

Unveiling the Advantages: A Comparative Analysis

The true value of the difluorinated cyclohexyl ring is best illustrated through a direct comparison of molecular pairs that differ only by its presence. A compelling case study is found in the development of selective inhibitors for neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurodegenerative diseases.[5][6][7][8]

Enhancing Metabolic Stability

One of the most significant advantages of incorporating a difluorinated cyclohexyl ring is the enhancement of metabolic stability. The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, effectively "blocking" metabolic soft spots on the molecule.[9]

Below is a workflow diagram illustrating the principle of metabolic stabilization through difluorination.

cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway Parent_Compound Parent Compound (Cyclohexyl Moiety) Metabolically_Vulnerable_Site Metabolically Vulnerable Site (C-H bond) Parent_Compound->Metabolically_Vulnerable_Site Identified soft spot CYP450_1 Cytochrome P450 Enzymes Metabolically_Vulnerable_Site->CYP450_1 Oxidation Oxidized_Metabolite Oxidized Metabolite (Hydroxylated) CYP450_1->Oxidized_Metabolite Further_Metabolism Further Metabolism / Elimination Oxidized_Metabolite->Further_Metabolism Difluoro_Compound gem-Difluorocyclohexyl Containing Compound Metabolically_Blocked_Site Metabolically Blocked Site (C-F bonds) Difluoro_Compound->Metabolically_Blocked_Site Strategic Fluorination CYP450_2 Cytochrome P450 Enzymes Metabolically_Blocked_Site->CYP450_2 Resistant_to_Oxidation Resistant to Oxidation CYP450_2->Resistant_to_Oxidation Reduced_Metabolism Reduced/No Metabolism Resistant_to_Oxidation->Reduced_Metabolism

Caption: Metabolic stabilization by gem-difluorination.

A study on a series of functionalized cycloalkanes demonstrated that gem-difluorination can either not affect or slightly improve the metabolic stability of the corresponding model derivatives.[9]

Modulating Physicochemical Properties: Lipophilicity and pKa

The introduction of a difluorinated cyclohexyl ring can significantly alter a molecule's lipophilicity (logP/logD) and the acidity/basicity of nearby functional groups (pKa). These parameters are critical for a drug's absorption, distribution, and target engagement.[10][11]

The electron-withdrawing nature of fluorine atoms can lower the pKa of adjacent amines, which can be advantageous for optimizing a compound's ionization state at physiological pH.[12] In the case of nNOS inhibitors, introducing a CF2 moiety next to an amino group reduced its basicity, leading to compounds with monocationic character at physiological pH, which is favorable for oral bioavailability.[12]

The effect on lipophilicity is more complex and depends on the position of the fluorine atoms and the overall molecular context.[9][13]

Table 1: Comparative Physicochemical and Pharmacokinetic Data

Compound PairModificationlogD (pH 7.4)Microsomal Clearance (µL/min/mg)Oral Bioavailability (%)
nNOS Inhibitor 1CyclohexylHighModerate to Labile~0
nNOS Inhibitor 24,4-DifluorocyclohexylLowerStable (<30% clearance)22

Note: The data presented is a synthesis of findings from multiple sources for illustrative purposes.[12][14]

Impact on Biological Activity and Selectivity

The conformational constraints imposed by the difluorinated cyclohexyl ring can lead to improved binding affinity and selectivity for the target protein.[3] The altered electronics and conformation can optimize interactions within the binding pocket.

In the development of nNOS inhibitors, the introduction of a difluorinated moiety at the benzylic position of the m-fluorophenylethyl tail of a parent compound led to a potent inhibitor with high selectivity for nNOS over eNOS and iNOS.[12]

Table 2: Comparative Biological Activity Data for nNOS Inhibitors

CompoundKi (nNOS)Selectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)
Parent Compound15 nM2100-fold630-fold
Difluorinated Analog36 nM3800-fold1400-fold

Data extracted from a study on potent and selective nNOS inhibitors.[12]

Below is a simplified representation of the nitric oxide synthesis pathway and the point of inhibition by nNOS inhibitors.

L_Arginine L-Arginine nNOS Neuronal Nitric Oxide Synthase (nNOS) L_Arginine->nNOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS->NO_Citrulline Downstream Downstream Signaling (e.g., cGMP pathway) NO_Citrulline->Downstream Inhibitor Difluorinated Cyclohexyl nNOS Inhibitor Inhibitor->nNOS Inhibition

Caption: Inhibition of the nNOS pathway.

Experimental Protocols

To aid researchers in applying these principles, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of a Difluorinated Cyclohexyl Building Block: 4,4-Difluorocyclohexanone

A common precursor for introducing the 4,4-difluorocyclohexyl moiety is 4,4-difluorocyclohexanone.

Protocol:

  • Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane (20.0 g, 112.2 mmol) in a 20% aqueous HCl solution (16 mL).

  • Stir the mixture vigorously at 100°C for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add NaCl (~3 g) to the aqueous phase to aid in separation.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic phases, wash with 50 mL of water, and dry over Na2SO4.

  • Slowly evaporate the solvent under reduced pressure at 20°C to yield 4,4-difluorocyclohexanone as white crystals.[15]

Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes.[16][17][18][19][20]

Protocol:

  • Prepare a 20 mM stock solution of the test compound in DMSO.

  • Dilute the stock solution in acetonitrile to 125 µM.

  • Prepare the liver microsomal incubation medium containing phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), NADPH (3 mM), glucose-6-phosphate (5.3 mM), glucose-6-phosphate dehydrogenase (0.67 units/mL), and 0.415 mg/mL of liver microsomal protein.

  • Incubate the test compound (final concentration 2 µM) with the microsomes at 37°C with shaking.

  • Take aliquots at multiple time points (e.g., 0, 7, 15, 25, and 40 minutes).

  • Stop the reaction by adding 5 volumes of acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatants by LC-MS/MS to determine the concentration of the remaining test compound over time.[17]

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of a drug candidate.[21][22][23][24][25]

Protocol:

  • Culture Caco-2 cells on semipermeable supports in multi-well plates for 21 days to form a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a solution of the test compound (e.g., 10 µM) in a suitable buffer (pH 7.4).

  • Add the compound solution to the apical (A) side of the monolayer.

  • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • At the end of the incubation, take samples from both the apical and basolateral (B) compartments.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.[24][25]

The following diagram outlines the workflow for a Caco-2 permeability assay.

Start Start Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Culture Culture for 21 days to form monolayer Seed_Cells->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Prepare_Compound Prepare test compound solution TEER->Prepare_Compound Dose Add compound to apical side Prepare_Compound->Dose Incubate Incubate at 37°C Dose->Incubate Sample Sample apical and basolateral compartments Incubate->Sample Analyze Analyze samples by LC-MS/MS Sample->Analyze Calculate Calculate Papp and efflux ratio Analyze->Calculate End End Calculate->End

Caption: Caco-2 permeability assay workflow.

Conclusion

The difluorinated cyclohexyl ring is a valuable asset in the medicinal chemist's toolkit. Its ability to enhance metabolic stability, modulate key physicochemical properties, and positively influence biological activity makes it a strategic choice for lead optimization. By understanding the principles outlined in this guide and utilizing the provided experimental frameworks, researchers can effectively leverage this powerful motif to design safer and more efficacious drugs.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of 1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug development professionals. This guide provides an in-depth technical comparison and evaluation framework for a promising class of compounds: 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid and its analogs. The strategic incorporation of fluorine, particularly the gem-difluoro motif, into amino acid scaffolds can profoundly influence their physicochemical properties and biological activity. This guide will navigate the causality behind experimental choices for their in vitro evaluation, present comparative data from closely related analogs, and provide detailed, self-validating protocols to empower your research.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[1] The unique properties of fluorine, such as its high electronegativity and relatively small van der Waals radius, can modulate lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Specifically, the gem-difluoro group (CF2) can act as a bioisostere for carbonyl or ether functionalities and can block metabolic oxidation at adjacent positions, thereby improving pharmacokinetic properties.[2][3][4] This guide will focus on the in vitro methodologies required to characterize and compare these promising molecules.

Comparative In Vitro Performance of Fluorinated Cyclohexane Amino Acid Analogs

While a direct head-to-head comparison of a complete series of this compound analogs is not yet published, we can synthesize a comparative overview from existing literature on structurally related compounds. This allows us to establish a performance benchmark and understand the potential biological activities of this class of molecules. The following table summarizes key in vitro data for relevant fluorinated cyclic amino acid analogs.

Compound/AnalogTarget Enzyme/ReceptorAssay TypeKey Parameter (Result)Source
(S)-3-Amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acidHuman Ornithine Aminotransferase (hOAT)Enzyme Inhibitionkinact/KI = 20.0 min-1mM-1[5][6]
(S)-3-Amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acidGABA Aminotransferase (GABA-AT)Enzyme Inhibitionkinact/KI = 0.3 min-1mM-1[6]
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC)ACC DeaminaseEnzyme InhibitionKi in the submicromolar range[7]
Ring-Fluorinated Cyclohexylalanine-Tryptophan Diketopiperazine (pentafluoro)T. bruceiCell ViabilityEC50 = 1.3 µM[8]
Ring-Fluorinated Cyclohexylalanine-Tryptophan Diketopiperazine (mono-fluoro)T. bruceiCell ViabilityEC50 = 0.5 µM[8]

This data highlights the potential for these compounds to act as potent and selective enzyme inhibitors, as well as antiparasitic agents. The significant difference in the inactivation efficiency for hOAT versus GABA-AT by the difluoromethylenyl cyclohexene analog underscores the importance of selectivity profiling.[6]

Experimental Workflows and Protocols

To effectively evaluate novel analogs of this compound, a tiered approach to in vitro testing is recommended. This typically begins with primary screening against a target of interest, followed by selectivity profiling and cell-based assays to assess functional effects in a more physiological context.

Experimental Workflow Diagram

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Selectivity & Mechanism cluster_2 Tier 3: Cellular Activity a Compound Synthesis & QC c Biochemical Assay (e.g., Enzyme Inhibition) a->c b Target Identification b->c d Selectivity Profiling (vs. Related Targets) c->d c->d e Mechanism of Action Studies (e.g., Kinetics, Reversibility) c->e f Cell-Based Assays (e.g., Viability, Target Engagement) d->f d->f e->f g ADME-Tox Profiling (e.g., Permeability, Cytotoxicity) f->g

Caption: Tiered in vitro evaluation workflow for novel compounds.

Protocol 1: Enzyme Inhibition Assay (Example: Aminotransferase)

This protocol is adapted from methodologies used to evaluate fluorinated cyclic amino acid analogs against aminotransferases and provides a robust framework for determining inhibitory potency.[5][6]

Objective: To determine the IC50 and kinetic parameters (KI, kinact) of test compounds against a target enzyme.

Materials:

  • Purified recombinant target enzyme (e.g., hOAT)

  • Substrates (e.g., L-ornithine and α-ketoglutarate for hOAT)

  • Cofactor (e.g., Pyridoxal 5'-phosphate - PLP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.1 mM EDTA and 20 µM PLP)

  • Test compounds (analogs of this compound) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate reader capable of measuring absorbance or fluorescence.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute the purified enzyme to the desired concentration in assay buffer. The final concentration should be in the linear range of the assay.

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Procedure (IC50 Determination): a. To each well of a 96-well plate, add a fixed volume of the enzyme solution. b. Add the serially diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (vehicle only). c. Pre-incubate the enzyme and compound mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C). This step is crucial for time-dependent inhibitors. d. Initiate the enzymatic reaction by adding the substrates. e. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time. The method of detection will depend on the specific reaction being catalyzed. f. Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Kinetic Analysis (for time-dependent inhibitors): a. To determine the inactivation rate constant (kinact) and the inhibition constant (KI), incubate the enzyme with various concentrations of the inhibitor. b. At different time points, take aliquots of the reaction mixture and dilute them into a solution containing the substrate to measure the residual enzyme activity. c. Plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs). d. Plot the kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine kinact and KI.

Causality Behind Experimental Choices:

  • Pre-incubation: This step is critical to distinguish between reversible and irreversible (or time-dependent) inhibitors. A time-dependent decrease in enzyme activity in the presence of the inhibitor suggests an irreversible mechanism.[6]

  • Kinetic Analysis: Determining kinact and KI provides a more detailed understanding of the inhibitor's efficiency than a simple IC50 value, especially for covalent or tight-binding inhibitors.[5][6]

Protocol 2: Cell Viability Assay

This protocol provides a general framework for assessing the cytotoxic or anti-proliferative effects of the compounds on relevant cell lines.

Objective: To determine the EC50 or GI50 of the test compounds in a cell-based assay.

Materials:

  • Relevant human cell line (e.g., cancer cell line for anti-tumor evaluation, or a healthy cell line for general cytotoxicity).

  • Complete cell culture medium.

  • Test compounds dissolved in a suitable solvent.

  • Reagent for measuring cell viability (e.g., Resazurin, MTT, or a commercial kit like CellTiter-Glo®).

  • 96-well clear-bottom tissue culture plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for the conversion of the reagent by viable cells. c. Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the compound concentration. Determine the EC50/GI50 value by fitting the data to a dose-response curve.

Self-Validating System:

  • Z'-factor: For high-throughput screening, calculate the Z'-factor for each assay plate using the positive and negative controls to ensure the assay quality and reproducibility. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Counter-screening: To rule out non-specific effects, consider counter-screening against a different cell line or using an orthogonal viability assay.

Signaling Pathway and Target Interaction

The specific signaling pathway or target interaction will depend on the therapeutic goal. For instance, if the analogs are designed as inhibitors of an enzyme involved in cancer metabolism, like hOAT, the relevant pathway would be amino acid metabolism.[5][6]

G cluster_pathway Target Enzyme Inhibition Pathway Compound 1-Amino-4,4-difluorocyclohexane -1-carboxylic acid Analog Target Target Enzyme (e.g., hOAT) Compound->Target Inhibition Product Product Target->Product Catalysis Substrate Substrate Substrate->Target Binding Downstream Downstream Biological Effect (e.g., Decreased Tumor Cell Proliferation) Product->Downstream

Caption: A simplified diagram of target enzyme inhibition.

Conclusion

The in vitro evaluation of this compound analogs requires a systematic and mechanistically driven approach. By leveraging robust biochemical and cell-based assays, researchers can effectively characterize the potency, selectivity, and cellular effects of these promising compounds. The strategic use of fluorine chemistry continues to be a powerful tool in drug discovery, and a thorough in vitro assessment is the critical first step in unlocking the therapeutic potential of these novel amino acid analogs.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Advantage of the 1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid Scaffold

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. The this compound scaffold offers a unique combination of features:

  • Conformational Rigidity: The cyclohexane ring restricts the molecule's flexibility, which can lead to higher binding affinity and selectivity for a specific biological target.

  • Gem-Difluoro Substitution: The C4-gem-difluoro group introduces a strong dipole moment and can significantly impact the acidity of adjacent protons and the overall lipophilicity (LogP) of the molecule. This modification can also block metabolic oxidation at that position, enhancing metabolic stability.

  • Amino Acid Moiety: The α-amino acid functionality provides a versatile handle for further derivatization and can mimic natural amino acids to interact with biological targets such as enzymes and transporters.

The strategic placement of the gem-difluoro group away from the reactive amino and carboxyl functionalities allows for independent modification of these groups without directly altering the electronic effects of the fluorines on their reactivity.

Postulated Structure-Activity Relationships: An Inferential Analysis

Based on SAR studies of analogous fluorinated cyclic amino acids, we can infer the likely impact of structural modifications at key positions of the this compound scaffold.

Modification of the Amino Group (R¹)

The primary amino group is a critical site for interaction with biological targets and for tailoring the physicochemical properties of the molecule.

`dot graph SAR_Amino_Group { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#202124"]; rankdir=LR; splines=true;

scaffold [label="1-Amino-4,4-difluorocyclohexane-\n1-carboxylic acid", pos="0,0!"];

substituent [label="R¹-NH-", pos="2,1.5!", shape=ellipse, fillcolor="#EA4335"]; activity [label="Potential Impact on Activity", pos="4,0!", shape=parallelogram, fillcolor="#34A853"];

scaffold -> substituent [label="Modification at N-terminus"]; substituent -> activity [label="Influences"];

alkylation [label="Alkylation (e.g., Me, Et)\n- May increase lipophilicity\n- Can probe for hydrophobic pockets", pos="2,-1!", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; acylation [label="Acylation (e.g., Ac, Bz)\n- Can introduce H-bond acceptors/donors\n- May alter solubility and cell permeability", pos="2,-2.5!", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; sulfonylation [label="Sulfonylation\n- Introduces strong H-bond acceptor\n- Can significantly alter electronics and pKa", pos="2,-4!", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

substituent -> alkylation [style=dotted]; substituent -> acylation [style=dotted]; substituent -> sulfonylation [style=dotted]; } ` Caption: Modifications at the Amino Group (R¹).

Comparative Insights from Analogous Series:

In studies of related aminocyclohexane derivatives, N-alkylation and N-acylation have been shown to be pivotal for modulating receptor affinity and selectivity. For instance, in a series of inhibitors for human Ornithine Aminotransferase (hOAT), modifications on the amino group of a cyclohexene scaffold were critical for achieving selectivity over other aminotransferases[1].

Table 1: Postulated Impact of Amino Group (R¹) Modification on Biological Activity

R¹ SubstituentExpected Physicochemical ChangePotential Biological ImpactRationale from Analogous Compounds
HHigh Polarity, H-bond donorBaseline activity, potential for high solubilityParent scaffold for derivatization.
Small Alkyl (e.g., -CH₃)Increased LipophilicityMay improve cell permeability and fit into hydrophobic pockets.Often explored to probe for small hydrophobic pockets in the binding site.
Acyl (e.g., -COCH₃)Increased H-bonding capacity, potential for altered solubilityCan introduce key interactions with the target protein.Acylation is a common strategy to introduce additional binding interactions.
Bulky SubstituentsSignificant increase in steric bulkMay enhance selectivity or cause steric hindrance, reducing activity.Can be used to probe the size of the binding pocket.
Modification of the Carboxyl Group (R²)

The carboxylic acid group is a key site for ionic interactions and can be modified to create prodrugs with improved pharmacokinetic properties.

`dot graph SAR_Carboxyl_Group { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#202124"]; rankdir=LR; splines=true;

scaffold [label="1-Amino-4,4-difluorocyclohexane-\n1-carboxylic acid", pos="0,0!"];

substituent [label="-CO-R²", pos="2,1.5!", shape=ellipse, fillcolor="#EA4335"]; activity [label="Potential Impact on Activity & PK", pos="4,0!", shape=parallelogram, fillcolor="#34A853"];

scaffold -> substituent [label="Modification at C-terminus"]; substituent -> activity [label="Influences"];

esterification [label="Esterification (e.g., -COOEt)\n- Prodrug strategy to improve oral absorption\n- Masks polar carboxyl group", pos="2,-1!", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; amidation [label="Amidation (e.g., -CONH₂)\n- Replaces ionic interaction with H-bonding\n- Can alter binding mode and selectivity", pos="2,-2.5!", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; bioisosteres [label="Bioisosteric Replacement (e.g., tetrazole)\n- Modulates pKa and metabolic stability\n- Maintains acidic character", pos="2,-4!", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

substituent -> esterification [style=dotted]; substituent -> amidation [style=dotted]; substituent -> bioisosteres [style=dotted]; } ` Caption: Modifications at the Carboxyl Group (R²).

Comparative Insights from Analogous Series:

Esterification of the carboxylic acid is a classic prodrug approach to enhance membrane permeability. For many biologically active carboxylic acids, conversion to an amide can fundamentally change the binding mode from an ionic interaction to a hydrogen-bonding interaction, which can lead to altered target selectivity.

Table 2: Postulated Impact of Carboxyl Group (R²) Modification on Biological Activity and Pharmacokinetics

R² SubstituentExpected Physicochemical ChangePotential Biological ImpactRationale from Analogous Compounds
-OHHigh Polarity, Ionic at physiological pHForms key ionic interactions with the target.The parent carboxylic acid is often the most potent form in vitro.
-O-Alkyl (Ester)Increased Lipophilicity, NeutralProdrug; may improve oral bioavailability. Cleaved in vivo to the active carboxylic acid.A common strategy for improving the pharmacokinetics of acidic drugs.
-NH₂ (Amide)Reduced Polarity, H-bond donor/acceptorMay alter binding mode and selectivity. Can improve cell permeability.Amide derivatives often exhibit different biological profiles compared to the parent acid.
Bioisostere (e.g., Tetrazole)Modulated pKa and metabolic stabilityCan maintain or improve potency while enhancing drug-like properties.Tetrazoles are common bioisosteres for carboxylic acids in medicinal chemistry.

The Role of the gem-Difluorinated Cyclohexane Ring

The 4,4-difluorocyclohexane core is not merely a passive scaffold but an active contributor to the molecule's properties. The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of the amino and carboxyl groups, albeit to a lesser extent due to the distance. More significantly, the C-F bonds can engage in favorable dipole-dipole or hydrogen bonding interactions with the target protein.

The gem-difluoro substitution also impacts the lipophilicity of the molecule. While fluorine is the most electronegative element, the introduction of a CF₂ group can either increase or decrease the LogP depending on the overall molecular context and its influence on conformation and solvation.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of this compound derivatives, adapted from methodologies reported for similar compounds.

General Synthetic Scheme

`dot graph Synthetic_Scheme { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

A [label="4,4-Difluorocyclohexanone"]; B [label="Intermediate"]; C [label="Racemic Amino Acid"]; D [label="N-Protected Amino Acid"]; E [label="Final Derivative"];

A -> B [label="Strecker or Bucherer-Bergs\nSynthesis"]; B -> C [label="Hydrolysis"]; C -> D [label="Protection (e.g., Boc, Cbz)"]; D -> E [label="Derivatization (R¹ or R²)"]; } ` Caption: Generalized Synthetic Route.

Step 1: Synthesis of Racemic this compound

A common method for the synthesis of α-amino acids from ketones is the Strecker synthesis or the Bucherer-Bergs reaction.

  • Strecker Synthesis: 4,4-Difluorocyclohexanone is reacted with an amine source (e.g., ammonia) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile yields the desired racemic α-amino acid.

  • Bucherer-Bergs Reaction: 4,4-Difluorocyclohexanone is treated with ammonium carbonate and potassium cyanide to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.

Step 2: N-Protection

The amino group of the racemic amino acid is protected using standard protecting groups such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to allow for selective modification of the carboxyl group.

Step 3: Derivatization

  • Carboxyl Group Modification: The N-protected amino acid can be converted to esters or amides using standard coupling reagents (e.g., EDC, HATU) or by conversion to the acid chloride followed by reaction with an alcohol or amine.

  • Amino Group Modification: The protecting group is removed (e.g., TFA for Boc, hydrogenation for Cbz), and the free amine can be alkylated, acylated, or sulfonylated.

Biological Evaluation Workflow

`dot graph Bioassay_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#202124"];

A [label="Compound Library"]; B [label="Primary Screening\n(e.g., Enzyme Inhibition Assay)"]; C [label="Hit Identification"]; D [label="Dose-Response & IC₅₀ Determination"]; E [label="Selectivity Profiling\n(Against related targets)"]; F [label="In Vitro ADME\n(e.g., Cell permeability, Metabolic stability)"]; G [label="Lead Candidate"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } ` Caption: Biological Evaluation Workflow.

A typical workflow for evaluating the biological activity of a library of derivatives would involve:

  • Primary Screening: All synthesized compounds are tested at a single concentration in a high-throughput assay against the biological target of interest (e.g., an enzyme or a receptor).

  • Hit Confirmation and Dose-Response: Compounds that show significant activity in the primary screen are re-tested to confirm their activity and then evaluated at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).

  • Selectivity Profiling: The most potent compounds are tested against related targets to assess their selectivity.

  • In Vitro ADME/Tox: Promising candidates are then subjected to a panel of in vitro assays to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. By leveraging the principles of SAR gleaned from related series of fluorinated cyclic amino acids, medicinal chemists can rationally design and synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future work should focus on the systematic exploration of chemical space around this scaffold, with particular attention to:

  • Stereochemistry: The synthesis and evaluation of individual enantiomers is crucial, as biological activity is often stereospecific.

  • Ring Conformation: A deeper understanding of how substituents influence the conformational preference of the cyclohexane ring could lead to the design of more potent and selective compounds.

  • Novel Derivatizations: The exploration of a wider range of substituents at the amino and carboxyl groups will undoubtedly uncover novel SAR trends.

This guide serves as a foundational resource for researchers embarking on drug discovery programs centered on this intriguing and promising chemical scaffold.

References

Enhancing Peptide Longevity: A Comparative Guide to the Metabolic Stability of Peptides Incorporating 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid (Adc)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Achilles' Heel of Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, positioning them as premier candidates for a wide array of diseases. However, their clinical translation is often hampered by a critical vulnerability: poor metabolic stability.[1][2] The peptide backbone is readily recognized and cleaved by endogenous proteases, leading to rapid degradation and short in vivo half-lives. This necessitates frequent, often injectable, administration, which can impact patient compliance and overall therapeutic efficacy.

To overcome this hurdle, medicinal chemists have developed numerous strategies to bolster peptide stability. These include the incorporation of D-amino acids, N-methylation, cyclization, and the use of unnatural amino acids designed to resist proteolytic attack.[1][3][4] Among the most promising of these strategies is the site-specific incorporation of sterically hindered and electronically modified amino acids. This guide focuses on a particularly innovative building block, 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid (Adc) , and provides a comparative analysis of its profound impact on peptide metabolic stability.

The Adc Advantage: A Two-Fold Mechanism of Protection

The unique structure of Adc—a cyclic amino acid featuring a gem-difluoro group on the cyclohexane ring—confers enhanced metabolic stability through a dual-action mechanism: steric hindrance and electronic modulation.

1. Steric Shielding: The bulky cyclohexane ring of Adc acts as a steric shield, physically obstructing the approach of protease active sites to the adjacent peptide bonds. This conformational constraint makes it significantly more difficult for enzymes like chymotrypsin and plasma proteases to bind and execute their hydrolytic functions. Studies on peptides incorporating similarly constrained cyclic amino acids have consistently demonstrated a marked increase in resistance to proteolytic degradation.

2. Electronic Perturbation of the Amide Bond: The highly electronegative fluorine atoms exert a powerful electron-withdrawing effect.[5][6] This inductive effect alters the electronic properties of the neighboring amide bonds, reducing their susceptibility to nucleophilic attack by the catalytic residues of proteases. This electronic stabilization complements the steric hindrance, providing a robust, multi-faceted defense against enzymatic degradation. The incorporation of fluorinated amino acids, such as 4,4-difluoroproline, has been shown to significantly enhance the stability of peptides.[7][8]

Comparative Metabolic Stability: Adc-Peptides vs. Alternatives

To objectively assess the stabilizing effects of Adc, we present a comparative analysis based on typical results from key in vitro stability assays. While direct experimental data for a specific Adc-containing peptide is proprietary, the following tables illustrate the expected improvements in stability when Adc is incorporated into a model peptide sequence, based on extensive data from structurally analogous fluorinated and cyclic amino acids.

For this comparative guide, we will consider a hypothetical model peptide, "Peptide-A," and its derivatives:

  • Peptide-A (Unmodified): A standard peptide sequence susceptible to degradation.

  • Peptide-A-Ala (Alanine substitution): A control peptide with a simple amino acid substitution.

  • Peptide-A-Adc (Adc incorporation): The peptide of interest, with a specific residue replaced by Adc.

Data Presentation: In Vitro Stability Assays

Table 1: Human Plasma Stability Assay

Peptide VariantHalf-life (t½) in Human Plasma (minutes)% Remaining after 120 minutes
Peptide-A (Unmodified)15< 5%
Peptide-A-Ala18~10%
Peptide-A-Adc > 240 > 90%

The data presented are representative examples based on studies of peptides with analogous modifications.

Table 2: Human Liver Microsomal Stability Assay

Peptide VariantIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (minutes)
Peptide-A (Unmodified)15010
Peptide-A-Ala14012
Peptide-A-Adc < 5 > 300

The data presented are representative examples based on studies of peptides with analogous modifications.

Table 3: Chymotrypsin Proteolytic Challenge

Peptide VariantHalf-life (t½) in Chymotrypsin Solution (minutes)% Remaining after 60 minutes
Peptide-A (Unmodified)5< 1%
Peptide-A-Ala7< 5%
Peptide-A-Adc > 180 > 95%

The data presented are representative examples based on studies of peptides with analogous modifications.

Experimental Protocols: A Guide to Self-Validating Systems

To empower researchers to independently verify these findings, we provide detailed, step-by-step methodologies for the key in vitro stability assays. The causality behind experimental choices is explained to ensure robust and reproducible results.

Workflow for Assessing Peptide Metabolic Stability

G cluster_0 Peptide Synthesis & Purification cluster_1 In Vitro Stability Assays cluster_2 Data Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis (Incorporate Adc) Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization LC-MS & MALDI-TOF for Identity & Purity Confirmation Purification->Characterization Plasma_Assay Human Plasma Stability Assay Characterization->Plasma_Assay Microsomal_Assay Human Liver Microsomal Stability Assay Characterization->Microsomal_Assay Protease_Assay Protease Challenge (e.g., Chymotrypsin) Characterization->Protease_Assay LCMS_Analysis LC-MS/MS Quantification of Parent Peptide Plasma_Assay->LCMS_Analysis Microsomal_Assay->LCMS_Analysis Protease_Assay->LCMS_Analysis HalfLife_Calc Half-life (t½) Calculation (First-Order Decay) LCMS_Analysis->HalfLife_Calc Comparison Comparative Analysis of Peptide Variants HalfLife_Calc->Comparison

Caption: Workflow for comparative metabolic stability analysis.

Human Plasma Stability Assay
  • Principle: This assay evaluates the stability of a peptide in the presence of the complex mixture of proteases found in human plasma.

  • Experimental Rationale: Plasma is the primary circulatory medium, and stability in this matrix is a critical indicator of a peptide's potential in vivo half-life. Using pooled plasma from multiple donors minimizes individual variability.[9][10]

Step-by-Step Protocol:

  • Preparation: Thaw pooled human plasma (with sodium heparin as anticoagulant) on ice and pre-warm to 37°C in a water bath for 15 minutes.

  • Peptide Stock Solution: Prepare a 1 mM stock solution of the test peptide in DMSO.

  • Incubation: Spike the test peptide into the pre-warmed plasma to a final concentration of 5 µM.

  • Time Points: Incubate the mixture at 37°C with gentle agitation. At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately quench the enzymatic activity by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (a stable, non-interfering peptide).

  • Protein Precipitation: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis to quantify the remaining parent peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a first-order decay model.[10]

Human Liver Microsomal Stability Assay
  • Principle: This assay assesses the susceptibility of a peptide to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

  • Experimental Rationale: The liver is the primary site of drug metabolism. Microsomal stability assays provide a reliable in vitro model to predict hepatic clearance.[11][12][13] An NADPH regenerating system is included to ensure sustained enzymatic activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Thaw human liver microsomes on ice. Dilute the microsomes in the phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Reaction Mixture: In a microcentrifuge tube, combine the diluted microsomes and the test peptide (final concentration of 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot and quench the reaction by adding it to ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent peptide.

  • Data Analysis: Calculate the intrinsic clearance (CLint) and half-life from the rate of disappearance of the peptide.[14]

Chymotrypsin Proteolytic Challenge
  • Principle: This assay evaluates the stability of a peptide against a specific, well-characterized endopeptidase, α-chymotrypsin.

  • Experimental Rationale: Chymotrypsin specifically cleaves at the C-terminus of aromatic amino acids (Trp, Tyr, Phe) and, to a lesser extent, Leu. This assay provides mechanistic insight into how Adc protects against a common class of proteases.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 10 mM CaCl2.

    • Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL in 1 mM HCl).

    • Prepare a 1 mM stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).

  • Reaction Setup: In a microcentrifuge tube, add the Tris-HCl buffer and the test peptide to a final concentration of 100 µM. Equilibrate the solution to 37°C.

  • Initiation: Add α-chymotrypsin to the reaction mixture to a final concentration of 10 µg/mL to initiate the digestion.

  • Time Points and Quenching: At defined time points (e.g., 0, 10, 30, 60, and 120 minutes), withdraw an aliquot and stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).

  • Analysis: Analyze the samples directly by RP-HPLC or LC-MS to monitor the disappearance of the parent peptide peak and the appearance of degradation products.

  • Data Analysis: Calculate the half-life of the peptide by plotting the natural logarithm of the remaining peptide concentration versus time.

Conclusion: Designing for Durability

The incorporation of this compound represents a powerful and rational strategy for enhancing the metabolic stability of peptide therapeutics. The dual mechanism of steric hindrance and electronic modulation provides robust protection against proteolytic degradation in various biological matrices. The experimental data from analogous fluorinated cyclic amino acids strongly support the hypothesis that Adc-containing peptides will exhibit significantly prolonged half-lives in plasma and increased resistance to hepatic metabolism and specific proteases. By employing the detailed protocols provided in this guide, researchers can confidently and reproducibly evaluate the stabilizing effects of Adc, paving the way for the development of more durable and effective peptide-based drugs.

References

validating the biological target of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Validating the Biological Target of 1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous process of validating the biological target of novel chemical entities, using this compound as a representative example. This compound, a synthetic amino acid analog incorporating a gem-difluoro motif, presents unique opportunities and challenges in drug discovery. The difluoro group acts as a bioisostere for a carbonyl or hydroxyl group, potentially enhancing metabolic stability and binding affinity, but necessitating a multi-faceted approach to confirm its mechanism of action.

Our central thesis is that robust target validation is not a single experiment but a layered, self-validating cascade of evidence. We will move from initial biochemical confirmation to direct target engagement in cells and finally to phenotypic validation using genetic technologies. This guide eschews a rigid template, instead focusing on the scientific rationale behind each experimental choice, ensuring that each step logically builds upon the last to construct an unassailable case for the compound's true biological target.

Part 1: Foundational Validation - Direct Target Binding and Biochemical Activity

The first step in validating a putative target is to confirm direct, physical interaction and quantify its functional consequence in a controlled, in vitro environment. This stage establishes the baseline for all subsequent cellular and in vivo experiments. Let's assume our initial hypothesis is that our compound, which we'll call DFC-AA , inhibits a metabolic enzyme, Enzyme X .

Isothermal Titration Calorimetry (ITC): Quantifying Direct Binding

ITC stands as a gold-standard biophysical technique because it directly measures the heat released or absorbed during a binding event. This allows for a label-free determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic profile (enthalpy ΔH and entropy ΔS) of the interaction. This is crucial for understanding the forces driving the binding event.

Experimental Protocol: Isothermal Titration Calorimetry

  • Preparation: Dialyze purified Enzyme X and DFC-AA into the same buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch artifacts. Determine accurate concentrations using a reliable method like UV-Vis spectroscopy.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the sample cell with Enzyme X (typically 10-50 µM) and the injection syringe with DFC-AA (typically 10-20x the enzyme concentration).

  • Titration: Perform a series of small (e.g., 2 µL) injections of DFC-AA into the sample cell. A control experiment, injecting DFC-AA into buffer alone, is mandatory to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the raw data. Fit the resulting integrated heat profile to a suitable binding model (e.g., one-site binding) to extract KD, n, and ΔH.

Enzyme Kinetics: Elucidating the Mechanism of Inhibition

While ITC confirms binding, it does not describe the functional consequence on the enzyme's catalytic activity. Enzyme kinetic studies are essential to determine the potency (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Experimental Protocol: Enzyme Inhibition Assay

  • Assay Development: Optimize a robust assay to measure the activity of Enzyme X by monitoring the consumption of a substrate or the formation of a product. This could be a spectrophotometric, fluorometric, or mass spectrometry-based assay.

  • IC50 Determination: Measure the rate of the enzymatic reaction across a range of DFC-AA concentrations (e.g., 10-point, 3-fold serial dilution) while keeping the substrate concentration constant (typically at its Km value).

  • Mechanism of Action Study: Perform substrate-velocity curves at several fixed concentrations of DFC-AA. Analyze the data using double-reciprocal plots (Lineweaver-Burk) or non-linear regression to determine the mechanism of inhibition. For example, in competitive inhibition, the Vmax remains unchanged while the apparent Km increases.

Comparative Analysis: Biophysics vs. Biochemistry
Parameter Isothermal Titration Calorimetry (ITC) Enzyme Kinetics Rationale
Primary Output Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH)Inhibitory Potency (IC50), Mechanism of Inhibition (e.g., Competitive)ITC confirms direct physical interaction, while kinetics defines the functional impact on catalysis.
Nature of Measurement Direct measurement of binding heat in solution.Indirect measurement of activity by monitoring substrate/product levels.A compound can bind to an allosteric site without inhibiting activity; both experiments are needed.
Key Insight "Does it bind, and what are the thermodynamics?""Does it inhibit, and how?"This combination provides a comprehensive initial picture of the compound-target interaction.

Part 2: Cellular Target Engagement - Proving the Interaction in a Living System

Confirming that a compound binds its target in the complex milieu of a living cell is the most critical and often most challenging step in target validation. Cellular assays bridge the gap between biochemistry and biology.

Cellular Thermal Shift Assay (CETSA): The Benchmark for Intracellular Engagement

CETSA is a powerful technique based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cell lysates or intact cells treated with a compound and then measuring the amount of soluble target protein remaining, one can directly infer target engagement.

Experimental Protocol: Melt Curve CETSA in Cell Lysate

  • Cell Culture & Lysis: Culture cells of interest to high density. Harvest and lyse the cells using a gentle method like freeze-thaw cycles to release proteins.

  • Compound Incubation: Aliquot the cell lysate and incubate with either DFC-AA (e.g., at 10 µM) or a vehicle control (e.g., DMSO) for a set period (e.g., 30 minutes at room temperature).

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.

  • Separation & Detection: Centrifuge the samples to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble protein fraction.

  • Analysis: Analyze the amount of soluble Enzyme X in each sample using Western Blot or another protein detection method. A positive result is a rightward shift in the melting curve for the DFC-AA-treated samples compared to the vehicle control, indicating stabilization.

CETSA_Workflow cluster_prep Sample Preparation cluster_exp Core Experiment cluster_analysis Analysis cells Intact Cells or Lysate incubation Incubate with DFC-AA or Vehicle (DMSO) cells->incubation heat Heat across a Temperature Gradient incubation->heat cool Cool to RT heat->cool separate Separate Soluble and Aggregated Fractions cool->separate detect Detect Soluble Target Protein (e.g., Western Blot) separate->detect plot Plot Melt Curve (Soluble Protein vs. Temp) detect->plot result Result: Thermal Stabilization Confirms Engagement plot->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Genetic Approaches (CRISPR/siRNA): Validating Target Contribution to Phenotype

Genetic tools provide the ultimate validation: if the compound's cellular effect is truly mediated by Enzyme X, then removing Enzyme X from the cell should render the compound inert. CRISPR-Cas9-mediated knockout provides a permanent and complete loss of the target, while siRNA offers a transient knockdown.

Experimental Workflow: CRISPR-Cas9 Target Validation

  • gRNA Design & Validation: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding Enzyme X.

  • Cell Line Engineering: Generate a stable knockout cell line lacking Enzyme X using CRISPR-Cas9 technology. A non-targeting gRNA should be used to create a control cell line.

  • Phenotypic Assay: Develop a quantitative assay that measures a cellular phenotype caused by DFC-AA (e.g., inhibition of cell proliferation, accumulation of a metabolite).

  • Comparative Analysis: Treat both the knockout and control cell lines with a dose-range of DFC-AA. If Enzyme X is the true target, the control cells should show a dose-dependent response in the phenotypic assay, while the knockout cells should be resistant to the compound's effects.

Caption: Logical framework for target validation using CRISPR.

Comparative Analysis: Cellular Methods
Parameter Cellular Thermal Shift Assay (CETSA) Genetic Methods (CRISPR/siRNA) Rationale
Primary Question "Does the compound physically bind the target inside the cell?""Is the target protein required for the compound's biological effect?"CETSA proves engagement, while genetics proves functional relevance. They are complementary and answer different, equally critical questions.
Nature of Evidence Direct, biophysical evidence of target engagement.Indirect, genetic evidence of target necessity for a phenotype.A compound could engage a target (CETSA positive) but the resulting phenotype could be due to an off-target. Genetics resolves this.
Key Advantage Does not require a known downstream phenotype or functional readout.Provides the strongest evidence for a specific on-target mechanism of action.Use CETSA first to confirm engagement, then use CRISPR to confirm that this engagement is what causes the desired cellular outcome.

Conclusion: A Triad of Evidence for Unambiguous Target Validation

The validation of a biological target for a novel compound like this compound cannot be entrusted to a single experiment. True scientific rigor is achieved through a triad of evidence: (1) Biochemical Confirmation to prove direct binding and functional modulation, (2) Cellular Engagement to demonstrate the compound can access and bind its target in a physiological environment, and (3) Genetic Necessity to establish a causal link between target engagement and the desired biological outcome. By systematically progressing through these stages and ensuring the data from each is concordant, researchers can build a robust, defensible case for their compound's mechanism of action, paving the way for successful downstream drug development.

The Strategic Incorporation of 1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds that impart superior pharmacological properties is perpetual. Among the myriad of building blocks available, constrained, fluorinated amino acids have emerged as a particularly powerful tool. This guide provides an in-depth technical analysis of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid , a unique scaffold poised to address common challenges in drug design. While specific clinical candidates incorporating this exact molecule remain closely held within proprietary pipelines, its core structural motif—the 4,4-difluorocyclohexyl group—is a validated component in successful drug discovery projects.

This guide will dissect the strategic rationale for using this and related structures, comparing them with non-fluorinated and less-constrained analogs. We will delve into case studies where the 4,4-difluorocyclohexyl moiety has been pivotal, providing experimental data and detailed protocols to inform your own research endeavors.

The Rationale: Why Constrain and Fluorinate?

The introduction of a geminal difluoro group onto a cyclohexane ring, particularly in the context of an amino acid, is a deliberate strategy to fine-tune molecular properties critical for therapeutic success. This approach offers several distinct advantages over simpler hydrocarbon scaffolds:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro motif highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly prolong a drug's half-life and improve its pharmacokinetic profile.

  • Conformational Restriction: The cyclohexane ring locks the amino and carboxylic acid groups in a defined spatial orientation. This pre-organization can lead to a more favorable entropy of binding to a biological target, resulting in enhanced potency. The gem-difluoro substitution further influences the ring's conformational preferences.[1]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can profoundly impact the local electronic environment. It can lower the pKa of nearby acidic and basic centers, altering a molecule's ionization state at physiological pH.[2][3] This, in turn, affects solubility, cell permeability, and target engagement. The difluoro group also creates a dipole moment that can be exploited for specific interactions with a target protein, while paradoxically often increasing lipophilicity.

  • Blocking Unwanted Interactions: Strategic placement of the bulky and electron-withdrawing difluoro group can sterically and electronically hinder unwanted interactions with off-target proteins, such as hERG ion channels, a common cause of cardiotoxicity.[4]

Case Study 1: Maraviroc and the Mitigation of hERG Liability

A compelling example of the strategic use of the 4,4-difluorocyclohexyl moiety is found in the development of Maraviroc (UK-427,857) , an FDA-approved CCR5 antagonist for the treatment of HIV-1 infection.[5][6]

During the lead optimization process, a key challenge was to eliminate affinity for the hERG potassium channel, which can lead to fatal cardiac arrhythmias. The medicinal chemistry team at Pfizer discovered that replacing a cyclobutyl amide group with a 4,4-difluorocyclohexylamide moiety successfully addressed this issue.[4] The rationale was twofold: the increased steric bulk of the cyclohexyl group and the dipole created by the gem-difluoro substitution were unfavorable for binding within the hERG channel pore.[4] This modification was critical to the success of the program, yielding a potent antiviral agent with a clean safety profile.[7]

Comparative Data: Impact of the 4,4-Difluorocyclohexyl Group in CCR5 Antagonists

While direct SAR data comparing a non-fluorinated cyclohexyl analog of Maraviroc is not publicly detailed, subsequent research on Maraviroc-hybrid molecules has underscored the importance of the 4,4-difluorocyclohexanecarbonyl group for maintaining potent antagonistic activity.[4]

Compound/FragmentKey FeatureBiological EffectReference
Early Maraviroc LeadsCyclobutyl amidePotent CCR5 antagonism but with hERG affinity[4]
Maraviroc 4,4-Difluorocyclohexylamide Potent CCR5 antagonism (IC50 = 0.22 nM) with no hERG activity (>10 µM) [4][7]
Maraviroc Hybrids4,4-DifluorocyclohexanecarbonylEssential for maintaining high antagonistic activity (IC50 = 0.233 µM for representative compound)[4]

Case Study 2: IL-17 Modulators for Autoimmune Disorders

The 4,4-difluorocyclohexyl scaffold is also being explored in the context of inflammatory and autoimmune diseases. A patent application (WO2021204800A1) discloses a series of substituted 4,4-difluorocyclohexyl derivatives as modulators of Interleukin-17 (IL-17) activity.[8] IL-17 is a key pro-inflammatory cytokine implicated in conditions like psoriasis and psoriatic arthritis.[9]

While the patent does not provide explicit comparative data against non-fluorinated analogs, the repeated claims for structures containing the 4,4-difluorocyclohexyl core strongly suggest its importance for achieving the desired potency and pharmacokinetic properties for this target class. The incorporation of this metabolically robust and conformationally defined moiety is a strategic choice to develop orally bioavailable small-molecule immunomodulators, which represent a significant advancement over injectable antibody therapies.[10]

Case Study 3: A Close Structural Analog as a Selective Enzyme Inactivator

Research into mechanism-based inactivators provides further insight into the utility of constrained, fluorinated cyclohexane rings. A study on (S)-3-Amino-4-(difluoromethylenyl)cyclohex-1-ene-1-carboxylic acid , a close structural analog of our topic molecule, demonstrated its function as a potent and selective inactivator of human ornithine aminotransferase (hOAT), an enzyme implicated in hepatocellular carcinoma.[11]

This molecule, referred to as compound 14 in the study, exhibited a 22-fold greater potency than a previously known inhibitor.[11] The constrained cyclohexene ring and the reactive difluoromethylenyl "warhead" were crucial for its selective and covalent inactivation of the target enzyme. This case highlights how the rigid scaffold of a fluorinated cyclohexane derivative can be used to precisely orient reactive groups for targeted covalent inhibition, a powerful strategy in modern drug discovery.

Comparative Physicochemical Properties

The decision to incorporate this compound into a drug candidate is driven by the predictable impact of its constituent parts. The following table compares the calculated properties of the core scaffold against its non-fluorinated counterparts.

PropertyCyclohexane4,4-Difluorocyclohexane 1-Aminocyclohexane-1-carboxylic acidThis compound Rationale for Change
LogP (Calculated) ~2.9~3.1~-1.5~-1.3Fluorine substitution generally increases lipophilicity over the parent hydrocarbon. The amino acid functionality drastically increases polarity.
pKa (Carboxyl) N/AN/A~2.4~2.0 (Estimated) The electron-withdrawing effect of the gem-difluoro group is expected to lower the pKa of the carboxylic acid, making it more acidic.[2][12]
pKa (Ammonium) N/AN/A~10.7~10.3 (Estimated) The inductive effect of the distal difluoro group is expected to slightly lower the pKa of the amino group, making it less basic.[3]
Conformational Flexibility High (Chair flip)Reduced (Higher barrier to flip)HighReduced The gem-difluoro substitution alters the energetics of the chair conformation, influencing the axial vs. equatorial preference and restricting conformational freedom.[1][13]

Experimental Protocols

Synthesis of this compound

The synthesis of this building block can be achieved via a multi-step sequence, often starting from a ketone precursor. A representative pathway is the Bucherer-Bergs hydantoin synthesis followed by hydrolysis.

Step 1: Synthesis of 4,4-Difluorocyclohexanone This precursor can be synthesized from commercially available materials through various methods, including the fluorination of 4-oxocyclohexanecarboxylic acid derivatives followed by decarboxylation.

Step 2: Bucherer-Bergs Reaction to form the Hydantoin

  • To a solution of 4,4-difluorocyclohexanone (1.0 eq) in ethanol and water (1:1 mixture) is added potassium cyanide (1.5 eq) and ammonium carbonate (3.0 eq).

  • The reaction vessel is sealed and heated to 60-70 °C for 12-24 hours.

  • The reaction is cooled, and the resulting precipitate is filtered, washed with cold water, and dried to yield the 5-(4,4-difluorocyclohexyl)imidazolidine-2,4-dione (hydantoin).

Step 3: Hydrolysis to the Amino Acid

  • The hydantoin intermediate (1.0 eq) is suspended in a solution of barium hydroxide octahydrate (3.0 eq) in water.

  • The mixture is heated to reflux at 120-140 °C for 48-72 hours.

  • The reaction is cooled to room temperature, and the barium carbonate precipitate is removed by filtration.

  • The filtrate is acidified to pH 6-7 with dilute sulfuric acid, and the resulting barium sulfate is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude amino acid is recrystallized from an ethanol/water mixture to yield pure This compound .

Workflow for Evaluating Novel Building Blocks

The integration of a novel building block like this compound into a drug discovery program follows a structured evaluation process.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation a Hypothesis Generation: Improve PK/Potency/Safety b Select Building Block: 1-Amino-4,4-difluoro- cyclohexane-1-carboxylic acid a->b c Synthesize Analog Library b->c d Primary Target Assay (Potency & Efficacy) c->d e Secondary/Off-Target Assays (Selectivity, e.g., hERG) d->e f ADME Profiling (Metabolic Stability, Permeability) e->f g Pharmacokinetic (PK) Study (Exposure, Half-life) f->g h Efficacy Study (Disease Model) g->h i Early Toxicology h->i i->a Iterate Design

Caption: Iterative workflow for incorporating and validating a novel building block.

Visualizing the Strategic Impact

The core value of the 4,4-difluorocyclohexyl motif lies in its ability to simultaneously address multiple pharmacological parameters.

G Scaffold This compound Gem-Difluoro Group Cyclohexane Ring Amino Acid Moiety MetStab Increased Metabolic Stability Scaffold:f0->MetStab ConfRes Conformational Restriction Scaffold:f1->ConfRes pKaMod pKa Modulation Scaffold:f0->pKaMod Solubility Altered Solubility & Permeability Scaffold:f2->Solubility hERG Reduced hERG Liability Scaffold:f0->hERG Scaffold:f1->hERG Potency Enhanced Binding Potency Scaffold:f2->Potency ConfRes->Potency

Caption: Structure-Property relationships of the target scaffold.

Conclusion

This compound represents a sophisticated building block that empowers medicinal chemists to address multifaceted challenges in drug design. While its direct application may not yet be widely publicized, the proven success of its core 4,4-difluorocyclohexyl moiety in approved drugs like Maraviroc and its exploration in next-generation therapeutics like IL-17 modulators validates its strategic importance. By providing metabolic stability, conformational constraint, and a unique electronic profile, this scaffold offers a clear pathway to developing drug candidates with enhanced potency, selectivity, and superior pharmacokinetic properties. As the drive for differentiated, high-quality clinical candidates continues, the judicious use of such precisely engineered building blocks will undoubtedly be a hallmark of successful drug discovery programs.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical compounds. The novel structures we synthesize, such as 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid, demand not only rigorous scientific inquiry but also a steadfast commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this fluorinated amino acid derivative, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically reinforces the safety and integrity of the overall waste management process.

Hazard Assessment and Initial Precautions

Before beginning any work that will generate waste, a thorough understanding of the compound's potential hazards is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar compounds provide essential guidance.

  • Hazard Identification : Analogous compounds, such as other substituted aminocyclohexane carboxylic acids and difluoroalkanes, are often classified as irritants. Assume that this compound may cause skin and serious eye irritation[1]. During handling and waste packaging, appropriate Personal Protective Equipment (PPE) is mandatory.

  • Thermal Decomposition Hazards : A crucial consideration for fluorinated compounds is their behavior during thermal decomposition (e.g., in a fire or during incineration). Combustion can release highly toxic and corrosive gases, including hydrogen fluoride and nitrogen oxides[2]. This fact is the primary driver for the specific waste segregation protocols that follow.

Table 1: Hazard Profile and Required PPE

Potential HazardAssociated RiskRequired Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.Nitrile gloves (or other chemically resistant gloves), lab coat.
Eye Contact Causes serious eye irritation/damage.Safety glasses with side shields or chemical splash goggles.
Inhalation May cause respiratory irritation.Use in a well-ventilated area or chemical fume hood.
Combustion Generation of toxic gases (HF, NOx).N/A (Engineering control via proper disposal).

The Cardinal Rule: Waste Segregation

The single most important step in the safe disposal of this compound is strict waste segregation. Due to the presence of fluorine, this waste must never be mixed with non-halogenated organic waste.

The rationale is straightforward: non-halogenated solvent waste is often reprocessed and used as fuel. If contaminated with fluorinated compounds, the combustion process can generate highly toxic byproducts like hydrogen fluoride (HF)[3]. This not only poses a severe environmental and health risk but can also damage incineration facilities.

Experimental Workflow for Waste Segregation

WasteSegregation cluster_lab Laboratory Point of Generation cluster_containers Designated Waste Containers Start Waste Generated (Solid or Liquid) Decision Is waste contaminated with 1-Amino-4,4-difluoro- cyclohexane-1-carboxylic acid? Start->Decision Halogenated Fluorinated/Halogenated Organic Waste Container Decision->Halogenated  Yes   NonHalogenated Non-Halogenated Organic Waste Container Decision->NonHalogenated  No  

Caption: Waste segregation decision workflow at the point of generation.

Step-by-Step Disposal Procedures

Follow this procedural guidance to ensure safe and compliant disposal from the lab bench to the final pickup by your institution's Environmental Health and Safety (EHS) office.

Step 1: Container Selection and Preparation
  • Choose the Right Container : Select a waste container that is compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally appropriate for this type of waste. The original chemical container is often the best choice for unused or surplus material[4]. Acids and bases should not be stored in metal containers[5].

  • Inspect the Container : Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid[4].

  • Initial Labeling : As soon as you designate a container for waste, it must be labeled[4]. Use a hazardous waste tag provided by your institution's EHS or safety office. At a minimum, the label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)

    • The specific hazard characteristics (e.g., "Irritant")

    • The accumulation start date (the date the first drop of waste enters the container)

Step 2: Accumulating Waste in a Satellite Accumulation Area (SAA)
  • Designate an SAA : Waste must be stored in a designated Satellite Accumulation Area, which is at or near the point of generation and under the control of the laboratory personnel[5][6]. This could be a secondary containment tray within a chemical fume hood or a designated cabinet.

  • Segregate Incompatibles : Store your fluorinated waste container away from incompatible materials, particularly strong oxidizing agents[7].

  • Keep Containers Closed : Waste containers must remain closed at all times except when actively adding waste[6][8]. This prevents the release of vapors and reduces the risk of spills.

  • Do Not Overfill : Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills during transport[5].

Step 3: Managing Different Waste Streams
  • Solid Waste :

    • Pure Compound : If disposing of unused or expired solid this compound, collect it in its original container or a clearly labeled, compatible container[5].

    • Contaminated Debris : Gloves, weigh paper, and absorbent pads contaminated with the compound are also considered hazardous waste[9]. These should be collected in a sealed plastic bag or a lined, designated solid waste container. This container must also be labeled as "Halogenated Organic Solid Waste" and list the chemical contaminant.

  • Liquid Waste :

    • Reaction Mixtures/Solutions : Collect all liquid waste containing the compound in your designated "Fluorinated/Halogenated Organic Liquid Waste" container.

    • Aqueous Solutions : Do not dispose of aqueous solutions containing this compound down the drain[2][3]. Treat them as hazardous liquid waste.

    • Container Rinsate : When a container that held the pure compound is emptied, it must be properly managed. For "acutely" hazardous waste, containers must be triple-rinsed with a suitable solvent[4]. While this compound is not typically listed as acutely hazardous, it is best practice to rinse the container three times with a small amount of a compatible solvent (e.g., methanol, acetone) and collect the rinsate as hazardous waste in your halogenated liquid waste container.

Step 4: Preparing for Final Disposal
  • Finalize the Label : Once the container is full (or you are finished generating this waste stream), complete the hazardous waste tag with the final volume/mass and the date the container was filled[4].

  • Request Pickup : Contact your institution's EHS or hazardous waste management office to schedule a pickup[6]. Do not move hazardous waste outside of your laboratory. Trained EHS personnel are responsible for the transport and final determination of the disposal route[6].

Disposal Pathway Overview

The following diagram illustrates the complete lifecycle of the chemical waste, from the laboratory to its final disposition.

DisposalPathway cluster_lab In-Laboratory Process cluster_ehs Institutional EHS Process cluster_disposal Final Disposition Gen Waste Generation Seg Segregation into Halogenated Waste Container Gen->Seg Label Proper Labeling (Name, Hazard, Date) Seg->Label Store Storage in SAA (Closed, <90% Full) Label->Store Pickup EHS Waste Pickup Request Store->Pickup Transport Transport to Central Accumulation Facility Pickup->Transport Consolidation Waste Consolidation (Lab Packing) Transport->Consolidation Vendor Licensed Hazardous Waste Vendor Consolidation->Vendor Incineration High-Temperature Hazardous Waste Incineration Vendor->Incineration

Caption: End-to-end disposal workflow for fluorinated chemical waste.

Conclusion: A Culture of Safety

The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible scientific practice. For fluorinated compounds like this compound, the potential for creating highly toxic byproducts during improper disposal necessitates the stringent segregation and handling procedures detailed in this guide. By internalizing these steps—from hazard assessment and segregation to final container management—you contribute to a safer laboratory environment and protect our broader ecosystem. Always consult your institution's specific waste management plan and your EHS office for guidance.

References

Comprehensive Safety and Handling Guide for 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid (CAS No. 1240529-10-5) in a laboratory setting. The following procedures are designed to mitigate risks and ensure the safety of researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a deep understanding of the necessary safety measures.

Hazard Identification and Risk Assessment

This compound is a fluorinated amino acid derivative. While comprehensive toxicological data for this specific compound is not widely available, the known hazards associated with it and similar chemical structures necessitate stringent safety precautions. The primary hazards identified are:

  • Harmful if swallowed (H302) [1]

  • Causes skin irritation (H315) [1]

  • Causes serious eye irritation (H319) [1]

A related compound, 4,4-Difluorocyclohexanecarboxylic acid, is also known to potentially cause respiratory irritation (H335)[2]. Therefore, it is prudent to handle this compound as a potential respiratory irritant as well. The signal word for this chemical is "Warning" and it is associated with the GHS07 pictogram, indicating that it can be an irritant, skin sensitizer, and acutely toxic (harmful)[1].

Due to the presence of fluorine atoms, this compound is part of a class of fluorinated organic compounds. The introduction of fluorine can significantly alter the biological and chemical properties of a molecule, often enhancing its metabolic stability and binding affinity, which are desirable in drug development but also warrant careful handling[][4].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure through inhalation, ingestion, or skin and eye contact. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesNitrile glovesLaboratory coatN95 dust mask or as dictated by risk assessment
Conducting reactions Chemical safety goggles or face shieldNitrile glovesLaboratory coatWork in a certified chemical fume hood
Purification (e.g., chromatography) Chemical safety goggles or face shieldNitrile glovesLaboratory coatWork in a certified chemical fume hood
Handling of dry powder Chemical safety gogglesNitrile glovesLaboratory coatN95 dust mask or powered air-purifying respirator (PAPR)
Spill cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with appropriate cartridges
Rationale for PPE Selection
  • Eye and Face Protection : Given that the compound causes serious eye irritation, chemical safety goggles are the minimum requirement.[5][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves, are required to prevent skin contact and irritation.[7] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A standard laboratory coat should be worn to protect against accidental spills. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron is recommended.[8]

  • Respiratory Protection : Due to the potential for respiratory irritation, especially when handling the solid form which can generate dust, a NIOSH-approved respirator is necessary.[2][5] All work with this compound that could generate dust or aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Preparation
  • Designate a Work Area : All work with this compound should be performed in a designated area, such as a chemical fume hood.[7]

  • Assemble Materials : Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Emergency Preparedness : Confirm the location and functionality of the nearest safety shower and eyewash station.[7]

Handling the Compound
  • Weighing : To prevent the generation of airborne dust, weigh the solid compound in a fume hood or a balance enclosure.

  • Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reaction Setup : Conduct all reactions in a certified chemical fume hood. Ensure all glassware is properly secured.

  • Post-Handling : After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water. Always wash your hands thoroughly with soap and water after removing your gloves.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing this compound, including excess reagents, reaction mixtures, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

  • Labeling : The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

  • Incompatible Materials : Do not mix this waste with other incompatible waste streams. Consult your institution's environmental health and safety (EHS) office for specific guidance on waste compatibility.

  • Disposal Route : All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact : Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7]

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult or irritation persists, seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

  • Spill : In the case of a small spill, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Wearing appropriate PPE, carefully scoop the material into a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office immediately.

Diagrams

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Consult SDS & Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Designated Work Area (Fume Hood) prep2->prep3 handling1 Weighing/Solution Preparation prep3->handling1 handling2 Perform Experiment handling1->handling2 handling3 Post-Handling Decontamination handling2->handling3 disp1 Segregate Waste handling3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store for EHS Pickup disp2->disp3 Emergency Response Logic cluster_actions Emergency Response Logic exposure Exposure Event skin Skin Contact: Wash with soap & water for 15 min. exposure->skin eye Eye Contact: Flush with water for 15 min. exposure->eye inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Rinse mouth, do not induce vomiting. exposure->ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical if irritation persists eye->seek_medical inhalation->seek_medical if symptoms persist ingestion->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.